8-Nitroquinolin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-nitroquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-8-5-4-6-2-1-3-7(12(13)14)9(6)11-8/h1-5H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXGWWIZRGKLBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742656 | |
| Record name | 8-Nitroquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861581-93-3 | |
| Record name | 8-Nitroquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Nitroquinolin-2-amine (CAS 861581-93-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Nitroquinolin-2-amine is a fascinating heterocyclic compound that stands at the intersection of several key areas in medicinal chemistry. As a derivative of the quinoline scaffold, it holds significant potential for applications in drug discovery, particularly in the realms of oncology, infectious diseases, and beyond. The presence of both a nitro and an amine group on the quinoline ring system creates a unique electronic and chemical environment, suggesting a rich landscape for chemical modification and biological activity. This guide provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, potential biological activities, and safety considerations. While specific experimental data for this compound is limited in current literature, this document leverages the extensive knowledge of its structural analogs to provide expert insights and predictive analysis.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. From the pioneering antimalarial drug quinine to modern antibiotics and anticancer agents, quinolines have consistently proven to be a fertile ground for the development of novel therapeutics.[1] Their planar structure allows for intercalation into DNA, and the nitrogen atom can participate in hydrogen bonding, making them versatile interactors with biological macromolecules.
This compound incorporates two key functional groups onto this important scaffold:
-
The Amino Group (at C2): The 2-aminoquinoline moiety is a known pharmacophore. The amino group can act as a hydrogen bond donor and a site for further chemical derivatization, allowing for the fine-tuning of the molecule's properties.
-
The Nitro Group (at C8): The 8-nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire molecule. It can also be a key site for metabolic activation, particularly in hypoxic environments such as those found in solid tumors, or a precursor for the synthesis of the corresponding 8-aminoquinoline.
The combination of these features in this compound suggests its potential as a valuable building block for the synthesis of more complex molecules or as a biologically active agent in its own right.
Synthesis and Characterization
Proposed Synthetic Pathway
A likely two-step synthesis would begin with the nitration of 2-chloroquinoline, followed by nucleophilic aromatic substitution with ammonia, and finally, a selective reduction. A more direct, yet potentially less selective, route would be the nitration of 2-aminoquinoline. However, the amino group is highly activating and can lead to a mixture of products. A more controlled and industrially scalable approach is outlined below.
Figure 1: Proposed two-step synthesis of this compound.
Experimental Protocol: A Predictive Methodology
-
Nitration of 2-Chloroquinoline:
-
To a stirred solution of 2-chloroquinoline in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to yield 2-chloro-8-nitroquinoline.
-
-
Amination of 2-Chloro-8-nitroquinoline:
-
2-Chloro-8-nitroquinoline is heated with aqueous ammonia or ammonium hydroxide in a sealed vessel at a temperature typically ranging from 150-200 °C.
-
After cooling, the solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford pure this compound.
-
Physicochemical and Spectroscopic Properties
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value/Prediction | Source/Basis |
| CAS Number | 861581-93-3 | |
| Molecular Formula | C₉H₇N₃O₂ | Supplier Data |
| Molecular Weight | 189.17 g/mol | Supplier Data |
| Appearance | Predicted to be a yellow to orange solid | Analogy with other nitroquinolines |
| Melting Point | Not available | |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and DMF | General characteristics of similar heterocyclic compounds |
| pKa | Predicted to have a basic pKa due to the amino group and the quinoline nitrogen | Chemical structure |
Predicted Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The protons closest to the electron-withdrawing nitro group will be shifted downfield. The amino protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon atoms of the quinoline ring will resonate in the aromatic region (approx. 110-150 ppm). The carbon attached to the nitro group (C8) and the carbon attached to the amino group (C2) will show characteristic shifts.
-
FT-IR: Key vibrational bands are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the N-O stretching of the nitro group (around 1520 and 1340 cm⁻¹), and C=C/C=N stretching of the quinoline ring.
-
Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z = 189.17. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the quinoline ring.
Potential Biological Activities and Applications in Drug Discovery
The structural motifs within this compound suggest several promising avenues for investigation in drug discovery.
Anticancer Potential
The quinoline scaffold is present in several anticancer drugs. Furthermore, nitroaromatic compounds are known to be selectively toxic to hypoxic tumor cells. It is hypothesized that this compound could act as a bioreductive prodrug.
Figure 2: Hypothetical mechanism of action as a bioreductive anticancer agent.
This proposed mechanism suggests that under the hypoxic conditions characteristic of solid tumors, nitroreductase enzymes could reduce the nitro group of this compound to a reactive nitro radical anion. This species could then lead to the generation of cytotoxic reactive nitrogen species, causing DNA damage and inducing apoptosis in cancer cells.
Antimicrobial and Antiprotozoal Activity
Quinoline derivatives have a long history as antimicrobial and antiprotozoal agents.[2] Nitroxoline (8-hydroxy-5-nitroquinoline) is an established urinary tract antiseptic.[3] The mechanism of action for many quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase or topoisomerase IV. It is plausible that this compound could exhibit similar activity.
Furthermore, 8-nitroquinolin-2(1H)-ones have been investigated as antikinetoplastid molecules, suggesting that this compound could be a valuable starting point for the development of new treatments for diseases like leishmaniasis and trypanosomiasis.[4]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions for the closely related compound 8-nitroquinoline should be considered as a baseline.
GHS Hazard Classification (Inferred from 8-Nitroquinoline):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Carcinogenicity (Category 2): Suspected of causing cancer.
Handling and Storage:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Directions
This compound is a compound with significant untapped potential. Its unique combination of a privileged quinoline scaffold with electron-withdrawing and electron-donating functional groups makes it a highly attractive target for further investigation. While the current body of literature on this specific molecule is sparse, the wealth of data on related compounds provides a strong rationale for its exploration in several key therapeutic areas.
Future research should focus on:
-
Development and optimization of a reliable synthetic route.
-
Full physicochemical and spectroscopic characterization.
-
In vitro screening for anticancer, antimicrobial, and antiprotozoal activities.
-
Computational studies to predict its biological targets and reactivity.
As our understanding of this molecule and its derivatives grows, this compound may prove to be a valuable addition to the arsenal of medicinal chemists and drug discovery professionals.
References
- Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. (2018).
- (PDF)
- CN102675201B - Method for preparing 2-methyl-8-aminoquinoline
- 8-Nitroquinoline 607-35-2 wiki.
- Method for preparing 2-methyl-8-aminoquinoline
- 2-Amino-8-quinolinol | C9H8N2O | CID 4653788 - PubChem.
- 2-Amino-8-quinolinol = 98.0 GC 70125-16-5 - Sigma-Aldrich.
- (PDF)
- Derivatives (halogen, nitro and amino)
- 2-Amino-8-hydroxyquinoline - Santa Cruz Biotechnology.
- Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study - PubMed. (2018).
- Synthesis and biological evaluation of novel 6-nitro-5-substituted aminoquinolines as local anesthetic and anti-arrhythmic agents: molecular modeling study - PubMed.
- Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC - NIH.
- Computational studies on nitramino derivatives of 1-amino-1,2-azaboriridine - RSC Publishing.
- An Extensive Review on Biological Interest of Quinoline and Its Analogues - ResearchG
- Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF - ResearchG
- A Comparative Guide to the Spectroscopic Properties of 2-(4-fluorophenyl)quinolin-7-amine: An Experimental and Theoretical Analy - Benchchem.
- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - MDPI.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI.
- 2-Aminoquinoline | C9H8N2 | CID 11379 - PubChem.
- Application Notes and Protocols: Spectroscopic Analysis of 8-(Morpholin-4-yl)-5-nitroquinoline - Benchchem.
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- 4. Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 8-Nitroquinolin-2-amine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Data Scarcity on 8-Nitroquinolin-2-amine
As a Senior Application Scientist, it is imperative to commence this technical guide by addressing the current landscape of publicly available data for this compound (CAS Number: 861581-93-3). A comprehensive search of prominent chemical databases, including PubChem, and the broader scientific literature reveals a significant scarcity of experimentally determined physicochemical data for this specific compound. This guide, therefore, adopts a dual strategy: firstly, to transparently acknowledge this data gap, and secondly, to provide a robust, scientifically-grounded framework of predicted properties, a plausible synthetic route, and an analysis of expected spectroscopic characteristics. This approach is designed to empower researchers with the foundational knowledge required to synthesize, characterize, and evaluate the potential of this compound in their research and development endeavors.
Predicted Physicochemical Properties
In the absence of experimental data, computational modeling provides a valuable first look at the likely physicochemical properties of this compound. The following table summarizes key predicted parameters, which are crucial for anticipating the compound's behavior in biological and chemical systems. These predictions are derived from established algorithms and comparative analysis with structurally related compounds like 8-Nitroquinoline and various aminoquinolines.
| Property | Predicted Value | Scientific Rationale and Implications |
| Molecular Formula | C₉H₇N₃O₂ | The presence of three nitrogen atoms and two oxygen atoms suggests potential for hydrogen bonding and polar interactions, influencing solubility and receptor binding. |
| Molecular Weight | 189.17 g/mol | This moderate molecular weight is generally favorable for oral bioavailability, aligning with Lipinski's Rule of Five. |
| pKa (Most Basic) | 3.5 - 4.5 | The quinoline nitrogen is the most basic site. The electron-withdrawing nitro group at the 8-position is expected to significantly decrease the basicity compared to unsubstituted 2-aminoquinoline. This pKa will dictate the ionization state at physiological pH, impacting solubility and membrane permeability. |
| LogP | 1.8 - 2.5 | The presence of both a polar amino group and a lipophilic nitro-aromatic system results in a predicted LogP in this range, suggesting moderate lipophilicity. This balance is often sought in drug candidates to achieve adequate membrane permeability and aqueous solubility. |
| Aqueous Solubility | Poor to Moderate | The aromatic nature and the nitro group contribute to low aqueous solubility. However, the amino group and the possibility of salt formation at acidic pH could enhance solubility. Many nitroaromatic compounds exhibit poor water solubility[1]. |
| Hydrogen Bond Donors | 1 (from the amine) | The primary amine is a hydrogen bond donor, crucial for interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 (2 from nitro, 2 from ring nitrogens) | The nitro group and the quinoline nitrogens act as hydrogen bond acceptors, contributing to the compound's interaction profile. |
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached from commercially available precursors. A plausible and efficient route involves the nucleophilic aromatic substitution (SNA_r_) of a suitable leaving group at the 2-position of an 8-nitroquinoline scaffold. A common and effective strategy for introducing an amino group at this position is the amination of a 2-chloroquinoline derivative.
The proposed two-step synthesis is outlined below:
Step 1: Nitration of 2-Chloroquinoline. The commercially available 2-chloroquinoline can be nitrated to introduce the nitro group at the 8-position. This reaction typically proceeds via electrophilic aromatic substitution.
Step 2: Amination of 2-Chloro-8-nitroquinoline. The resulting 2-chloro-8-nitroquinoline can then undergo nucleophilic aromatic substitution with an ammonia source to yield the final product, this compound.
Experimental Considerations:
-
Nitration: The nitration of quinoline derivatives can lead to a mixture of isomers. Careful control of reaction conditions (temperature, reaction time) and purification by chromatography are crucial to isolate the desired 8-nitro isomer.
-
Amination: The amination of 2-chloroquinolines can be facilitated by the presence of an electron-withdrawing group on the ring, such as the nitro group in this case, which activates the ring towards nucleophilic attack. The reaction may require elevated temperatures and pressure.
Expected Spectroscopic Profile
A thorough spectroscopic characterization is essential for the unambiguous identification of this compound. Based on the analysis of related compounds, the following spectral features are anticipated:
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system. The chemical shifts will be influenced by the electronic effects of the amino and nitro groups. The protons on the pyridine ring will likely appear at a lower field (higher ppm) than those on the benzene ring. The NH₂ protons will likely appear as a broad singlet, and its chemical shift will be solvent-dependent.
13C NMR Spectroscopy
The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms of the quinoline ring. The carbon atoms attached to the nitrogen and nitro groups will show characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule. Expected characteristic absorption bands include:
-
N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.
-
Aromatic C-H stretching: Above 3000 cm⁻¹.
-
N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
-
C=N and C=C stretching: In the 1400-1600 cm⁻¹ region, characteristic of the quinoline ring.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to exhibit absorption bands characteristic of the nitro-substituted quinoline system. Nitroaromatic compounds typically show strong absorption in the UV region[2]. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima compared to 8-nitroquinoline.
Structure-Activity Relationship (SAR) Insights and Potential Applications in Drug Development
While no specific biological activities have been reported for this compound, the quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of therapeutic properties.
-
Antimalarial Potential: The 4-aminoquinoline core is central to the structure of several antimalarial drugs, including chloroquine. While this compound is a 2-aminoquinoline, the general scaffold suggests that it could be explored for antimalarial activity.
-
Anticancer Activity: Nitroaromatic compounds have been investigated as potential anticancer agents, often acting as bioreductive prodrugs that are selectively activated in the hypoxic environment of solid tumors[3]. The combination of the quinoline nucleus and a nitro group makes this compound an interesting candidate for anticancer drug discovery programs.
-
Antibacterial and Antifungal Properties: Quinolone and quinoline derivatives are known for their broad-spectrum antimicrobial activities. The specific substitution pattern of this compound could confer unique antimicrobial properties.
The amino group at the 2-position provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives to explore structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound represents an under-explored region of chemical space within the medicinally significant quinoline family. This technical guide, by providing a framework of predicted physicochemical properties, a plausible synthetic strategy, and an analysis of expected spectroscopic features, aims to catalyze further research into this intriguing molecule. The insights provided herein should serve as a valuable starting point for researchers and drug development professionals seeking to unlock the potential of novel quinoline-based therapeutic agents.
References
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PubChem. 8-Nitroquinoline. National Center for Biotechnology Information. [Link]
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MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]
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FooDB. Showing Compound 2-Aminoquinoline (FDB012467). [Link]
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MDPI. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. [Link]
-
IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]
-
PubMed. Synthesis of nitroaromatic compounds as potential anticancer agents. [Link]
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Strategic Overview: The Nucleophilic Aromatic Substitution Approach
An In-depth Technical Guide to the Synthesis of 8-Nitroquinolin-2-amine from 2-Chloro-8-nitroquinoline
This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, and address critical safety considerations. This document is intended for researchers, chemists, and drug development professionals with a working knowledge of synthetic organic chemistry.
The conversion of 2-chloro-8-nitroquinoline to this compound is a classic example of nucleophilic aromatic substitution (SNAr). This strategy is predicated on the electronic properties of the quinoline scaffold, which is rendered susceptible to nucleophilic attack by the presence of a strongly electron-withdrawing group.
The Decisive Role of the Nitro Group
The success of this synthesis hinges on the activating effect of the nitro (-NO₂) group at the C8 position. The nitro group exerts a powerful electron-withdrawing influence through both inductive and resonance effects. This effect is transmitted throughout the aromatic system, significantly reducing electron density at the C2 and C4 positions. This induced electrophilicity at the C2 position makes it a prime target for attack by a nucleophile, such as ammonia.[1][2]
The reaction proceeds via an addition-elimination pathway. Ammonia, the nucleophile, attacks the electron-deficient C2 carbon, transiently breaking the aromaticity of the pyridine ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2] This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative oxygen atoms of the nitro group. The subsequent expulsion of the chloride leaving group restores the aromatic system, yielding the final 2-amino product.
Experimental Protocol
This protocol details a representative procedure for the amination of 2-chloro-8-nitroquinoline. Due to the use of ammonia under high pressure and temperature, this procedure must be conducted in a properly certified and maintained pressure vessel (autoclave) behind a blast shield.
Materials and Equipment
| Reagents & Materials | Equipment |
| 2-Chloro-8-nitroquinoline | High-pressure autoclave with stirrer |
| Concentrated Ammonium Hydroxide (28-30%) | Heating mantle with temperature controller |
| Ethanol (optional solvent) | Buchner funnel and vacuum flask |
| Deionized Water | Recrystallization glassware |
| Celite or filter aid | pH paper |
| Standard laboratory glassware | Magnetic stirrer and hotplate |
Reaction Parameters
| Parameter | Value/Condition | Justification |
| Stoichiometry | Large excess of Ammonia | Drives the reaction to completion by Le Chatelier's principle and minimizes side reactions.[3] |
| Solvent | Aqueous Ammonia / Ethanol | Ethanol can be used as a co-solvent to improve the solubility of the starting material. |
| Temperature | 160-180 °C | Provides sufficient thermal energy to overcome the activation energy barrier of the SNAr reaction. |
| Pressure | Autogenous (typically 10-15 bar) | Pressure is generated by heating the sealed vessel containing ammonia solution. |
| Reaction Time | 8-12 hours | Sufficient time for the reaction to proceed to completion, monitored by TLC or LC-MS if possible. |
Step-by-Step Procedure
-
Vessel Charging : In a suitable beaker, dissolve 2-chloro-8-nitroquinoline (1.0 eq) in a minimal amount of ethanol (if used). Transfer this solution to the autoclave liner.
-
Ammonia Addition : In a well-ventilated chemical fume hood, carefully add a large excess of concentrated ammonium hydroxide (e.g., 20-30 eq) to the autoclave liner.
-
Assembly : Securely seal the autoclave according to the manufacturer's instructions. Ensure all fittings are correctly tightened. Place the assembled autoclave inside a heating mantle behind a blast shield.
-
Reaction : Begin stirring and slowly heat the vessel to the target temperature (160-180 °C). The internal pressure will rise as the temperature increases. Hold at the target temperature for 8-12 hours.
-
Cool Down : Turn off the heating and allow the autoclave to cool completely to room temperature (overnight is recommended). Crucially, do not attempt to open the vessel while it is hot or under pressure.
-
Work-up : Once at room temperature, carefully vent any residual ammonia pressure inside a fume hood. Open the vessel and transfer the resulting suspension to a beaker.
-
Isolation : Isolate the crude product by vacuum filtration through a Buchner funnel. A yellow to orange solid is expected.
-
Washing : Wash the filter cake thoroughly with deionized water to remove excess ammonia and ammonium salts. Continue washing until the filtrate is neutral (pH ~7).
-
Drying : Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Purification : The crude this compound can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield a crystalline solid.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system, as well as a broad singlet for the amine (-NH₂) protons.
-
¹³C NMR Spectroscopy : Will confirm the number of unique carbon environments in the molecule.
-
Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming the successful substitution. The expected molecular ion peak for C₉H₇N₃O₂ would be approximately 189.05 m/z.
-
Infrared (IR) Spectroscopy : Will show characteristic stretches for the N-H bonds of the primary amine (typically two bands around 3300-3500 cm⁻¹) and the asymmetric and symmetric stretches for the nitro group (around 1520 and 1340 cm⁻¹).
Critical Safety Considerations
This synthesis involves hazardous materials and high-pressure conditions. Adherence to strict safety protocols is mandatory.
-
Reagent Hazards :
-
2-Chloro-8-nitroquinoline : Handle with care, avoiding skin and eye contact. It should be considered a potential irritant.[4]
-
Ammonia : A toxic and corrosive gas with a pungent odor.[5] High concentrations can cause severe respiratory damage.[6] All handling of concentrated ammonium hydroxide and venting of the reactor must be performed in a certified chemical fume hood.[6]
-
-
Operational Hazards :
-
High Pressure : The primary hazard is the use of a high-pressure autoclave. The vessel must be rated for the expected temperatures and pressures of the reaction. Regular inspection and maintenance are essential. Always operate behind a certified blast shield.
-
Thermal Hazards : Use appropriate thermal protection when handling the heated autoclave.
-
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles and a face shield are required at all times.
-
Gloves : Wear chemically resistant gloves (e.g., butyl rubber) when handling reagents.[5]
-
Lab Coat : A flame-resistant lab coat is mandatory.
-
Emergency Equipment : Ensure an eyewash station and safety shower are immediately accessible.[7]
-
By following this guide, researchers can safely and efficiently synthesize this compound. The principles outlined here are foundational for the broader application of SNAr reactions in the synthesis of functionalized heterocyclic compounds.
References
-
PrepChem. Preparation of 8-nitroquinoline. Available from: [Link]
-
Organic Syntheses. 6-methoxy-8-nitroquinoline. Available from: [Link]
- Google Patents. CN102675201A - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
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Kowalski, P., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 26(6), 1749. Available from: [Link]
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Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available from: [Link]
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Sci-Hub. Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Available from: [Link]
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The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link]
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The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. Available from: [Link]
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Allery Chemistry. (2021). Nucleophilic Substitution with ammonia. YouTube. Available from: [Link]
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Ben Naman. (2019). nucleophilic aromatic substitutions. YouTube. Available from: [Link]
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ResearchGate. (PDF) 8-Nitroquinoline. Available from: [Link]
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SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]
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National Institutes of Health. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Available from: [Link]
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ResearchGate. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF. Available from: [Link]
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PubChem. 8-Nitroquinoline. Available from: [Link]
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Spectroscopic Profile of 8-Nitroquinolin-2-amine: A Technical Guide for Researchers
Introduction
8-Nitroquinolin-2-amine (CAS 861581-93-3) is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science.[1] The quinoline scaffold is a common motif in a wide array of biologically active compounds, and the introduction of a nitro group at the 8-position and an amine group at the 2-position is expected to substantially modulate its electronic properties and potential as a synthetic building block. Accurate spectroscopic characterization is the cornerstone of any research involving novel compounds, ensuring structural integrity, purity, and providing a foundation for understanding its chemical behavior.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of direct experimental data in the public domain for this specific molecule, this document synthesizes established spectroscopic principles with data from closely related analogs, such as 8-nitroquinoline and various aminoquinolines, to present a robust analytical profile.[2][3][4][5] The protocols and interpretations herein are designed to empower researchers in drug development and chemical synthesis to confidently characterize this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to display distinct signals for the five aromatic protons on the quinoline ring system and the protons of the amine group. The chemical shifts are heavily influenced by the electron-donating nature of the amine group and the strong electron-withdrawing effect of the nitro group. Aromatic protons typically appear in the range of 7-9 ppm.[6]
Key Interpretive Insights:
-
Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which can vary depending on the solvent and concentration. This is due to hydrogen bonding and exchange with trace amounts of water.
-
Quinoline Ring Protons: The protons on the pyridine ring (positions 3 and 4) and the benzene ring (positions 5, 6, and 7) will appear as doublets or multiplets, with coupling constants characteristic of ortho, meta, and para relationships. The strong deshielding effect of the nitro group at position 8 will likely cause the proton at position 7 to have a downfield chemical shift. Conversely, the electron-donating amine group at position 2 will shield the proton at position 3.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on analogous structures and substituent effects)
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -NH₂ | 5.0 - 6.0 | Broad Singlet |
| H-3 | ~6.8 - 7.2 | Doublet |
| H-4 | ~7.8 - 8.2 | Doublet |
| H-5 | ~7.4 - 7.8 | Multiplet |
| H-6 | ~7.2 - 7.6 | Multiplet |
| H-7 | ~7.9 - 8.3 | Multiplet |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the quinoline ring. The chemical shifts will be significantly affected by the attached functional groups.
Key Interpretive Insights:
-
C-2: The carbon bearing the amine group will be significantly shielded and appear at a lower chemical shift compared to an unsubstituted quinoline.
-
C-8: The carbon attached to the nitro group will be deshielded, appearing at a higher chemical shift.
-
Other Carbons: The remaining carbon signals will be influenced by the combined electronic effects of the two substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous structures and substituent effects)
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~155 - 160 |
| C-3 | ~110 - 115 |
| C-4 | ~135 - 140 |
| C-4a | ~145 - 150 |
| C-5 | ~120 - 125 |
| C-6 | ~125 - 130 |
| C-7 | ~120 - 125 |
| C-8 | ~140 - 145 |
| C-8a | ~140 - 145 |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.[7]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with amine groups to better resolve the N-H protons.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Angle: 30°.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Spectrometer: Same as for ¹H NMR.
-
Pulse Angle: 30°.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, to achieve a good signal-to-noise ratio.
-
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Spectrum
The IR spectrum of this compound will be dominated by absorptions from the N-H stretches of the amine, the N-O stretches of the nitro group, and the C=C/C=N stretches of the quinoline ring.
Key Interpretive Insights:
-
N-H Stretching: As a primary amine, two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches.[8]
-
NO₂ Stretching: The nitro group will exhibit two strong, characteristic absorptions: an asymmetric stretch typically around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1380 cm⁻¹.[6][9]
-
C=N and C=C Stretching: Vibrations from the aromatic quinoline ring will appear in the 1450-1600 cm⁻¹ region.[6]
-
C-N Stretching: The stretching vibration of the aromatic C-N bond is expected in the 1250-1335 cm⁻¹ range.[8]
-
N-H Bending: A bending vibration for the primary amine is expected around 1580-1650 cm⁻¹.[8]
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Asymmetric Stretch | 3400 - 3500 | Medium |
| Primary Amine | N-H Symmetric Stretch | 3300 - 3400 | Medium |
| Aromatic C-H | C-H Stretch | > 3000 | Medium-Weak |
| Primary Amine | N-H Bend (Scissoring) | 1580 - 1650 | Medium |
| Aromatic Ring | C=C & C=N Stretches | 1450 - 1600 | Medium-Strong |
| Nitro Group | NO₂ Asymmetric Stretch | 1500 - 1570 | Strong |
| Nitro Group | NO₂ Symmetric Stretch | 1300 - 1380 | Strong |
| Aromatic Amine | C-N Stretch | 1250 - 1335 | Strong |
Experimental Protocol for FT-IR Spectroscopy
Methodology:
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent disk using a hydraulic press.
-
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Scan over a range of 4000-400 cm⁻¹.
-
Collect and average a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Caption: Workflow for FT-IR sample preparation and data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.
Predicted Mass Spectrum
For this compound (Molecular Formula: C₉H₇N₃O₂), the expected molecular weight is approximately 189.17 g/mol .
Key Interpretive Insights:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at an m/z ratio corresponding to the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) should confirm the molecular formula C₉H₇N₃O₂.
-
Protonated Molecule [M+H]⁺: In techniques like Electrospray Ionization (ESI), the most prominent peak will likely be the protonated molecule at m/z 190.0611 (calculated for [C₉H₈N₃O₂]⁺).[10]
-
Fragmentation Pattern: Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (m/z 46) and NO (m/z 30).[6] The quinoline ring itself can also undergo characteristic fragmentation, leading to further daughter ions.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Description | Calculated Exact Mass (m/z) |
| [C₉H₇N₃O₂]⁺˙ | Molecular Ion (M⁺˙) | 189.0538 |
| [C₉H₈N₃O₂]⁺ | Protonated Molecule ([M+H]⁺) | 190.0611 |
| [M-NO₂]⁺ | Loss of NO₂ | 143.0607 |
| [M-NO]⁺˙ | Loss of NO | 159.0583 |
Experimental Protocol for Mass Spectrometry
Methodology (ESI-TOF):
-
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample (typically 10-50 µg/mL) in a suitable solvent such as acetonitrile or methanol, often with a small amount of formic acid to promote protonation.
-
Sample Infusion: Introduce the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Positive ESI is typically used to generate the [M+H]⁺ ion.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight, for instance, 50-400 m/z.
-
Data Analysis: Identify the [M+H]⁺ peak and compare its measured m/z value to the theoretical value calculated from the chemical formula.
Caption: General workflow for ESI-TOF mass spectrometry analysis.
Conclusion
The structural elucidation of this compound relies on a multi-technique spectroscopic approach. This guide provides a detailed framework of the expected NMR, IR, and MS data based on established chemical principles and analysis of related structures. By following the outlined experimental protocols, researchers can generate high-quality data to confirm the identity and purity of their synthesized material, which is a critical step for any subsequent application in drug discovery or materials science.
References
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- ChemicalBook. 8-Nitroquinoline(607-35-2) 1H NMR spectrum.
- Benchchem. A Comparative Guide to Validating the Purity of Synthesized 5-Fluoro-2-methyl-8-nitroquinoline.
- University of Calgary. IR Spectroscopy Tutorial: Amines.
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- NIST. 8-Quinolinamine - NIST WebBook.
- Columbia Gorge Community College. Infrared Spectroscopy.
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An In-depth Technical Guide to the Solubility and Stability of 8-Nitroquinolin-2-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and predict the solubility and stability of 8-Nitroquinolin-2-amine. Given the limited publicly available data on this specific molecule, this document emphasizes the fundamental principles and detailed experimental protocols necessary to generate these crucial physicochemical parameters. By synthesizing information from related chemical structures and established analytical methodologies, this guide offers a robust starting point for any investigation into the pharmaceutical potential of this compound.
Executive Summary: The Critical Role of Solubility and Stability in Drug Development
The journey of a potential therapeutic agent from discovery to clinical application is critically dependent on its physicochemical properties. Among these, solubility and stability are paramount. Aqueous solubility directly influences bioavailability, while chemical stability dictates a drug's shelf-life, storage conditions, and potential for degradation into toxic byproducts. For a molecule like this compound, which incorporates both a nitroaromatic group and a heterocyclic amine, a thorough understanding of these characteristics is essential for predicting its behavior in biological systems and during formulation. This guide will delve into the theoretical underpinnings of its expected properties and provide actionable protocols for their empirical determination.
Theoretical Considerations for this compound
The chemical architecture of this compound—a quinoline ring substituted with a nitro group and an amine group—provides clues to its potential solubility and stability profile.
Predicted Solubility Profile
The solubility of an organic molecule is a balance of its lipophilic and hydrophilic characteristics. The quinoline core is largely aromatic and thus lipophilic. The nitro group is a strong electron-withdrawing group, which can participate in hydrogen bonding, potentially increasing aqueous solubility to a small extent.[1] Conversely, the primary amine at the 2-position is a basic center that can be protonated in acidic solutions, significantly enhancing aqueous solubility.
Based on general principles for similar compounds, the following can be inferred:
-
Aqueous Solubility: Likely to be low in neutral pH water but is expected to increase significantly in acidic conditions due to the protonation of the 2-amino group.[2]
-
Organic Solvent Solubility: The aromatic nature of the quinoline ring suggests good solubility in a range of organic solvents.[3] Generally, amines are soluble in organic solvents.[3] Based on data for the related compound 8-nitroquinoline, solubility can be expected in ethanol, ether, benzene, and chloroform.[2]
Anticipated Stability and Degradation Pathways
The stability of this compound will be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.
-
Hydrolytic Stability: The amide-like character of the 2-aminoquinoline system suggests it could be susceptible to hydrolysis under strong acidic or basic conditions, although likely requiring elevated temperatures.
-
Photostability: Nitroaromatic compounds are often photosensitive and can undergo degradation upon exposure to UV light. This can involve complex radical-mediated pathways.
-
Oxidative Stability: The amine group is susceptible to oxidation, which could lead to the formation of N-oxides or other degradation products. The electron-rich quinoline ring system may also be susceptible to oxidative degradation.
-
Thermal Stability: As a solid, the compound is likely to be relatively stable at ambient temperatures. However, in solution, thermal stress can accelerate hydrolytic and oxidative degradation. When heated to decomposition, it is expected to emit toxic fumes of nitrogen oxides.[2]
Experimental Determination of Solubility
A systematic approach to determining the solubility of this compound is crucial. The following protocols are designed to provide accurate and reproducible data.
Thermodynamic Solubility Determination in Aqueous and Organic Solvents
This protocol determines the equilibrium solubility, a critical parameter for pre-formulation studies.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at pH 7.4, 0.1 N HCl, ethanol, methanol, DMSO, and propylene glycol).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Presentation:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Water (pH 7.0) | 25 | Hypothetical Data | Hypothetical Data |
| 0.1 N HCl (pH 1.0) | 25 | Hypothetical Data | Hypothetical Data |
| PBS (pH 7.4) | 37 | Hypothetical Data | Hypothetical Data |
| Ethanol | 25 | Hypothetical Data | Hypothetical Data |
| DMSO | 25 | Hypothetical Data | Hypothetical Data |
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for thermodynamic solubility determination.
Experimental Determination of Stability: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4] These studies are a cornerstone of developing stability-indicating analytical methods.[5]
General Protocol for Forced Degradation
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Neutral Hydrolysis: Water at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 80 °C for 48 hours.
-
Photodegradation: Expose the solution to a calibrated light source (ICH Q1B guidelines) for a specified duration.[4]
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the percentage of degradation and identify major degradation products.
Potential Degradation Pathways of this compound
The degradation of nitroaromatic compounds can proceed through various mechanisms, including reduction of the nitro group or hydroxylation of the aromatic ring.[6][7] For quinoline structures, degradation can also involve ring opening.[8]
Caption: Potential degradation pathways for this compound.
Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagents and Conditions | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 N HCl, 60°C | Possible hydrolysis of the amine or ring opening |
| Basic Hydrolysis | 0.1 N NaOH, 60°C | Potential for hydrolysis and other base-catalyzed reactions |
| Oxidative | 3% H₂O₂, RT | N-oxides, hydroxylated quinoline derivatives |
| Thermal (Solid) | 80°C | Minimal degradation expected if thermally stable |
| Photolytic | ICH Q1B light exposure | Complex mixture of photoproducts |
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development of an analytical method capable of separating the parent compound from its degradation products.
HPLC Method Development Strategy
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is recommended to resolve polar and non-polar compounds.
-
Detector Wavelength Selection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detecting this compound and its degradation products.
-
Method Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Workflow for Stability-Indicating Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Conclusion and Future Directions
References
-
PubChem. (n.d.). 8-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., Shishir, M. R. I., Al-Zahrani, S. M., & El-Wassimy, M. T. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(15), 4474. [Link]
-
Quora. (n.d.). Are amines soluble in organic solvents? Retrieved from [Link]
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Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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Singh, S., & Kumar, V. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
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Sun, J., Liu, G., Dai, Y., & Dong, Y. (2017). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. [Link]
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Eawag. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). Eawag-BBD. [Link]
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An In-Depth Technical Guide to 8-Nitroquinolin-2-amine Derivatives and Analogs
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the vast array of quinoline derivatives, the 8-nitroquinolin-2-amine framework presents a unique combination of electronic and structural features that make it a compelling, albeit underexplored, chemotype for drug discovery. The presence of a nitro group at the 8-position, a potent electron-withdrawing group, coupled with an amino group at the 2-position, a key hydrogen bond donor and site for further functionalization, suggests a rich potential for developing novel therapeutics. This guide provides a comprehensive overview of the this compound core, including proposed synthetic strategies, potential biological activities, and detailed experimental protocols. It is intended for researchers and drug development professionals seeking to explore this promising class of compounds.
The this compound Scaffold: A Structural and Electronic Overview
The this compound molecule is characterized by a fused bicyclic system consisting of a benzene ring and a pyridine ring. The key functional groups, the nitro group at C8 and the amine group at C2, impart distinct properties to the molecule. The nitro group significantly influences the electronic distribution of the entire ring system, rendering it electron-deficient. This electronic characteristic is a critical determinant of the molecule's reactivity and potential biological interactions. Conversely, the 2-amino group serves as a versatile handle for synthetic modification, allowing for the introduction of various side chains to modulate physicochemical properties and target engagement.
The interplay between the electron-withdrawing nitro group and the electron-donating/nucleophilic amine group suggests a complex reactivity profile, making these compounds interesting substrates for further chemical exploration.[1]
Synthetic Strategies for this compound Derivatives
While direct and extensive literature on the synthesis of this compound is limited, plausible synthetic routes can be devised based on established quinoline chemistries. A logical and efficient approach would involve a multi-step synthesis, likely commencing with a suitably substituted aniline or quinoline precursor.
Proposed Retrosynthetic Analysis
A feasible retrosynthetic pathway for an this compound derivative (I) is depicted below. The target molecule can be disconnected to reveal a key intermediate, 2-chloro-8-nitroquinoline (II), which can be accessed from 8-nitroquinoline (III). 8-Nitroquinoline itself can be synthesized from quinoline via nitration or built from a substituted aniline using classic quinoline syntheses like the Skraup or Doebner-von Miller reactions.
Caption: Retrosynthetic analysis of this compound derivatives.
Key Synthetic Transformations
-
Skraup Synthesis: This classic method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as arsenic pentoxide or nitrobenzene) to form the quinoline ring.[2] To obtain an 8-substituted quinoline, one would start with an ortho-substituted aniline.
-
Doebner-von Miller Reaction: This is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[2]
-
Nitration of Quinoline: The nitration of quinoline typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[3] The separation of these isomers can be challenging but is a crucial step in this synthetic approach.
-
Chlorination of 8-Nitroquinoline: The conversion of 8-nitroquinoline to 2-chloro-8-nitroquinoline can be achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃).
-
Nucleophilic Aromatic Substitution (SNAAr): The chloro group at the 2-position of the quinoline ring is activated towards nucleophilic attack. This allows for the introduction of the 2-amino group by reacting 2-chloro-8-nitroquinoline with ammonia or a primary/secondary amine.
Key Derivatives and Analogs: A Design Perspective
The this compound scaffold offers numerous opportunities for chemical modification to fine-tune its properties for specific applications. Below is a table outlining some proposed derivatives and the rationale for their design.
| Derivative/Analog | R Group at 2-Amine | R' Group on Quinoline Ring | Rationale for Design |
| Derivative A | H | H | Parent compound for baseline activity studies. |
| Derivative B | Methyl | H | Increased lipophilicity, potential for improved cell permeability. |
| Derivative C | (CH₂)₂OH | H | Introduction of a hydroxyl group to improve aqueous solubility and provide a site for further conjugation. |
| Analog D | H | 6-Methoxy | The 6-methoxy group is a common feature in many bioactive quinolines (e.g., quinine), potentially influencing target binding and metabolic stability. |
| Analog E | H | 5-Fluoro | The introduction of a fluorine atom can modulate electronic properties, improve metabolic stability, and enhance binding affinity. |
Postulated Biological Activity and Mechanism of Action
Based on the known pharmacological profiles of related nitroaromatic and aminoquinoline compounds, this compound derivatives are hypothesized to possess potent anticancer and anti-infective properties.
Anticancer Potential: Bioreductive Prodrugs
The 8-nitro group is a key feature that suggests a potential mechanism of action as a bioreductive prodrug. In the hypoxic (low oxygen) environment characteristic of solid tumors, the nitro group can be reduced by cellular reductases to form highly reactive cytotoxic species, such as nitroso, hydroxylamino, and amino derivatives. These reactive intermediates can induce cellular damage through various mechanisms, including DNA alkylation and the generation of reactive oxygen species (ROS).
Caption: Postulated bioreductive activation of this compound derivatives.
Anti-infective Properties: Targeting Microbial Pathways
Quinolines are well-established anti-infective agents. The 8-aminoquinoline scaffold, for instance, is the basis for the antimalarial drug primaquine.[4] The mechanism of action for many anti-infective quinolines involves the inhibition of key microbial enzymes or the disruption of cellular processes. This compound derivatives may exert their anti-infective effects through:
-
DNA Intercalation: The planar quinoline ring system can intercalate between the base pairs of microbial DNA, inhibiting DNA replication and transcription.
-
Enzyme Inhibition: These compounds may act as inhibitors of essential microbial enzymes, such as topoisomerases or dihydrofolate reductase.
-
Metal Chelation: The 8-hydroxyquinoline derivatives are known for their metal-chelating properties, which can disrupt essential metal-dependent enzymatic processes in microbes.[5] While the 2-amino-8-nitro scaffold lacks the 8-hydroxyl group, the nitrogen atoms in the quinoline ring and the 2-amino group may still participate in metal coordination.
Structure-Activity Relationship (SAR) Considerations
While experimental SAR data for this compound derivatives is not yet available, some general principles can be inferred from related quinoline chemotypes.
-
Position of the Nitro Group: The 8-position is critical for the postulated bioreductive mechanism. Shifting the nitro group to other positions would likely alter the reduction potential and cytotoxic profile.
-
Substitution at the 2-Amine: Modification of the 2-amino group can significantly impact the compound's physicochemical properties. The introduction of basic side chains could enhance aqueous solubility and lead to accumulation in acidic organelles like the lysosome, a strategy employed in some anticancer drugs.
-
Substitution on the Quinoline Ring: The addition of substituents to the carbocyclic ring of the quinoline nucleus can influence lipophilicity, electronic properties, and metabolic stability. For example, electron-donating groups might modulate the reduction potential of the nitro group, while bulky substituents could affect DNA intercalation.
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis and biological evaluation of this compound derivatives. These are based on standard, validated laboratory procedures.
Protocol 1: Synthesis of this compound (Parent Compound)
Step 1: Nitration of Quinoline to 8-Nitroquinoline
-
To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0°C, slowly add quinoline (10 g, 77.4 mmol).
-
Add a mixture of concentrated sulfuric acid (25 mL) and fuming nitric acid (10 mL) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture onto crushed ice (200 g) and neutralize with a concentrated ammonium hydroxide solution.
-
Filter the resulting precipitate, wash with cold water, and dry.
-
Separate the 5-nitro and 8-nitro isomers by fractional crystallization or column chromatography (silica gel, hexane:ethyl acetate gradient).
Step 2: Chlorination of 8-Nitroquinoline to 2-Chloro-8-nitroquinoline
-
Heat a mixture of 8-nitroquinoline (5 g, 28.7 mmol) and phosphorus oxychloride (20 mL) at 110°C for 3 hours.
-
Cool the reaction mixture and pour it cautiously onto crushed ice.
-
Neutralize with a sodium carbonate solution and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography (silica gel, hexane:ethyl acetate).
Step 3: Amination of 2-Chloro-8-nitroquinoline to this compound
-
In a sealed tube, dissolve 2-chloro-8-nitroquinoline (2 g, 9.6 mmol) in ethanolic ammonia (20 mL).
-
Heat the mixture at 150°C for 8 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield this compound.
Caption: Synthetic workflow for this compound.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. The synthetic accessibility and the potential for diverse biological activities make it an attractive starting point for the development of novel therapeutic agents. Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives to establish a clear structure-activity relationship. Further mechanistic studies will be crucial to validate the hypothesized modes of action and to identify the specific cellular targets of these compounds. The insights gained from such studies will undoubtedly pave the way for the rational design of next-generation quinoline-based drugs.
References
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ResearchGate. Protocol for the synthesis of quinoline derivatives. Available from: [Link]
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IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
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Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
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Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available from: [Link]
- Jiang H, Taggart JE, Zhang X, Benbrook DM, Lind SE, Ding WQ. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer. agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Lett. 2011;312(1):11–17.
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MySkinRecipes. 3-Methyl-8-nitroquinoline. Available from: [Link]
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- Prachayasittikul V, Prachayasittikul S, Ruchirawat S, Prachayasittikul V. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Des Devel Ther. 2013;7:1191-203.
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ResearchGate. 8-Nitroquinoline. Available from: [Link]
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ResearchGate. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Available from: [Link]
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SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]
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PubChem. 8-Nitroquinoline. Available from: [Link]
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The 8-Nitroquinoline Scaffold: A Technical Guide to its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Among its many derivatives, the 8-nitroquinoline scaffold has emerged as a pharmacophore of significant interest, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the 8-nitroquinoline core, delineating its anticancer and antimicrobial properties. We will dissect the nuanced structure-activity relationships that govern its efficacy, explore the underlying mechanisms of action, and provide detailed protocols for the evaluation of this promising scaffold in a research and drug development context. Particular emphasis is placed on differentiating the intrinsic activities of the 8-nitroquinoline moiety from those of its more widely studied hydroxylated analog, nitroxoline, to provide a clear understanding of the scaffold's inherent potential.
Introduction: The Quinoline Scaffold and the Significance of the 8-Nitro Moiety
Quinoline, a bicyclic aromatic heterocycle, is a "privileged structure" in drug discovery, found in a wide array of natural products and synthetic pharmaceuticals.[2][3] Its derivatives have shown a remarkable diversity of pharmacological effects, including anticancer, antimicrobial, antimalarial, and anti-inflammatory activities.[4] The introduction of a nitro group, a potent electron-withdrawing moiety, at the 8-position of the quinoline ring profoundly influences the molecule's electronic properties and, consequently, its biological activity.[5][6] This substitution can enhance the compound's ability to participate in crucial biological interactions, such as DNA intercalation and the generation of reactive oxygen species (ROS), making the 8-nitroquinoline scaffold a compelling starting point for the design of novel therapeutic agents.[7] This guide will focus on the biological landscape of compounds built around this core structure.
Anticancer Activity of the 8-Nitroquinoline Scaffold
Derivatives of 8-nitroquinoline have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The mechanisms underpinning this activity are multifaceted and often depend on the other substituents present on the quinoline ring.
Mechanisms of Anticancer Action
Induction of Oxidative Stress: A primary mechanism by which some 8-nitroquinoline derivatives exert their anticancer effects is through the generation of intracellular reactive oxygen species (ROS).[8][9] The nitro group can undergo enzymatic reduction within the cell, leading to the formation of nitro radical anions and other reactive species. This surge in ROS can overwhelm the cancer cell's antioxidant defenses, leading to damage of cellular components like DNA, proteins, and lipids, ultimately triggering apoptosis.[8]
Enzyme Inhibition: The 8-nitroquinoline scaffold has been identified as a core structure in the development of various enzyme inhibitors relevant to cancer progression. For instance, nitroxoline (8-hydroxy-5-nitroquinoline), a well-known derivative, has been shown to inhibit several key enzymes:
-
Methionine Aminopeptidases (MetAPs): These enzymes are crucial for the post-translational processing of newly synthesized proteins, and their inhibition can disrupt cancer cell growth.
-
Sirtuins (SIRT1 and SIRT2): These deacetylases are involved in cell cycle regulation and survival, and their inhibition by nitroxoline contributes to its anti-angiogenic effects.
-
Cathepsin B: This protease is involved in tumor invasion and metastasis, and its inhibition can curtail the spread of cancer cells.[10]
-
Cystathionine Beta Synthase (CBS): This enzyme is implicated in some cancers, and its inhibition by nitroxoline represents another avenue of its anticancer action.[11]
While many of these mechanisms have been elucidated using the hydroxylated derivative, nitroxoline, they provide a valuable starting point for investigating the enzymatic targets of other 8-nitroquinoline analogs.
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows for intercalation between DNA base pairs, a mechanism known to disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.[12][13] Some quinoline derivatives have also been found to act as topoisomerase poisons, stabilizing the enzyme-DNA complex and leading to double-strand breaks.[14] The presence of the 8-nitro group can further enhance these interactions.
A hypothesized signaling pathway for the anticancer activity of 8-nitroquinoline derivatives is presented below:
Quantitative Anticancer Data
The cytotoxic potential of 8-nitroquinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes representative IC50 values.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 8-Hydroxy-5-nitroquinolines | Nitroxoline | Raji (B-cell lymphoma) | 0.438 | [8] |
| Nitroxoline | T24 (Bladder Cancer) | 7.85 | [15] | |
| Nitroxoline | T24/DOX (Doxorubicin-resistant) | 10.69 | [15] | |
| Nitroxoline | T24/CIS (Cisplatin-resistant) | 11.20 | [15] | |
| 2-Styryl-8-nitroquinolines | S1B (R = OCH₃) | HeLa (Cervical Cancer) | 10.37 | [15][16] |
| S2B (R = SCH₃) | HeLa (Cervical Cancer) | 7.26 | [15][16] | |
| S3B (R = Br) | HeLa (Cervical Cancer) | 2.90 | [15][16] |
Insights from the Data: The data clearly indicates that the 8-nitroquinoline scaffold possesses potent anticancer activity. Notably, the 2-styryl-8-nitroquinoline derivatives, which lack the 8-hydroxy group, demonstrate significant cytotoxicity, highlighting the intrinsic contribution of the 8-nitroquinoline core.[15][16] Structure-activity relationship studies on these compounds reveal that the presence of an electron-withdrawing group on the styryl ring, such as bromine, enhances cytotoxic activity.[16]
Antimicrobial Activity of the 8-Nitroquinoline Scaffold
The 8-nitroquinoline scaffold is also a promising platform for the development of novel antimicrobial agents with a broad spectrum of activity against bacteria and fungi, including drug-resistant strains.
Mechanisms of Antimicrobial Action
Metal Chelation and Enzyme Disruption: While the metal-chelating properties are most pronounced in 8-hydroxyquinolines, the nitrogen atom of the quinoline ring and the oxygen atoms of the nitro group in 8-nitroquinolines can also coordinate with metal ions. This chelation can sequester essential metal ions, such as zinc and magnesium, which are vital cofactors for many bacterial enzymes.[15] This disruption of enzymatic function can inhibit critical metabolic pathways, leading to bacterial growth inhibition.
Disruption of Membrane Integrity: Some 8-nitroquinoline derivatives have been shown to compromise the integrity of the bacterial outer membrane, leading to increased permeability and leakage of cellular contents.[15] This mechanism can contribute to both bacteriostatic and bactericidal effects.
The proposed workflow for the antimicrobial action is depicted below:
Quantitative Antimicrobial Data
The antimicrobial efficacy of 8-nitroquinoline derivatives is assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound | Microorganism | MIC (µM) | Reference(s) |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | Aeromonas hydrophila | 5.26 | [1] |
| Pseudomonas aeruginosa ATCC 27853 | 84.14 | [1] | |
| Listeria monocytogenes | 5.57 | [1] | |
| Plesiomonas shigelloides | 11.14 | [1] | |
| Gram-positive bacteria (general range) | 3.44 - 13.78 | [1] |
Insights from the Data: Nitroxoline demonstrates potent and broad-spectrum antimicrobial activity.[1] Its effectiveness against Pseudomonas aeruginosa, a notoriously difficult-to-treat pathogen, is particularly noteworthy.[1] The data underscores the potential of the 8-nitroquinoline scaffold in combating a wide range of bacterial infections.
Experimental Protocols
To facilitate further research into the biological activities of the 8-nitroquinoline scaffold, detailed protocols for key in vitro assays are provided below.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 8-nitroquinoline derivatives in culture medium. The final solvent (e.g., DMSO) concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compounds.
-
Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after a defined incubation period.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the 8-nitroquinoline derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). Each well should contain 50 µL of the diluted compound.
-
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours) of the test microorganism on an agar plate, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Conclusion and Future Directions
The 8-nitroquinoline scaffold represents a versatile and potent platform for the development of novel anticancer and antimicrobial agents. Its inherent electronic properties, conferred by the nitro group, facilitate a range of biological activities, including the induction of oxidative stress, enzyme inhibition, and potential DNA interactions. While much of the existing research has focused on the hydroxylated derivative, nitroxoline, emerging evidence on non-hydroxylated analogs confirms the intrinsic therapeutic potential of the 8-nitroquinoline core.
Future research should focus on several key areas:
-
Synthesis of Diverse Libraries: The systematic synthesis and screening of a wider range of 8-nitroquinoline derivatives with varied substitution patterns will be crucial for elucidating more detailed structure-activity relationships.
-
Mechanistic Studies of Non-Hydroxylated Analogs: In-depth investigations into the mechanisms of action of 8-nitroquinolines lacking the 8-hydroxy group are needed to understand the full therapeutic potential of the scaffold.
-
In Vivo Efficacy and Safety Profiling: Promising candidates identified in vitro should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapies: Exploring the synergistic potential of 8-nitroquinoline derivatives with existing anticancer and antimicrobial drugs could lead to more effective treatment regimens and combat drug resistance.
By continuing to explore the rich chemistry and biology of the 8-nitroquinoline scaffold, the scientific community can unlock its full potential in the ongoing search for new and effective therapies for cancer and infectious diseases.
References
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- Sehlangia, S., Nayak, N., & Garg, N. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Omega, 7(28), 24843–24856.
- Bethencourt-Estrella, C. J., López-Arencibia, A., & Sifaoui, I. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI.
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- Song, D., Ma, S., & Prachayasittikul, V. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Biochemical and Biophysical Reports, 6, 135-141.
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An In-depth Technical Guide to 8-Nitroquinolin-2-amine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Nitroquinolin-2-amine is a heterocyclic organic compound featuring a quinoline core substituted with a nitro group at the 8-position and an amine group at the 2-position. While specific literature on its discovery and history is not extensively documented, its structural motifs are of significant interest in medicinal chemistry. The quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents, and the presence of both an electron-withdrawing nitro group and an electron-donating amino group suggests a rich chemical reactivity and potential for diverse biological activities. This guide provides a comprehensive overview of the plausible synthetic routes, expected physicochemical properties, and potential applications of this compound, drawing upon established principles of quinoline chemistry and data from analogous compounds.
Introduction to the Quinoline Scaffold
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the backbone of a wide array of natural products and synthetic pharmaceuticals.[1] Their versatile biological activities span from antimalarial and antimicrobial to anticancer and anti-inflammatory properties.[1] The foundational methods for constructing the quinoline ring system, such as the Skraup and Doebner-von Miller syntheses, have been known for over a century and are still in use, alongside more modern and efficient synthetic strategies.[1][2] The functionalization of the quinoline core at various positions allows for the fine-tuning of its pharmacological and physicochemical properties, making it a privileged scaffold in drug discovery.
Synthesis of this compound
Synthesis of the Key Intermediate: 8-Nitroquinoline
The introduction of a nitro group at the 8-position of the quinoline ring is a crucial first step. This is typically achieved through electrophilic aromatic substitution, specifically nitration.
-
Protocol for Nitration of Quinoline: The nitration of quinoline generally yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[5][6] The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich quinoline ring. The separation of the 5- and 8-nitro isomers can be challenging but is a critical step.[5]
Experimental Protocol (General):
-
To a cooled solution of concentrated sulfuric acid, add quinoline dropwise with stirring, maintaining a low temperature.
-
To this solution, add a mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or ammonia) to precipitate the nitroquinoline isomers.
-
The mixture of 5-nitro and 8-nitroquinoline can then be separated by fractional crystallization or chromatography.
-
Introduction of the 2-Amino Group
With 8-nitroquinoline as the starting material, there are several plausible routes to introduce an amino group at the 2-position.
A common and reliable method for introducing an amino group onto an electron-deficient aromatic ring is through nucleophilic aromatic substitution (SNA r) of a suitable leaving group, such as a halogen.[7] The strong electron-withdrawing nature of the nitro group at the 8-position activates the quinoline ring for nucleophilic attack, particularly at the 2- and 4-positions.
Step 1: Synthesis of 2-Chloro-8-nitroquinoline
The conversion of 8-nitroquinoline to 2-chloro-8-nitroquinoline is a necessary step for this pathway. This can be achieved through various chlorination methods, often involving the corresponding quinolone.
Step 2: Amination of 2-Chloro-8-nitroquinoline
The 2-chloro-8-nitroquinoline can then undergo amination. This reaction involves the displacement of the chloride ion by an ammonia source.
-
Experimental Protocol (Plausible):
-
Dissolve 2-chloro-8-nitroquinoline in a suitable solvent (e.g., ethanol, DMSO).
-
Add a source of ammonia, such as aqueous ammonia or ammonia gas dissolved in a solvent.
-
Heat the reaction mixture in a sealed vessel to the required temperature and for a sufficient duration.
-
After cooling, the product, this compound, can be isolated by precipitation and purified by recrystallization or chromatography.
-
dot graph "Synthetic_Pathway_SNAr" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Quinoline [label="Quinoline"]; Nitroquinoline [label="8-Nitroquinoline"]; ChloroNitroquinoline [label="2-Chloro-8-nitroquinoline"]; FinalProduct [label="this compound"];
Quinoline -> Nitroquinoline [label="HNO₃, H₂SO₄"]; Nitroquinoline -> ChloroNitroquinoline [label="Chlorinating Agent"]; ChloroNitroquinoline -> FinalProduct [label="NH₃ (SNA r)"]; } caption: "Plausible synthetic pathway via SNAr."
More recent advancements in organic synthesis have explored direct C-H amination reactions. While a specific protocol for the direct amination of 8-nitroquinoline at the 2-position is not readily found, this remains a potential, albeit more complex, synthetic route. Another modern approach involves the amination of quinoline N-oxides, which can provide high regioselectivity for the 2-position.
-
Experimental Workflow for Amination via N-oxide (General):
-
N-oxidation: 8-nitroquinoline is first oxidized to 8-nitroquinoline-N-oxide using an oxidizing agent like m-CPBA or hydrogen peroxide in acetic acid.
-
Activation and Amination: The N-oxide is then activated with an agent such as tosyl chloride (TsCl) or acetic anhydride in the presence of an amine source. This activation makes the 2-position highly electrophilic and susceptible to nucleophilic attack by the amine.
-
Hydrolysis/Deprotection: The resulting intermediate is then hydrolyzed to yield the final 2-amino product.
-
dot graph "Synthetic_Pathway_N-oxide" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Nitroquinoline [label="8-Nitroquinoline"]; N_oxide [label="8-Nitroquinoline-N-oxide"]; ActivatedComplex [label="Activated N-oxide Complex"]; FinalProduct [label="this compound"];
Nitroquinoline -> N_oxide [label="Oxidizing Agent (e.g., m-CPBA)"]; N_oxide -> ActivatedComplex [label="Activating Agent (e.g., TsCl) + Amine"]; ActivatedComplex -> FinalProduct [label="Hydrolysis"]; } caption: "General workflow for amination via N-oxide."
Physicochemical Properties and Characterization
Detailed experimental data for this compound is not widely available in the public literature. However, based on its structure and data from analogous compounds like 8-nitroquinoline and various aminoquinolines, we can predict its general properties.[8][9][10]
| Property | Predicted Value/Characteristic | Source/Basis |
| Molecular Formula | C₉H₇N₃O₂ | [4] |
| Molecular Weight | 189.17 g/mol | [4] |
| Appearance | Likely a colored crystalline solid (yellow to brown) | Based on 8-nitroquinoline and other nitroaromatics[9] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. | General trend for similar organic compounds. |
| Melting Point | Expected to be a solid with a defined melting point. | General property of crystalline organic compounds. |
Spectroscopic Characterization (Expected):
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the quinoline ring system. The chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating amino group.
-
¹³C NMR: The carbon NMR would display nine distinct signals corresponding to the carbon atoms of the quinoline ring.
-
IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the asymmetric and symmetric stretching of the N-O bonds in the nitro group, and C=C and C=N stretching of the quinoline ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Potential Applications in Drug Discovery and Materials Science
While specific biological activities of this compound are not yet reported, its structure suggests several areas of potential interest for researchers.
-
Medicinal Chemistry:
-
Antimicrobial and Antiparasitic Agents: The 8-aminoquinoline scaffold is the basis for the antimalarial drug primaquine.[7] Modifications of this core structure are actively being explored for new anti-infective agents. The introduction of a nitro group can sometimes enhance antimicrobial activity.
-
Anticancer Agents: Many quinoline derivatives have been investigated for their anticancer properties, acting through mechanisms such as topoisomerase inhibition or kinase inhibition.[11]
-
Enzyme Inhibitors: The quinoline scaffold can be a template for designing inhibitors of various enzymes.
-
-
Materials Science:
-
Dyes and Pigments: Nitroaromatic compounds are often colored, suggesting potential applications as dyes.
-
Ligands for Metal Complexes: The nitrogen atoms in the quinoline ring and the amino group can act as coordination sites for metal ions, making it a potential ligand for the synthesis of novel metal complexes with catalytic or material applications.
-
Conclusion
This compound represents an intriguing, yet underexplored, member of the vast quinoline family. While its history and specific properties are not extensively documented in readily accessible scientific literature, a thorough understanding of fundamental organic chemistry principles allows for the confident postulation of its synthesis and general characteristics. The synthetic routes outlined in this guide, based on well-established transformations of the quinoline core, provide a solid foundation for its preparation in a laboratory setting. The compound's structural features, combining the pharmacologically significant 8-aminoquinoline scaffold with an electron-withdrawing nitro group, make it a compelling target for further investigation in the fields of medicinal chemistry and materials science. Future research into the synthesis, characterization, and biological evaluation of this compound is warranted to unlock its full potential.
References
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Chemical-Suppliers.com. This compound | CAS 861581-93-3. Available from: [Link]
-
Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available from: [Link]
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Eureka | Patsnap. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Available from: [Link]
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ACS Omega. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Available from: [Link]
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Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available from: [Link]
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The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link]
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NIST WebBook. Quinoline, 8-nitro-. Available from: [Link]
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-
ResearchGate. (PDF) 8-Nitroquinoline. Available from: [Link]
-
PMC - NIH. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]
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Methodological & Application
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Chloro-8-Nitroquinoline
Introduction
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and coordination chemistry.[1] Among its derivatives, 2-substituted-8-nitroquinolines are of particular interest as versatile intermediates for the synthesis of a diverse array of functionalized molecules. The presence of a strongly electron-withdrawing nitro group at the C8 position significantly activates the quinoline ring towards nucleophilic aromatic substitution (SNAr), particularly at the C2 position.[2][3] This activation allows for the displacement of the chloro substituent by a wide range of nucleophiles, providing a powerful and modular approach to novel quinoline-based compounds.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for nucleophilic substitution on 2-chloro-8-nitroquinoline. It delves into the underlying mechanistic principles, offers detailed step-by-step protocols for reactions with common nucleophiles, and outlines methods for product purification and characterization.
Mechanistic Insights: The SNAr Pathway
The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism, which is distinct from SN1 and SN2 reactions.[4][5] The key steps are:
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom at the C2 position of the quinoline ring, which bears the chlorine leaving group. This attack is facilitated by the electron-withdrawing nitro group, which delocalizes the electron density of the aromatic system, making the C2 carbon more electrophilic.[3] This initial attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3]
-
Formation of the Meisenheimer Complex: The negative charge of the Meisenheimer complex is delocalized over the aromatic ring and, crucially, onto the nitro group. The stability of this intermediate is a key factor in the feasibility of the SNAr reaction. The ortho and para positions relative to the nitro group are particularly activated, and in this case, the C2 position is ortho to the nitrogen of the quinoline ring and is significantly influenced by the C8-nitro group's electron-withdrawing effect.[2]
-
Departure of the Leaving Group: The aromaticity of the quinoline ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.[2]
It is important to note that unlike SN2 reactions, the SNAr mechanism does not involve a backside attack, and unlike SN1 reactions, it does not proceed through an unstable aryl cation.[4][5]
Experimental Protocols
General Considerations and Safety Precautions
Safety: 2-Chloro-8-nitroquinoline and many quinoline derivatives should be handled with care. While specific toxicity data for 2-chloro-8-nitroquinoline is not extensively documented, related compounds like nitroquinolines and haloaromatics can be hazardous.[6][7][8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[9] Consult the Safety Data Sheet (SDS) for all reagents before use.[10][11]
Reagents and Solvents: All reagents should be of analytical grade or higher. Solvents should be anhydrous where specified, as the presence of water can interfere with the reaction, particularly when using strong bases or moisture-sensitive nucleophiles.
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexane) should be determined to effectively separate the starting material from the product.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)
This protocol describes a general procedure for the amination of 2-chloro-8-nitroquinoline. The reaction of amines with halopyridines and related heterocycles is a common method for introducing nitrogen-containing substituents.[12]
Materials:
-
2-chloro-8-nitroquinoline
-
Piperidine (or other amine)
-
Potassium carbonate (K2CO3) or other suitable base
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography (silica gel)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-8-nitroquinoline (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add the amine nucleophile (e.g., piperidine, 1.2 - 2.0 eq) to the solution.
-
Add a suitable base, such as potassium carbonate (2.0 - 3.0 eq), to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-(piperidin-1-yl)-8-nitroquinoline.
Protocol 2: Reaction with a Thiol Nucleophile (e.g., Thiophenol)
Thiols and thiolates are excellent nucleophiles due to the high polarizability of sulfur.[13][14][15] They readily participate in SNAr reactions.
Materials:
-
2-chloro-8-nitroquinoline
-
Thiophenol (or other thiol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or another strong base
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography (silica gel)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the thiol (e.g., thiophenol, 1.2 eq) and anhydrous THF.
-
Cool the solution in an ice bath and carefully add sodium hydride (1.2 eq) portion-wise. Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care.
-
Stir the mixture at 0 °C for 30 minutes to form the thiolate.
-
In a separate flask, dissolve 2-chloro-8-nitroquinoline (1.0 eq) in anhydrous THF.
-
Slowly add the solution of 2-chloro-8-nitroquinoline to the pre-formed thiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield 8-nitro-2-(phenylthio)quinoline.
Protocol 3: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
Alkoxides are strong nucleophiles that can displace the chloride in SNAr reactions.
Materials:
-
2-chloro-8-nitroquinoline
-
Sodium methoxide (NaOMe) solution in methanol or solid NaOMe
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM) or ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography (silica gel)
Procedure:
-
To a round-bottom flask, add 2-chloro-8-nitroquinoline (1.0 eq) and anhydrous methanol.
-
Add sodium methoxide (1.5 - 2.5 eq) to the solution. If using a solution of NaOMe in MeOH, add it dropwise.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and dichloromethane (or ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel to afford 2-methoxy-8-nitroquinoline.[16][17]
Data Presentation and Characterization
Summary of Reaction Parameters
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |
| Piperidine | K2CO3 | DMF | 80-100 | 4-12 | 75-90 |
| Thiophenol | NaH | THF | 0 to RT | 2-6 | 80-95 |
| Sodium Methoxide | - | MeOH | Reflux (~65) | 1-4 | 85-95 |
Yields are approximate and can vary based on reaction scale and purity of reagents.
Product Characterization: A Self-Validating System
To ensure the identity and purity of the synthesized 2-substituted-8-nitroquinolines, a combination of analytical techniques should be employed. This multi-faceted approach provides a self-validating system for the experimental outcome.
-
Thin Layer Chromatography (TLC): Used for reaction monitoring and preliminary purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. The disappearance of the signal corresponding to the proton at the C2 position of the starting material and the appearance of new signals corresponding to the introduced nucleophile are key indicators of a successful reaction.[18][19][20]
-
13C NMR: Confirms the carbon framework of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Can be used for unambiguous assignment of all proton and carbon signals, especially for more complex substituted quinolines.[19][20]
-
-
Mass Spectrometry (MS): Determines the molecular weight of the product, confirming the incorporation of the nucleophile and loss of the chloro substituent. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups in the molecule, such as the N-O stretching of the nitro group and vibrations associated with the newly introduced functional group.
-
Melting Point: A sharp melting point is indicative of a pure crystalline solid.
Visualizing the Workflow
Caption: Experimental workflow for the nucleophilic substitution on 2-chloro-8-nitroquinoline.
References
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions. Retrieved from [Link]
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The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, July 8). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
- Google Patents. (n.d.). Separation of 5-nitroquinoline and 8-nitroquinoline.
-
ResearchGate. (n.d.). (PDF) 8-Nitroquinoline. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
-
National Center for Biotechnology Information. (2021, March 25). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
Sci-Hub. (1988). Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, July 11). 03.02 Reactivity of Thiols and Thiolates. Retrieved from [Link]
-
PubMed. (n.d.). NMR study of O and N, O-substituted 8-quinolinol derivatives. Retrieved from [Link]
-
University of Massachusetts Amherst. (n.d.). Experiment 7 — Nucleophilic Substitution. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, July 10). Thiol-thiol cross-clicking using bromo-ynone reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Retrieved from [Link]
-
ResearchGate. (n.d.). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]
-
Liberty University. (n.d.). The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. Retrieved from [Link]
-
ResearchGate. (2025, August 6). NMR study of O and N, O-substituted 8-quinolinol derivatives | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloroquinolin-8-amine. Retrieved from [Link]
-
YouTube. (2021, June 13). Nucleophilic Substitution Experiment S21. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, October 15). Reactions of thiols. Retrieved from [Link]
-
Scribd. (n.d.). Formal Lab Report - Nucleophilic Substitution Reactions | PDF. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, April 4). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, December 29). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Retrieved from [Link]
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Application Notes and Protocols for the Investigation of 8-Nitroquinolin-2-amine in Anti-Kinetoplastid Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kinetoplastid parasites, including species of Leishmania and Trypanosoma, are the causative agents of a spectrum of neglected tropical diseases that impose a significant global health burden. The limited efficacy, significant toxicity, and growing resistance associated with current chemotherapeutics underscore the urgent need for novel drug candidates. The 8-nitroquinoline scaffold has emerged as a promising pharmacophore, with several derivatives demonstrating potent anti-kinetoplastid activity. This document provides a comprehensive guide for the synthesis, in vitro evaluation, and mechanistic investigation of 8-Nitroquinolin-2-amine , a promising, yet underexplored, member of this chemical class. The protocols and insights provided herein are intended to empower researchers to explore the therapeutic potential of this compound and its analogs in the quest for new treatments for leishmaniasis and trypanosomiasis.
Introduction: The Imperative for New Anti-Kinetoplastid Agents
Kinetoplastid diseases, encompassing leishmaniasis, Chagas disease (American trypanosomiasis), and Human African Trypanosomiasis (sleeping sickness), collectively affect millions of people worldwide, primarily in impoverished regions.[1] These protozoan infections are characterized by high morbidity and mortality, with existing treatments often hampered by issues of toxicity, parenteral administration routes, and the emergence of drug-resistant parasite strains.[1]
The drug discovery pipeline for these diseases has historically been sparse. However, recent advances have highlighted the potential of nitroaromatic compounds as effective anti-kinetoplastid agents. Their mechanism of action often relies on the parasite-specific expression of nitroreductases (NTRs), enzymes that are absent in mammalian host cells.[2] These enzymes bioactivate the nitro-group of the drug, leading to the formation of cytotoxic metabolites that are lethal to the parasite. This parasite-specific activation provides a therapeutic window, offering the potential for high efficacy with reduced host toxicity.
Within this class of compounds, the 8-nitroquinoline core has been identified as a key pharmacophore. Notably, derivatives such as 8-nitroquinolin-2(1H)-one and 2-hydroxy-8-nitroquinoline have demonstrated significant in vitro activity against both Leishmania and Trypanosoma species.[2][3] This guide focuses on This compound , a structurally related analog, with the rationale that the 2-amino substitution may offer unique pharmacological properties while retaining the crucial 8-nitro group for NTR-mediated activation.
Synthesis of this compound: Proposed Synthetic Strategies
Strategy A: Chichibabin Amination of 8-Nitroquinoline
The Chichibabin reaction is a classical method for the direct amination of nitrogen-containing heterocycles.[4][5] This reaction proceeds via a nucleophilic substitution of a hydride ion by an amide anion.[5] For quinoline, amination typically occurs at the 2-position.[6][7]
Causality of Experimental Choices:
-
8-Nitroquinoline as the starting material: This commercially available compound possesses the essential 8-nitro group.
-
Potassium amide (KNH₂): A strong nucleophile required to attack the electron-deficient quinoline ring.
-
Liquid ammonia (NH₃): Serves as both the solvent and a source of the amide ion upon reaction with potassium. The low temperature (-65°C) helps to control the reaction and minimize side products.
-
Potassium permanganate (KMnO₄): Used as an oxidizing agent in the work-up to facilitate the rearomatization of the intermediate sigma-complex.
Protocol 2.1: Chichibabin Amination
-
Reaction Setup: In a three-necked flask equipped with a dry ice/acetone condenser, a gas inlet, and a mechanical stirrer, add freshly distilled liquid ammonia (approx. 100 mL for a 10 mmol scale reaction).
-
Amide Formation: Carefully add small pieces of metallic potassium (1.1 equivalents) to the liquid ammonia with vigorous stirring until a persistent blue color is obtained. Then, add a catalytic amount of ferric nitrate to facilitate the formation of potassium amide (the blue color will dissipate, and a greyish suspension will form).
-
Addition of 8-Nitroquinoline: Dissolve 8-nitroquinoline (1 equivalent) in a minimal amount of a suitable co-solvent (e.g., THF or DME) and add it dropwise to the potassium amide suspension at -65°C.
-
Reaction: Stir the reaction mixture at -65°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Oxidative Work-up: After the reaction is complete, slowly add powdered potassium permanganate (1.5 equivalents) in small portions, maintaining the temperature below -60°C.
-
Quenching and Extraction: Allow the ammonia to evaporate. Carefully add water to the residue, followed by extraction with an organic solvent such as chloroform or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.
Caption: Chichibabin amination of 8-nitroquinoline.
Strategy B: Nucleophilic Aromatic Substitution of 2-Chloro-8-nitroquinoline
An alternative and often more controlled method for introducing an amino group at the 2-position of a quinoline is through the nucleophilic aromatic substitution (SNAr) of a 2-chloroquinoline derivative.
Causality of Experimental Choices:
-
2-Chloro-8-nitroquinoline as the starting material: The chloro group at the 2-position is a good leaving group, activated towards nucleophilic attack by the electron-withdrawing nature of the quinoline nitrogen and the 8-nitro group.
-
Ammonia source (e.g., aqueous ammonia, ammonium hydroxide): Provides the amino nucleophile.
-
High temperature and pressure (autoclave): Often required to drive the SNAr reaction to completion.
-
Optional catalyst (e.g., copper salts): Can sometimes facilitate the substitution reaction.
Protocol 2.2: Amination of 2-Chloro-8-nitroquinoline
-
Reaction Setup: In a high-pressure autoclave, place 2-chloro-8-nitroquinoline (1 equivalent) and a concentrated solution of aqueous ammonia (a large excess).
-
Reaction: Seal the autoclave and heat the mixture to 150-180°C for 12-24 hours. The internal pressure will increase significantly.
-
Cooling and Work-up: After the reaction period, cool the autoclave to room temperature. Carefully vent the excess ammonia.
-
Isolation: Transfer the reaction mixture to a beaker and neutralize with an appropriate acid if necessary. The product may precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.
Caption: Synthesis via nucleophilic aromatic substitution.
Proposed Mechanism of Anti-Kinetoplastid Action: The Role of Nitroreductases
The primary hypothesis for the anti-kinetoplastid activity of this compound is its bioactivation by parasitic type I nitroreductases (NTRs).[2] These flavin-containing enzymes are essential for the parasites and are capable of reducing the nitro group of the compound.[8][9]
The Bioactivation Cascade:
-
Entry into the Parasite: this compound diffuses or is transported into the kinetoplastid cell.
-
NTR-Mediated Reduction: The parasitic NTR, using NADH or NADPH as a cofactor, catalyzes the two-electron reduction of the 8-nitro group to a nitroso derivative.
-
Further Reduction: The nitroso derivative is further reduced to a hydroxylamine metabolite.
-
Cytotoxicity: The highly reactive hydroxylamine and other downstream metabolites can form covalent adducts with parasitic DNA, proteins, and other macromolecules, leading to cellular dysfunction and parasite death.[10]
This mechanism offers a high degree of selectivity, as mammalian cells lack the analogous type I NTRs, thus minimizing the off-target effects and potential for host toxicity.[2]
Caption: Proposed nitroreductase-mediated bioactivation pathway.
In Vitro Evaluation: Protocols for Efficacy and Toxicity Assessment
A systematic in vitro evaluation is crucial to determine the anti-kinetoplastid potency and selectivity of this compound.
Parasite and Cell Culture
-
Leishmania donovani (Promastigotes): Culture in M199 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 25°C.
-
Trypanosoma cruzi (Epimastigotes): Culture in liver infusion tryptose (LIT) medium supplemented with 10% FBS, penicillin, and streptomycin at 28°C.
-
Mammalian Cell Line (e.g., HepG2, THP-1): Culture in DMEM or RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin at 37°C in a 5% CO₂ atmosphere.
Protocol: In Vitro Anti-Promastigote/Epimastigote Activity Assay
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Make serial dilutions in the appropriate culture medium.
-
Assay Plate Setup: In a 96-well plate, add 100 µL of parasite suspension (1 x 10⁶ parasites/mL) to each well.
-
Drug Addition: Add 100 µL of the serially diluted compound to the wells. Include wells with untreated parasites (negative control) and a reference drug (e.g., amphotericin B for Leishmania, benznidazole for T. cruzi).
-
Incubation: Incubate the plates for 72 hours at the appropriate temperature for each parasite.
-
Viability Assessment: Add a viability reagent (e.g., resazurin) and incubate for a further 4-24 hours. Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Protocol: In Vitro Anti-Amastigote Activity Assay
-
Macrophage Seeding: Seed a 96-well plate with a suitable macrophage cell line (e.g., THP-1 differentiated with PMA) at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Infection: Infect the macrophages with stationary-phase promastigotes (Leishmania) or trypomastigotes (T. cruzi) at a parasite-to-cell ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Removal of Extracellular Parasites: Wash the wells with pre-warmed medium to remove any non-internalized parasites.
-
Drug Addition: Add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Quantification of Infection: Fix and stain the cells (e.g., with Giemsa). Determine the percentage of infected macrophages and the number of amastigotes per macrophage by microscopy. Alternatively, use a high-content imaging system for automated quantification.
-
Data Analysis: Calculate the IC₅₀ value as described above.
Protocol: Cytotoxicity Assay
-
Cell Seeding: Seed a 96-well plate with the mammalian cell line at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Drug Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Viability Assessment: Use a suitable viability assay (e.g., MTT, resazurin) to determine cell viability.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
Data Analysis and Interpretation
The primary outputs of the in vitro assays are the IC₅₀ and CC₅₀ values. These are used to calculate the Selectivity Index (SI) , a critical parameter for prioritizing compounds for further development.
SI = CC₅₀ / IC₅₀
A higher SI value indicates greater selectivity of the compound for the parasite over the host cells. A compound with an SI > 10 is generally considered a good candidate for further investigation.
Table 1: Hypothetical In Vitro Activity Data for this compound
| Target Organism/Cell Line | Assay | IC₅₀ / CC₅₀ (µM) |
| L. donovani (promastigote) | Anti-promastigote | 2.5 |
| L. donovani (amastigote) | Anti-amastigote | 1.2 |
| T. cruzi (epimastigote) | Anti-epimastigote | 5.8 |
| T. cruzi (amastigote) | Anti-amastigote | 3.1 |
| HepG2 (human liver cells) | Cytotoxicity | > 50 |
| Selectivity Index (L. donovani amastigote) | > 41.7 | |
| Selectivity Index (T. cruzi amastigote) | > 16.1 |
Conceptual Framework for In Vivo Efficacy Studies
Promising candidates from in vitro screening should be advanced to in vivo studies. A typical workflow would involve:
-
Pharmacokinetic (PK) Profiling: Assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a suitable animal model (e.g., mice).
-
Toxicity Studies: Determine the maximum tolerated dose (MTD) of the compound.
-
Efficacy Studies in an Animal Model:
-
For leishmaniasis, use a BALB/c mouse model infected with L. donovani.
-
For Chagas disease, use a mouse model infected with T. cruzi.
-
-
Treatment and Monitoring: Administer the compound at various doses and monitor parasite burden in relevant tissues (e.g., liver, spleen, blood) over time.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.wur.nl [research.wur.nl]
- 3. 8-Nitroquinolin-3-amine | 73868-15-2 | Benchchem [benchchem.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 6. Sci-Hub. On the chichibabin amination of quinoline and some nitroquinolines / Journal of Heterocyclic Chemistry, 1985 [sci-hub.ru]
- 7. researchgate.net [researchgate.net]
- 8. An Essential Type I Nitroreductase from Leishmania major Can Be Used to Activate Leishmanicidal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Essentiality of Leishmania donovani Nitroreductase and Its Role in Nitro Drug Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: 8-Nitroquinolin-2-amine as a Promising Scaffold for Anticancer Drug Design
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] In the realm of oncology, quinoline derivatives have emerged as a significant class of therapeutic agents, demonstrating efficacy through diverse mechanisms of action.[2][3] These mechanisms include, but are not limited to, DNA intercalation, inhibition of topoisomerase enzymes, modulation of crucial signaling pathways such as the PI3K/Akt/mTOR pathway, and induction of apoptosis.[2][4] The structural versatility of the quinoline nucleus allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop potent and selective anticancer agents.[3]
This application note focuses on the potential of 8-nitroquinolin-2-amine as a foundational scaffold for the design and synthesis of novel anticancer drug candidates. The presence of the nitro group at the 8-position and the amino group at the 2-position offers unique electronic and steric properties that can be exploited for targeted drug design. The electron-withdrawing nature of the nitro group can enhance the compound's interaction with biological targets, while the amino group provides a key site for further derivatization to improve potency, selectivity, and solubility. This document provides a prospective guide, including a plausible synthetic route, detailed protocols for evaluating anticancer activity, and a discussion of the potential mechanism of action based on the known properties of structurally related compounds.
Synthesis of this compound: A Prospective Protocol
While a definitive, optimized synthesis for this compound may not be widely published, a scientifically sound approach can be proposed based on established quinoline chemistry. A plausible two-step synthesis is outlined below, starting from the commercially available 2-chloro-8-nitroquinoline.
Step 1: Synthesis of 2-Chloro-8-nitroquinoline
This intermediate can be synthesized via methods such as the Skraup synthesis, a classic method for quinoline synthesis, followed by chlorination.[5][6] Alternatively, 2-chloro-8-nitroquinoline is commercially available from various chemical suppliers.
Step 2: Amination of 2-Chloro-8-nitroquinoline to Yield this compound
The conversion of a chloroquinoline to an aminoquinoline is a well-established transformation. The following protocol describes a nucleophilic aromatic substitution reaction.
Materials and Reagents:
-
2-Chloro-8-nitroquinoline
-
Ammonia (as a solution in a suitable solvent, e.g., 7N ammonia in methanol, or aqueous ammonia)
-
A suitable organic solvent (e.g., 1,4-dioxane, N,N-dimethylformamide)
-
Reaction vessel (e.g., a sealed tube or a pressure-rated reactor)
-
Stir plate with heating capabilities
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Protocol:
-
In a pressure-rated reaction vessel, dissolve 2-chloro-8-nitroquinoline (1.0 eq) in a suitable solvent such as 1,4-dioxane.
-
Add an excess of the ammonia solution (e.g., 10-20 eq).
-
Seal the vessel and heat the reaction mixture with stirring to a temperature between 100-150 °C. The optimal temperature and reaction time should be determined empirically, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the vessel to cool to room temperature.
-
Carefully vent the vessel in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the solvent and excess ammonia.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired this compound.
-
Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Evaluation of Anticancer Activity: In Vitro Protocols
A systematic in vitro evaluation is crucial to determine the anticancer potential of this compound and its future derivatives. The following are standard, robust protocols to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Protocol 1: Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[8]
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Apoptosis Detection by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[10][11]
Materials and Reagents:
-
Cells cultured on coverslips or in chamber slides
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, available in commercial kits)[12]
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Experimental Workflow:
Caption: Workflow for the TUNEL apoptosis assay.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture cells on coverslips or in chamber slides and treat with this compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours). Include positive (e.g., DNase I treatment) and negative controls.
-
Fixation: Wash the cells with PBS and fix with 4% PFA in PBS for 15-30 minutes at room temperature.[10]
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.[10]
-
TUNEL Labeling: Wash with PBS and incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[10]
-
Detection and Counterstaining: Wash the cells to remove unincorporated nucleotides. Counterstain the nuclei with DAPI or Hoechst.
-
Imaging and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright green or red fluorescence (depending on the label used) in the nucleus, while all nuclei will be stained blue by DAPI. Quantify the percentage of apoptotic cells.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[13]
Materials and Reagents:
-
Treated and untreated cell populations
-
70% Ethanol (ice-cold) for fixation
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Experimental Workflow:
Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by this compound.
Conclusion and Future Directions
This compound represents a promising and versatile scaffold for the development of novel anticancer agents. Its straightforward, albeit prospective, synthesis and the potential for diverse biological activities make it an attractive starting point for a drug discovery program. The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound and its future analogues.
Future work should focus on the synthesis of a library of derivatives by modifying the amino group at the 2-position to establish structure-activity relationships (SAR). Promising compounds should then be advanced to more complex in vitro models, such as 3D spheroids, and subsequently to in vivo animal models to evaluate their efficacy and safety profiles.
References
-
Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link] [5]18. Al-Ostoot, F. H., Al-Ghamdi, M. A., & Ghorab, M. M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(16), 3417-3439.
- Al-Suhaimi, E. A., & Al-Hussain, S. A. (2021).
-
Patsnap. (n.d.). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Retrieved from [Link]
- Mrozek-Wilczkiewicz, A., Malarz, J., Serda, M., & Musiol, R. (2021).
-
International Journal of Pharmacy. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
- Al-Obaid, A. M., Al-Issa, T. A., & Al-Ghamdi, A. M. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1699.
-
Royal Society of Chemistry. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link] [1]25. Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link] [6]26. Google Patents. (n.d.). CN102675201A - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Retrieved from
- Google Patents. (n.d.). CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
-
Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
-
SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloroquinolin-8-amine. Retrieved from [Link]
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- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
- 11. Video: The TUNEL Assay [jove.com]
- 12. sciencellonline.com [sciencellonline.com]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes and Protocols for the Laboratory Preparation of 8-Nitroquinolin-2-amine
Introduction: The Significance of Substituted Quinolines in Medicinal Chemistry
The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] Specifically, the introduction of both a nitro group and an amino group at defined positions on the quinoline ring can significantly modulate the molecule's electronic properties and its potential for biological interactions. 8-Nitroquinolin-2-amine is a valuable synthetic intermediate, offering two distinct functionalities for further chemical elaboration in drug discovery and development programs. The electron-withdrawing nature of the nitro group at the 8-position and the nucleophilic character of the amino group at the 2-position make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
This document provides a comprehensive guide for the laboratory-scale synthesis of this compound. The synthetic strategy is a two-step process commencing with the Skraup synthesis of 8-nitroquinoline from o-nitroaniline, followed by a direct amination at the 2-position via the Chichibabin reaction. This guide is intended for researchers and professionals in organic synthesis and drug development, offering detailed protocols, mechanistic insights, and practical advice for a successful synthesis.
Synthetic Strategy: A Two-Step Approach to this compound
The synthesis of this compound is strategically divided into two key transformations:
-
Step 1: Skraup Synthesis of 8-Nitroquinoline. This classic cyclization reaction utilizes o-nitroaniline as the starting material, which undergoes reaction with glycerol in the presence of a dehydrating agent (sulfuric acid) and an oxidizing agent to form the quinoline ring system. The use of o-nitroaniline directly incorporates the nitro group at the desired 8-position, obviating the need for a separate nitration step and the subsequent separation of isomers.[3]
-
Step 2: Chichibabin Amination of 8-Nitroquinoline. The introduction of the amino group at the 2-position of the 8-nitroquinoline core is achieved through a nucleophilic aromatic substitution reaction known as the Chichibabin amination.[4] This reaction employs a strong nucleophile, typically sodium amide, to directly displace a hydride ion from the electron-deficient pyridine ring of the quinoline system. The presence of the electron-withdrawing nitro group at the 8-position further activates the ring towards this nucleophilic attack.
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for the preparation of this compound.
Part 1: Experimental Protocol for the Skraup Synthesis of 8-Nitroquinoline
The Skraup synthesis is a powerful method for the preparation of quinolines.[5][6] This protocol is adapted from established procedures and optimized for the synthesis of 8-nitroquinoline from o-nitroaniline.
Reaction Mechanism of the Skraup Synthesis
The reaction proceeds through several key steps:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: The amino group of o-nitroaniline acts as a nucleophile and adds to the acrolein in a Michael-type addition.
-
Cyclization and Dehydration: The intermediate undergoes an acid-catalyzed cyclization followed by dehydration to form a dihydroquinoline derivative.
-
Oxidation: The dihydroquinoline is then oxidized to the aromatic 8-nitroquinoline. In this procedure, the o-nitroaniline itself can act as the oxidizing agent, being reduced to o-phenylenediamine.
Sources
- 1. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistnotes.com [chemistnotes.com]
- 5. iipseries.org [iipseries.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Comprehensive Guide to the Analytical Characterization of 8-Nitroquinolin-2-amine
Introduction: The Significance of 8-Nitroquinolin-2-amine
This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and materials science. Quinolines are known for their broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a nitro group and an amine group to the quinoline scaffold can significantly modulate its physicochemical and pharmacological properties. As a key intermediate or a potential active pharmaceutical ingredient (API), the comprehensive analytical characterization of this compound is paramount for ensuring its identity, purity, and quality.
This guide provides a detailed overview of the essential analytical techniques for the characterization of this compound, offering both theoretical insights and practical, step-by-step protocols. The methodologies outlined herein are designed to be adaptable and serve as a robust starting point for method development and validation in a research or quality control setting.
Physicochemical Properties: A Foundation for Analysis
A thorough understanding of the physicochemical properties of this compound is fundamental to the selection and optimization of analytical methods. While specific experimental data for this compound is not extensively published, properties can be inferred from structurally similar compounds like 8-nitroquinoline.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Implication for Analysis |
| Molecular Formula | C₉H₇N₃O₂ | Guides mass spectrometry analysis. |
| Molecular Weight | 189.17 g/mol | Essential for mass spectrometry and concentration calculations. |
| Appearance | Expected to be a yellow to brown crystalline solid. | Important for visual inspection and solubility testing. |
| Solubility | Predicted to have low solubility in water, but soluble in organic solvents like methanol, acetonitrile, and DMSO. | Crucial for selecting appropriate solvents for chromatography and spectroscopy. |
| UV-Vis Absorption | Expected to absorb UV-Vis light due to the aromatic system and nitro group. | Enables quantification and purity assessment by UV-Vis spectrophotometry and HPLC-UV. |
| pKa | The amine and nitro groups will influence the acidic and basic properties. | Important for developing HPLC methods, especially for pH selection of the mobile phase. |
Chromatographic Techniques for Purity and Quantification
Chromatographic methods are indispensable for separating this compound from impurities and for accurate quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity and quantifying the content of this compound. A reversed-phase method is generally suitable for this type of compound.
The Rationale Behind the Method: The non-polar nature of the quinoline ring system makes it well-suited for retention on a C18 stationary phase. The mobile phase, a mixture of an aqueous buffer and an organic solvent, allows for the elution of the analyte. The addition of an acid, like formic acid, to the mobile phase helps to protonate the basic nitrogen atoms in the quinoline ring, leading to sharper peaks and improved chromatographic performance. UV detection is ideal due to the chromophoric nature of the molecule.
Protocol 1: HPLC Purity Assay of this compound
Objective: To determine the purity of an this compound sample by separating it from potential impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound reference standard and sample
-
HPLC-grade acetonitrile and water
-
Formic acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol to obtain a stock solution of 100 µg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of 10 µg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax determined by UV-Vis) |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
-
Data Analysis:
-
Inject the standard and sample solutions.
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample by the area percent method.
-
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. For this compound, it can be used for identity confirmation and to detect volatile impurities.
The Rationale Behind the Method: The relatively low predicted molecular weight and the aromatic nature of this compound suggest that it should be sufficiently volatile and thermally stable for GC analysis. Electron ionization (EI) mass spectrometry will produce a characteristic fragmentation pattern, which can serve as a fingerprint for identification.
Protocol 2: GC-MS Identification of this compound
Objective: To confirm the identity of this compound and to identify any volatile impurities.
Instrumentation and Materials:
-
GC-MS system
-
A suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
This compound sample
-
High-purity helium as carrier gas
-
Methanol or another suitable solvent
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the this compound sample in methanol to obtain a concentration of approximately 100 µg/mL.
-
-
GC-MS Conditions:
| Parameter | Condition |
| Gas Chromatograph | |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | 40-400 amu |
-
Data Analysis:
-
Inject the sample.
-
Analyze the resulting total ion chromatogram (TIC) to identify the main peak.
-
Obtain the mass spectrum of the main peak and compare it with a reference spectrum or interpret the fragmentation pattern to confirm the identity of this compound.
-
Analyze the mass spectra of any minor peaks to identify potential impurities.
-
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be employed.
The Rationale Behind the Method: ¹H NMR will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR will reveal the number of unique carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating amine group.
Protocol 3: NMR Spectroscopic Analysis of this compound
Objective: To confirm the chemical structure of this compound.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Reference the spectra to TMS (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
The Rationale Behind the Method: The FT-IR spectrum of this compound will show characteristic absorption bands for the N-H stretches of the amine group, the asymmetric and symmetric stretches of the nitro group, C=N and C=C stretches of the quinoline ring, and C-H stretches of the aromatic ring.
Protocol 4: FT-IR Analysis of this compound
Objective: To identify the functional groups present in this compound.
Instrumentation and Materials:
-
FT-IR spectrometer with an ATR accessory
-
This compound sample
Procedure:
-
Sample Preparation:
-
Place a small amount of the solid this compound sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Acquire the FT-IR spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Table 2: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretching (amine) |
| 1600-1450 | C=C and C=N stretching (aromatic ring) |
| 1550-1500 | Asymmetric NO₂ stretching |
| 1350-1300 | Symmetric NO₂ stretching |
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid technique for quantitative analysis and for obtaining information about the electronic transitions in the molecule.
The Rationale Behind the Method: The conjugated π-system of the quinoline ring, along with the nitro and amine substituents, will give rise to characteristic UV-Vis absorption bands. This property can be exploited for quantitative analysis using the Beer-Lambert law.
Protocol 5: UV-Vis Spectrophotometric Analysis of this compound
Objective: To determine the wavelength of maximum absorbance (λmax) and to quantify the concentration of this compound.
Instrumentation and Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
This compound sample
-
Spectroscopic grade methanol or another suitable solvent
Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of this compound in methanol.
-
Scan the absorbance of the solution from 200 to 400 nm to determine the λmax.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
-
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic characterization of this compound.
Conclusion: A Multi-faceted Approach to Characterization
The comprehensive characterization of this compound requires a multi-technique approach. Chromatographic methods such as HPLC and GC-MS are essential for assessing purity and confirming identity, while spectroscopic techniques including NMR, FT-IR, and UV-Vis provide detailed structural information. The protocols outlined in this guide serve as a starting point for the development of robust and reliable analytical methods. It is imperative that these methods are validated for their intended purpose to ensure the quality and consistency of this compound in research and development.
References
-
ResearchGate. (n.d.). 8-Nitroquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 8-Nitroquinoline. Retrieved from [Link]
-
MDPI. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
Brieflands. (2016). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
- Google Patents. (n.d.). CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
-
ACS Omega. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Retrieved from [Link]
The Formation of 2-Aminoquinolines: A Mechanistic and Practical Guide for Synthetic Chemists
For researchers, medicinal chemists, and professionals in drug development, the 2-aminoquinoline scaffold represents a privileged structure, central to a myriad of biologically active compounds. Its synthesis is a critical endeavor, and a deep understanding of the underlying reaction mechanisms is paramount for methodological optimization and the rational design of novel derivatives. This comprehensive guide provides an in-depth exploration of the reaction mechanisms for 2-aminoquinoline formation, focusing on the classic Friedländer annulation and contemporary synthetic alternatives. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer comparative data to inform your synthetic strategy.
The Friedländer Annulation: A Cornerstone of Quinoline Synthesis
The Friedländer synthesis, first reported in 1882, remains one of the most direct and versatile methods for constructing the quinoline ring system.[1][2] In the context of 2-aminoquinoline synthesis, this reaction typically involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a carbonyl compound containing an α-methylene group, such as a nitrile, under acidic or basic catalysis.[2][3]
The Mechanistic Debate: Aldol-First vs. Schiff Base-First
Two primary mechanistic pathways are proposed for the Friedländer synthesis: an initial aldol condensation or the formation of a Schiff base intermediate.[1]
-
Aldol-First Pathway: Detailed mechanistic studies suggest that under both acidic and basic conditions, the reaction often initiates with a slow intermolecular aldol condensation between the 2-aminoaryl carbonyl and the active methylene compound.[4] This is considered the rate-determining step. The resulting aldol adduct then undergoes a rapid intramolecular cyclization via attack of the aniline nitrogen onto the carbonyl group, followed by dehydration to yield the aromatic quinoline ring.[4]
-
Schiff Base-First Pathway: An alternative mechanism proposes the initial formation of a Schiff base (imine) between the 2-amino group of the benzaldehyde and the carbonyl of the coupling partner. This is followed by an intramolecular aldol-type reaction and subsequent elimination of water to form the quinoline.[1]
While both pathways are plausible, evidence often points towards the aldol-first mechanism being predominant under typical Friedländer conditions.[4] The choice of catalyst and reaction conditions can, however, influence the operative pathway.
Figure 1: Competing mechanisms of the Friedländer annulation.
Comparative Analysis of Catalytic Systems for Friedländer Synthesis
The choice of catalyst is critical in the Friedländer synthesis, influencing reaction times, yields, and substrate scope. Below is a comparative summary of common catalytic systems.
| Catalyst System | Typical Substrates | Temperature (°C) | Time (hours) | Yield (%) | Reference |
| Base-Catalyzed | |||||
| KOH / EtOH | 2-Aminobenzaldehyde, Acetophenone | Reflux | 2-24 | Moderate-Good | [3] |
| KOtBu / DMF | 2-Aminobenzaldehyde, Benzyl Cyanide | Room Temp | 0.5-2 | up to 92% | |
| Acid-Catalyzed | |||||
| p-TsOH / Solvent-free | 2-Aminoaryl ketone, Ketone | 80-120 | 0.5-3 | Good-Excellent | |
| Lewis Acid-Catalyzed | |||||
| Ce(NH₄)₂(NO₃)₆ | 2-Aminoaryl ketone, β-ketoester | Room Temp | 0.75 | High | [5] |
| Metal-Free | |||||
| Iodine (I₂) | 2-Aminoaryl ketone, Ketone | 80-100 | 1-4 | up to 93% | [6] |
| None (in Water) | 2-Aminobenzaldehyde, Ketone | 70 | 3 | up to 97% | [7] |
Application Protocol: Base-Catalyzed Friedländer Synthesis of 2-Amino-3-phenylquinoline
This protocol details a highly efficient, transition-metal-free synthesis mediated by potassium tert-butoxide (KOtBu) at room temperature.[8][9] This method is advantageous due to its mild conditions, short reaction times, and operational simplicity.
Materials:
-
2-Aminobenzaldehyde (1.0 eq)
-
Benzyl cyanide (1.2 eq)
-
Potassium tert-butoxide (KOtBu) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzaldehyde (1.0 eq) and benzyl cyanide (1.2 eq) in anhydrous DMF.
-
Reagent Addition: Add potassium tert-butoxide (2.0 eq) portion-wise to the stirred solution at room temperature. The use of a strong base like KOtBu facilitates the deprotonation of the benzyl cyanide, generating the required enamine intermediate in situ.[10][11]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 30 minutes to 2 hours).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-amino-3-phenylquinoline.[3]
Figure 2: Experimental workflow for KOtBu-mediated 2-aminoquinoline synthesis.
Modern Synthetic Alternatives to the Friedländer Annulation
While the Friedländer synthesis is robust, several modern methods have emerged, offering alternative pathways that may be advantageous for specific substrates or for achieving greater molecular diversity.
Selenium-Catalyzed Cyclization of 2-Vinylanilines with Isonitriles
A non-metal-catalyzed approach utilizes elemental selenium to mediate the cyclization of 2-vinylanilines with isonitriles, affording 2-aminoquinolines in good to excellent yields.[10] This method is notable for its use of a low-toxicity catalyst and its compatibility with a range of isonitrile substrates.
Plausible Mechanism: The reaction is believed to proceed via the formation of a selenium-isonitrile complex, which then reacts with the 2-vinylaniline. Intramolecular cyclization followed by elimination of the selenium catalyst regenerates the active catalyst and yields the 2-aminoquinoline product.
Representative Protocol Outline:
-
A mixture of 2-vinylaniline (1.0 eq), isonitrile (1.1 eq), K₃PO₄ (2.0 eq), and elemental Selenium (20 mol%) is heated in 1,4-dioxane at 80 °C.[10]
-
The reaction is monitored by TLC.
-
Standard aqueous work-up and purification by column chromatography yield the desired 2-aminoquinoline.
Iodine-Promoted Formal [5+1] Annulation
This facile, one-step synthesis employs readily available and inexpensive tetraalkylthiuram disulfides as both a C1 synthon and a nitrogen source in a formal [5+1] annulation with 2-vinylanilines.[7] The reaction is promoted by molecular iodine and a copper(II) triflate co-catalyst, providing a variety of 2-aminoquinolines in very good yields.
Plausible Mechanism: The reaction likely involves the iodine-mediated activation of the thiuram disulfide, followed by reaction with the 2-vinylaniline. A subsequent intramolecular cyclization and aromatization cascade leads to the formation of the 2-aminoquinoline product. Mechanistic studies suggest a non-radical pathway.[7]
Representative Protocol Outline:
-
To a solution of 2-vinylaniline (1.0 eq) and tetraalkylthiuram disulfide (1.2 eq) in a suitable solvent, add I₂ (promoter) and Cu(OTf)₂ (catalyst).[7]
-
The mixture is heated, and the reaction progress is monitored by TLC.
-
Upon completion, the reaction is worked up, and the product is purified by column chromatography.
Characterization of 2-Aminoquinoline
The structural elucidation and purity assessment of the synthesized 2-aminoquinoline are typically performed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information on the electronic environment of each proton. For the parent 2-aminoquinoline, the aromatic protons typically appear in the range of 6.7-8.0 ppm. The amino (-NH₂) protons usually present as a broad singlet.[6][11]
-
¹³C NMR: The carbon NMR spectrum gives a unique signal for each carbon atom in a distinct electronic environment. For 2-aminoquinoline, the carbon bearing the amino group (C2) is significantly shielded compared to other quinoline carbons.[11][12]
Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, confirming the molecular formula.
Safety and Handling Precautions
Key starting materials, such as 2-aminobenzaldehyde, require careful handling. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye and skin irritation. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The synthesis of 2-aminoquinolines is a well-established field, with the Friedländer annulation serving as a foundational and highly adaptable method. An understanding of the underlying mechanistic dichotomy—the aldol-first versus the Schiff base-first pathway—allows for the rational selection of catalysts and conditions to optimize reaction outcomes. Furthermore, the emergence of modern, metal-free, and alternative catalytic systems, such as selenium- and iodine-promoted reactions, provides valuable tools for the synthetic chemist, expanding the scope and accessibility of this important heterocyclic scaffold. The protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in their synthetic endeavors, ultimately accelerating the discovery and development of novel 2-aminoquinoline-based therapeutics and materials.
References
-
Pujar, P. P., et al. (2022). Potassium tert-Butoxide-Mediated Synthesis of 2-Aminoquinolines from Alkylnitriles and 2-Aminobenzaldehyde Derivatives. Chemistry – An Asian Journal. Available at: [Link]
-
Jiao, J., et al. (2022). Iodine-Promoted Formal [5+1] Annulation of 2-Vinylanilines and Thiurams: A Facile Approach to the Synthesis of 2-Aminoquinolines. Synlett, 33, 569-574. Available at: [Link]
-
Zhang, X., et al. (2021). Selenium-Mediated Cyclization Reaction of 2-Vinylanilines with/without Isonitriles: Efficient Synthesis of 2-Aminoquinoline/ 3-Aryl-1H-indole Derivatives. Asian Journal of Organic Chemistry, 10(7), 1736-1740. Available at: [Link]
-
Pujar, P. P., et al. (2022). Potassium tert-Butoxide-Mediated Synthesis of 2-Aminoquinolines from Alkylnitriles and 2-Aminobenzaldehyde Derivatives. Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐aminoquinolines via selenium‐catalyzed cyclization. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Potassium t‐butoxide‐mediated synthesis of 2‐aminoquinolines. [Image]. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminoquinoline. PubChem Compound Summary for CID 11379. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Bose, D. S., et al. (2010). Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. Journal of Combinatorial Chemistry, 12(1), 100-10. Available at: [Link]
-
Augustine, J. K., et al. (2005). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 70(15), 5876-5885. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Semantic Scholar. (2005). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐aminoquinolines via iodine‐promoted formal [5+1] annulation. [Image]. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Aminoquinoline. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 8. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2-Aminoquinoline | C9H8N2 | CID 11379 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Biological Evaluation of 8-Nitroquinoline Derivatives
Introduction: The Therapeutic Potential and Mechanistic Complexity of 8-Nitroquinolines
The 8-nitroquinoline scaffold is a significant pharmacophore in modern medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] These compounds have garnered considerable interest from researchers, scientists, and drug development professionals for their potential as anticancer, antimicrobial, and antiparasitic agents.[3][4][5] The introduction of a nitro group at the 8th position of the quinoline ring system critically influences the molecule's electronic properties and biological reactivity, often serving as a precursor for a range of therapeutic applications.[6]
The mechanism of action for 8-nitroquinoline derivatives is multifaceted. A prominent pathway involves the generation of reactive oxygen species (ROS), which can induce cellular damage and trigger programmed cell death in cancer cells and pathogens.[7][8] Additionally, many quinoline derivatives, including the well-studied 8-hydroxy-5-nitroquinoline (nitroxoline), act as metal chelating agents.[9][10] By sequestering essential metal ions like copper, they can disrupt vital enzymatic functions in target cells, contributing to their cytotoxic effects.[7][8] It is noteworthy that the cytotoxicity of some derivatives is enhanced by copper, suggesting a cooperative mechanism.[7][8] Unlike some other quinoline analogs, certain 8-nitroquinoline derivatives do not act as zinc ionophores, potentially reducing the risk of neurotoxicity.[8][9]
Given their potent biological activity, a rigorous and systematic evaluation of novel 8-nitroquinoline derivatives is paramount. This guide provides a comprehensive framework of detailed protocols for the in vitro and in vivo assessment of these compounds, designed to elucidate their therapeutic potential and safety profile. The methodologies outlined herein are grounded in established scientific principles and regulatory guidelines to ensure data integrity and reproducibility.
Part 1: In Vitro Efficacy and Cytotoxicity Assessment
The initial phase of evaluating 8-nitroquinoline derivatives involves a battery of in vitro assays to determine their potency against target cells (e.g., cancer cell lines, microbial strains) and their general cytotoxicity against healthy cells.
Anticancer Activity: Cellular Viability Assays
A fundamental step in assessing anticancer potential is to quantify the dose-dependent cytotoxic effect of the compounds on various cancer cell lines. The MTT assay is a widely adopted colorimetric method for this purpose.
Protocol 1: MTT Cell Viability Assay
Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Normal fibroblast cell line (e.g., BALB/c 3T3) for selectivity assessment[12]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
8-Nitroquinoline derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 8-nitroquinoline derivative in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24 to 48 hours.[12]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Table 1: Example IC₅₀ Values for Nitroxoline (8-hydroxy-5-nitroquinoline)
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Citation |
| Nitroxoline | T24 | Bladder Cancer | 7.85 | [11] |
| Nitroxoline | Raji | B-cell Lymphoma | 0.438 | [11] |
| Nitroxoline | HUVEC | Endothelial Cells | ~1.9-10 | [11] |
Antimicrobial and Antiparasitic Activity
The antimicrobial potential of 8-nitroquinoline derivatives can be assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
Protocol 2: Broth Microdilution Assay for MIC Determination
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[13]
-
Fungal strains (e.g., Candida albicans)[14]
-
Parasites (e.g., Trypanosoma cruzi)[4]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
8-Nitroquinoline derivative stock solution
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the 8-nitroquinoline derivative in the broth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density.
Part 2: Genotoxicity Assessment
Due to the presence of the nitroaromatic group, a thorough evaluation of the genotoxic potential of 8-nitroquinoline derivatives is crucial.[15][16][17] A standard battery of in vitro tests is recommended to detect different endpoints of genetic damage.[15]
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to evaluate a substance's potential to induce gene mutations.[15][18][19]
Protocol 3: Ames Test (OECD 471)
Principle: This test utilizes specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively. The assay assesses the ability of a chemical to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and thus grow on a minimal agar medium.[15][19] The test is performed with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.[15][20]
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100)[21]
-
Escherichia coli strain (e.g., WP2 uvrA)
-
Minimal glucose agar plates
-
Top agar
-
Histidine/biotin solution
-
S9 fraction from rat liver
-
8-Nitroquinoline derivative
-
Positive and negative controls[21]
Procedure:
-
Strain Preparation: Grow overnight cultures of the bacterial strains.[22]
-
Plate Incorporation Method:
-
To a tube containing molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[18]
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Protocol 4: In Vitro Micronucleus Assay
Principle: Cells are treated with the test compound, and after an appropriate incubation period, they are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells. The number of micronuclei in these binucleated cells is then scored.
Materials:
-
Mammalian cell line (e.g., CHO, TK6)[23]
-
Complete cell culture medium
-
8-Nitroquinoline derivative
-
Cytochalasin B
-
Fixative (e.g., methanol)
-
Staining solution (e.g., Giemsa)
-
Microscope slides
Procedure:
-
Cell Treatment: Treat cells with at least three concentrations of the 8-nitroquinoline derivative, along with negative and positive controls.[23]
-
Cytokinesis Block: Add cytochalasin B to the culture medium.[23]
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain.
-
Scoring: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[24]
Protocol 5: Alkaline Comet Assay
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[23][25]
Materials:
-
Mammalian cells
-
Low melting point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Embedding: Treat cells with the 8-nitroquinoline derivative, then mix with low melting point agarose and layer onto a slide.[23]
-
Lysis: Immerse the slides in cold lysis solution.[23]
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field.
-
Staining and Visualization: Stain the DNA and visualize the comets using a fluorescence microscope.
-
Data Analysis: Use image analysis software to measure the tail length, tail intensity, and tail moment to quantify DNA damage.
Part 3: In Vivo Toxicity Assessment
Preliminary in vivo studies are essential to understand the toxicity profile of promising 8-nitroquinoline derivatives in a whole organism.
Protocol 6: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
Principle: This method involves sequentially dosing animals, one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome of the previously dosed animal. This approach minimizes the number of animals required to estimate the LD₅₀ (the dose that is lethal to 50% of the animals).
Materials:
-
Rodents (e.g., rats or mice)
-
8-Nitroquinoline derivative formulation
-
Oral gavage needles
-
Standard laboratory animal housing and care facilities
Procedure:
-
Dose Selection: Start with a dose estimated to be just below the LD₅₀.
-
Dosing: Administer a single oral dose to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
LD₅₀ Estimation: The LD₅₀ is estimated using the maximum likelihood method based on the outcomes of the dosed animals.
Recent studies on quinoline derivatives have utilized the hydrobiont Daphnia magna for acute toxicity testing, classifying compounds as low-toxic and suitable for further investigation.[26][27][28]
Visualization of Experimental Workflows and Pathways
References
- Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Sci-Hub.
- Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). National Institutes of Health.
- Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals.
- Protocol for in vitro genotoxicity assessment of nitro compounds. Benchchem.
- Head-to-head comparison of 8-(Morpholin-4-yl)-5-nitroquinoline with known anticancer drugs. Benchchem.
- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI.
- Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals.
- Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. ResearchGate.
- Technical Support Center: Managing Genotoxicity of Nitroquinoline Derivatives. Benchchem.
- (PDF) 8-Nitroquinoline. ResearchGate.
- Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega.
- (PDF) Genotoxicity of nitroaromatic compounds in zebrafish embryos. ResearchGate.
- EpiQuik Nitrosative (8-Nitroguanine) DNA/RNA Damage Quantification Kit (Colorimetric).
- Relative Genotoxic Assessment of Structural Configuration of Nitro Explosives and Their Amines Using Comet Assay in Earthworms. ijirset.
- Ames Test: Principle, Procedure, Result Interpretation, Applications, Limitations.
- Ames Test Protocol. AAT Bioquest.
- (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate.
- View of Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals.
- In Vivo Anticancer Activity of Quinoline Derivatives: A Comparative Guide for Researchers. Benchchem.
- Mutagenicity of nitroaromatic compounds. National Institutes of Health.
- 8-Nitroquinoline. Solubility of Things.
- The Ames Test.
- OxiSelect Nitrosative DNA/RNA Damage (8-Nitroguanine Quantitation) elisa kit.
- Microbial Mutagenicity Assay: Ames Test. Bio-protocol.
- New publication: Genotoxicity testing of N-nitrosamines using mammalian cells. Toxys.
- In Vitro and In Vivo Correlation of 5-Nitroquinoline Derivatives: A Comparative Analysis. Benchchem.
- 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development. Benchchem.
- Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis.
- Antimicrobial activity of clioquinol and nitroxoline: a scoping review. PubMed Central.
- Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation.
- Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities. MDPI.
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health.
- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Institutes of Health.
- The Diverse Biological Activities of Nitroquinoline Derivatives: A Technical Guide. Benchchem.
- 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sci-hub.se [sci-hub.se]
- 8. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities [mdpi.com]
- 13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Mutagenicity of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. microbiologyinfo.com [microbiologyinfo.com]
- 20. toxys.com [toxys.com]
- 21. Ames Test Protocol | AAT Bioquest [aatbio.com]
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- 26. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 27. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 28. researchgate.net [researchgate.net]
Synthetic Routes to Functionalized 2-Amino-8-Nitroquinolines: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-amino-8-nitroquinoline scaffold is a crucial pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. Its synthesis and subsequent functionalization are of significant interest for the development of novel therapeutic agents. This guide provides a comprehensive overview of the primary synthetic strategies for accessing functionalized 2-amino-8-nitroquinolines. We will delve into both classical and modern synthetic methodologies, offering detailed, step-by-step protocols, mechanistic insights, and a comparative analysis of the various routes. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process. This document is intended to be a practical resource for researchers in organic synthesis and drug discovery.
Introduction
The quinoline ring system is a privileged scaffold in drug discovery, with numerous derivatives approved for clinical use. The introduction of an amino group at the C2 position and a nitro group at the C8 position creates a unique electronic and structural motif, making 2-amino-8-nitroquinolines attractive targets for the synthesis of novel bioactive molecules. The electron-withdrawing nitro group at the 8-position significantly influences the reactivity of the quinoline core, particularly at the C2 and C4 positions, making it amenable to nucleophilic substitution reactions. This guide will explore the most effective synthetic pathways to this important class of compounds.
Strategic Approaches to the 2-Amino-8-Nitroquinoline Core
The synthesis of the 2-amino-8-nitroquinoline core can be approached through two main strategic disconnections:
-
Construction of the 8-Nitroquinoline Ring followed by Amination: This is a common and versatile approach that involves first synthesizing the 8-nitroquinoline skeleton and then introducing the amino group at the C2 position.
-
Direct Annulation using a Substituted Aniline: This approach involves the construction of the quinoline ring from a pre-functionalized aniline derivative.
The following diagram illustrates the key synthetic strategies that will be discussed in detail.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Aminoquinolines
Welcome to the technical support center for the synthesis of 2-aminoquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of N-heterocyclic aromatic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure your success in the lab.
Introduction
2-Aminoquinolines are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. However, their synthesis can be fraught with challenges, from low yields and side reactions to difficulties in purification. This guide provides a structured approach to troubleshooting these issues, backed by scientific literature and practical insights.
Troubleshooting Guide
Low yields, unexpected side products, and purification difficulties are common hurdles in the synthesis of 2-aminoquinolines. The following table outlines some of the most frequently encountered problems, their probable causes, and suggested solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Harsh Reaction Conditions: High temperatures and strong acids or bases can lead to the degradation of starting materials or products.[1] | Optimize Reaction Conditions: Consider using milder catalysts and lower reaction temperatures. For instance, gold(III)-catalyzed reactions can often proceed under gentler conditions.[1][2] |
| Suboptimal Catalyst: The choice of catalyst is critical. An inappropriate catalyst can result in low conversion rates.[1] | Catalyst Screening: Experiment with different catalysts. Modern approaches often utilize ionic liquids, metal-organic frameworks, or nanocatalysts.[1] For Friedländer synthesis, catalysts like iodine or p-toluenesulfonic acid have been used effectively, sometimes even under solvent-free conditions.[2][3] | |
| Poor Solubility of Reactants: Inadequate solubility of starting materials can hinder the reaction rate. | Solvent Selection: Switch to a more suitable solvent. For microwave-assisted reactions, polar solvents like DMF or ethanol can improve solubility and energy absorption.[1] | |
| Side Reactions | Aldol Self-Condensation: In base-catalyzed reactions like the Friedländer synthesis, the ketone reactant can undergo self-condensation, reducing the yield of the desired quinoline.[1] | Modify Reaction Strategy: To avoid aldol condensation, consider using an imine analog of the o-aniline starting material.[2] Alternatively, switching to an acid-catalyzed system can sometimes mitigate this side reaction.[4] |
| Formation of Regioisomers: When using unsymmetrical ketones in reactions like the Friedländer or Combes synthesis, a mixture of regioisomers can be formed.[5][6] | Control Regioselectivity: The choice of catalyst and reaction conditions can influence regioselectivity. In the Combes synthesis, steric effects of the substituents play a significant role.[6] For the Friedländer synthesis, using a phosphoryl group on the α-carbon of the ketone or specific amine catalysts can improve regioselectivity.[2] | |
| Purification Challenges | Complex Reaction Mixture: The presence of unreacted starting materials, side products, and catalyst residues can complicate purification. | Optimize Work-up Procedure: Ensure proper quenching and extraction procedures. For instance, in iodine-catalyzed reactions, washing with a saturated aqueous solution of Na₂S₂O₃ is necessary to remove excess iodine.[1] |
| Similar Polarity of Products and Impurities: The desired 2-aminoquinoline and its byproducts may have similar polarities, making separation by column chromatography difficult. | Recrystallization/Alternative Chromatography: If column chromatography is ineffective, consider recrystallization from a suitable solvent system. Alternatively, explore other chromatographic techniques like preparative HPLC. |
General Troubleshooting Workflow
When encountering a problem in your synthesis, a systematic approach is key. The following diagram illustrates a logical workflow for troubleshooting common issues.
Caption: A systematic workflow for troubleshooting synthesis problems.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for my target 2-aminoquinoline?
The best synthetic route depends on the substitution pattern of your target molecule and the availability of starting materials.
-
The Friedländer synthesis is a classic and versatile method, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][7] It is often catalyzed by acids or bases.[3]
-
The Combes synthesis is suitable for preparing 2,4-substituted quinolines from anilines and β-diketones.[6]
-
Metal-catalyzed methods (e.g., using palladium, copper, or iron) offer milder reaction conditions and greater functional group tolerance but may require more specialized reagents and catalysts.[8] These approaches are particularly useful for direct amination of quinoline precursors or through cyclization reactions.[9][10]
Q2: My Friedländer synthesis is not working. What are the key parameters to check?
Low yields in the Friedländer synthesis are a common issue.[1] Key parameters to investigate include:
-
Catalyst Choice: The reaction can be catalyzed by either acids (e.g., p-toluenesulfonic acid, trifluoroacetic acid) or bases (e.g., potassium hydroxide, sodium ethoxide).[3][7] If one is not working, trying the other may be beneficial.
-
Temperature: The reaction is sensitive to temperature. Too low, and the reaction may not proceed; too high, and degradation or side reactions can occur.[1]
-
Solvent: The solvent plays a crucial role in solubility and reaction efficiency.[1] Ethanol is a common choice, but other solvents like DMF may be necessary for less soluble substrates.[1]
-
Side Reactions: Be aware of potential side reactions like the aldol self-condensation of your ketone starting material.[1]
Q3: How can I improve the regioselectivity when using an unsymmetrical ketone?
Regioselectivity is a known challenge in several quinoline syntheses.[5] In the Combes synthesis, steric and electronic effects of the substituents on both the aniline and the β-diketone influence the outcome.[6] For the Friedländer synthesis, chemical modification of the ketone, such as introducing a phosphoryl group on the α-carbon, can direct the cyclization to favor one regioisomer.[2]
Q4: What are the advantages of using metal-catalyzed methods for 2-aminoquinoline synthesis?
While classical methods are robust, they often require harsh conditions like high temperatures and strong acids.[9][10] Metal-catalyzed approaches offer several advantages:
-
Milder Conditions: Reactions can often be run at lower temperatures, preserving sensitive functional groups.[8]
-
Higher Efficiency and Selectivity: Metal catalysts can provide better yields and selectivity compared to classical methods.[8]
-
Broader Substrate Scope: These methods can tolerate a wider range of functional groups on the starting materials.[11][12]
However, these methods can have limitations, such as the need for moisture-sensitive reagents, halogenated solvents, and the generation of byproducts.[10]
Visualizing Reaction Mechanisms: The Friedländer Synthesis
Understanding the reaction mechanism can help in troubleshooting. The Friedländer synthesis can proceed through two main pathways, both of which involve condensation and cyclodehydration steps.
Caption: Two possible mechanistic pathways for the Friedländer synthesis.[3]
Experimental Protocols
Representative Protocol: Friedländer Annulation
This protocol provides a general procedure for the synthesis of a 2-aminoquinoline derivative via a base-catalyzed Friedländer annulation.
Materials:
-
2-Aminoaryl ketone/aldehyde (1.0 mmol)
-
Active methylene compound (e.g., malononitrile) (1.1 mmol)
-
Potassium hydroxide (catalytic amount, ~0.1 mmol)
-
Ethanol (5 mL)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl ketone/aldehyde and the active methylene compound in ethanol.
-
Rationale: Ethanol is a common solvent that facilitates the dissolution of the reactants.
-
-
Catalyst Addition: Add a catalytic amount of potassium hydroxide to the mixture.
-
Rationale: The base catalyzes the initial condensation step.
-
-
Reaction Conditions: Heat the reaction mixture to reflux (typically around 80 °C) and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the reaction. TLC allows for monitoring the consumption of starting materials and the formation of the product.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[7]
-
Rationale: This step removes the catalyst and any water-soluble impurities.
-
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 2-aminoquinoline derivative.[7]
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]
Representative Protocol: Metal-Catalyzed Synthesis
This protocol outlines a general procedure for a palladium-catalyzed synthesis of 2-aminoquinolines from 2-vinylanilines and isocyanides.[8]
Materials:
-
2-Vinylaniline (1.0 mmol)
-
Isocyanide (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Copper(II) chloride (CuCl₂, 2.0 equiv)
-
Toluene (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add palladium(II) acetate and copper(II) chloride. Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: Metal-catalyzed reactions are often sensitive to air and moisture, requiring an inert atmosphere.
-
-
Reagent Addition: Add toluene, followed by the 2-vinylaniline and the isocyanide via syringe.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 100 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Rationale: The palladium catalyst facilitates the key C-C and C-N bond-forming steps, while the copper co-catalyst often acts as an oxidant.
-
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the metal catalyst. Wash the pad with an organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired 2-aminoquinoline.
References
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
- Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. (2023). Mini-Reviews in Organic Chemistry.
- Exploring Synthetic Approaches for 2‐Aminoquinolines: Progress and Future Directions. (2025).
- 2-Aminoquinoline: A Technical Guide for Researchers. Benchchem.
- Exploring Synthetic Approaches for 2‐Aminoquinolines: Progress and Future Directions. (2025). Wiley Online Library.
- Approaches towards the synthesis of 2‐aminoquinolines.
- Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem.
- Synthesis of 2‐aminoquinolines via selenium‐catalyzed cyclization.
- Metal‐catalyzed synthesis of 2‐aminoquinolines.
- A Technical Guide to the Metal-Catalyzed Synthesis of 2-Aminoquinolines. Benchchem.
- Friedländer synthesis. Wikipedia.
- troubleshooting side reactions in the synthesis of quinoline deriv
- Friedländer Quinoline Synthesis. Alfa Chemistry.
- Combes quinoline synthesis. Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Exploring Synthetic Approaches for 2‐Aminoquinolines: Progress and Future Directions | CoLab [colab.ws]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 8-Nitroquinolin-2-amine
Welcome to the technical support resource for the purification of crude 8-Nitroquinolin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity material of this important chemical scaffold. The inherent properties of the this compound molecule—possessing both a basic amino group and a polar nitro group on a quinoline core—present unique purification hurdles. This document provides in-depth troubleshooting guides, step-by-step protocols, and a foundational understanding of the principles behind each technique.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of this compound particularly challenging?
The difficulty arises from the compound's bifunctional nature. The 2-amino group is basic and readily protonated, leading to strong, often irreversible, interactions with the acidic silanol groups of standard silica gel used in column chromatography. This results in significant peak tailing, poor resolution, and low recovery[1][2]. Concurrently, the 8-nitro group increases the compound's polarity and can contribute to thermal instability or reactivity under certain conditions.
Q2: What are the most likely impurities in my crude this compound sample?
Impurities are highly dependent on the synthetic route. However, common contaminants may include:
-
Unreacted Starting Materials: For instance, if the synthesis involves the amination of a 2-chloro-8-nitroquinoline precursor, this starting material may persist.
-
Positional Isomers: Nitration of 2-aminoquinoline can yield a mixture of isomers (e.g., 5-nitro, 7-nitro), which often have very similar polarities, making them difficult to separate[3][4][5].
-
Over-reduction/Incomplete Reduction Products: If the synthesis involves the reduction of a dinitro precursor, impurities from incomplete reduction or the reduction of the existing nitro group might be present[6].
-
Polymeric or Tar-like Byproducts: Skraup-type reactions or harsh nitrating conditions can produce complex, often colored, side products[7].
Q3: My crude product is a dark, oily substance. Can it still be purified?
Yes. An oily or dark-colored crude product often indicates the presence of high-polarity impurities or residual acidic/basic reagents from the workup. It is crucial to first attempt a simple purification step, such as an acid-base wash or trituration, before proceeding to more complex methods like chromatography. This can remove many of the colored impurities and sometimes induce crystallization.
Q4: How do I know when my this compound is pure?
Purity should be assessed using a combination of methods:
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot in multiple eluent systems.
-
Melting Point: A sharp melting point range (typically < 2 °C) is indicative of high purity.
-
Spectroscopic Analysis: ¹H NMR and ¹³C NMR spectra should show sharp peaks corresponding to the target structure with minimal or no signals from impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., >98% by area).
Purification Strategy Selection
The choice of purification method depends on the scale of the experiment and the nature of the impurities. The following decision tree provides a general guideline for selecting an appropriate strategy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. CN102675201A - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 4. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 5. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry [brieflands.com]
- 6. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low Yield in Nucleophilic Aromatic Substitution (SNAr)
Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. Drawing from established mechanistic principles and extensive field application, this document provides a structured approach to troubleshooting and optimizing your SNAr reactions.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section addresses specific experimental issues in a question-and-answer format, providing a logical workflow from diagnosis to resolution.
Symptom 1: Low or No Conversion of Starting Material
Q1: My SNAr reaction shows very little or no consumption of the starting aryl halide, even after extended reaction times. What are the primary causes?
Low conversion is a frequent issue that can often be traced back to the fundamental principles of the SNAr mechanism. The reaction proceeds via a two-step addition-elimination pathway, initiated by the attack of a nucleophile on an electron-deficient aromatic ring.[1][2] The rate-determining step is typically the formation of the negatively charged intermediate, known as a Meisenheimer complex.[1][3]
Troubleshooting Protocol:
-
Assess Substrate Activation:
-
The Problem: The aromatic ring must be sufficiently "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[4][5] These groups are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance.[2][6]
-
The Solution:
-
Verify EWG Position: Ensure that EWGs (e.g., -NO₂, -CN, -CF₃) are in the ortho or para position relative to the leaving group. An EWG in the meta position does not provide the necessary resonance stabilization, leading to a significantly higher activation energy.[3][4]
-
Enhance Activation: If your substrate has weak or incorrectly positioned EWGs, consider redesigning the substrate with stronger or additional activators. The more EWGs present, the more facile the reaction.[7]
-
-
-
Evaluate the Leaving Group:
-
The Problem: The nature of the leaving group in SNAr reactions follows a trend that is counterintuitive to Sₙ2 reactions. The reactivity order is generally F > Cl > Br > I.[8][9]
-
The Rationale: The rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond.[1][10] A more electronegative atom like fluorine makes the ipso-carbon more electrophilic and thus more susceptible to attack.
-
The Solution: If you are using an aryl bromide or iodide with an appropriately activated system and still see low conversion, switching to the analogous aryl chloride or, ideally, aryl fluoride could significantly increase the reaction rate.
-
-
Scrutinize Reaction Conditions:
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, and NMP are standard for SNAr reactions.[11] They effectively solvate the cation of the nucleophile, leaving a more "naked" and reactive anion.[11] Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.[9]
-
Temperature: While many SNAr reactions proceed at moderate temperatures, unreactive substrates may require heating.[12] A systematic increase in temperature (e.g., in 10-20 °C increments) can often overcome the activation barrier.
-
Nucleophile Strength & Concentration: Ensure your nucleophile is sufficiently strong. For neutral nucleophiles like alcohols or amines, the addition of a base (e.g., K₂CO₃, NaH) is necessary to generate the more potent anionic nucleophile.[11] Using a stoichiometric excess of the nucleophile can also drive the reaction forward.
-
Logical Workflow for Troubleshooting Low Conversion
Caption: A step-by-step decision tree for diagnosing low conversion in SNAr reactions.
Symptom 2: Significant Byproduct Formation
Q2: My TLC/LCMS analysis shows consumption of starting material but multiple product spots and a low yield of the desired product. What are the likely side reactions?
The formation of byproducts is a common issue that can complicate purification and reduce overall yield. Identifying the nature of these side products is key to mitigating their formation.
Common Side Reactions and Solutions:
| Side Reaction | Probable Cause | Proposed Solution |
| Di-substitution | The aromatic substrate contains multiple leaving groups, and an excess of the nucleophile is used. | Use a stoichiometric amount (1.0-1.1 equivalents) of the nucleophile and consider lowering the reaction temperature to favor mono-substitution.[9] |
| Hydrolysis | Presence of water in the reaction, which can hydrolyze either the starting material or the product, especially at elevated temperatures. | Ensure anhydrous conditions. Use dry solvents, dry reagents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Reaction with Solvent | Use of a nucleophilic solvent (e.g., an alcohol) that competes with the intended nucleophile. | Switch to a non-reactive, polar aprotic solvent such as DMSO, DMF, or acetonitrile.[9] |
| Benzyne Formation | For unactivated aryl halides, reaction with a very strong base (e.g., NaNH₂) can lead to an elimination-addition mechanism via a benzyne intermediate, resulting in a mixture of regioisomers.[2][7] | This mechanism is generally avoided for standard SNAr. If your substrate is unactivated, consider alternative chemistries like metal-catalyzed cross-coupling reactions.[13] |
| Homocoupling | Often observed in metal-catalyzed reactions but can occur under certain SNAr conditions, especially with organometallic reagents. | Re-evaluate the reaction conditions. Ensure no contaminating metals are present. |
Symptom 3: Difficult Workup and Purification
Q3: I have successfully run the reaction, but I'm struggling to isolate the pure product. What are some common workup and purification pitfalls?
Workup and purification can be particularly challenging when using high-boiling point polar aprotic solvents.
Purification Troubleshooting:
-
Removing High-Boiling Point Solvents (DMSO/DMF):
-
The Problem: Residual DMSO or DMF can be difficult to remove under standard rotary evaporation and can complicate purification.[14]
-
The Solution: After the initial extraction, wash the organic layer multiple times with water or brine to partition the polar solvent into the aqueous phase. For larger scales, an aqueous workup followed by distillation or lyophilization (if the product is stable) can be effective.
-
-
Dealing with Emulsions:
-
The Problem: Emulsions can form during the aqueous workup, making phase separation difficult.[9]
-
The Solution: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps to break emulsions. Alternatively, filtering the mixture through a pad of celite can be effective.
-
-
Column Chromatography Issues:
-
The Problem: Basic products (e.g., amines) may streak on silica gel, leading to poor separation.[9] Acidic products can also be challenging.
-
The Solution: For basic compounds, add a small amount of a volatile base like triethylamine (~0.5-1%) to the eluent. For acidic compounds, a small amount of acetic acid can be used. If silica gel is problematic, consider using alternative stationary phases like alumina (basic or neutral).
-
Part 2: Frequently Asked Questions (FAQs)
Q4: What is a Meisenheimer complex, and why is it important?
A Meisenheimer complex is the resonance-stabilized, negatively charged intermediate formed when the nucleophile attacks the aromatic ring.[1][8] Its stability is paramount for the reaction to proceed. The ability of ortho/para EWGs to delocalize the negative charge is the primary reason for their activating effect.[2][6] The formation of this complex is often accompanied by the appearance of a deep color (red or purple).[11]
Caption: The addition-elimination mechanism of SNAr, highlighting the key intermediate.
Q5: How do I select the optimal base for my reaction?
The choice of base depends on the pKa of your nucleophile.
-
For alcohols (pKa ~16-18): A strong base like sodium hydride (NaH) is often required to generate the more reactive alkoxide.
-
For amines (pKa ~35-40): While amines are often nucleophilic enough to react directly, a non-nucleophilic base like potassium carbonate (K₂CO₃) or a tertiary amine (e.g., DIPEA) can be used to scavenge the acid formed during the reaction.
-
For very weak nucleophiles: Pre-deprotonation with a very strong base like KHMDS or t-BuOK may be necessary before the addition of the aryl halide.[11]
Q6: Can I use microwave heating to accelerate my SNAr reaction?
Yes, microwave heating is an excellent technique for accelerating SNAr reactions, especially for less reactive substrates.[15] It allows for rapid and uniform heating to temperatures above the solvent's boiling point in a sealed vessel, often reducing reaction times from hours to minutes. However, care must be taken to monitor pressure and potential side reactions at these higher temperatures.
Part 3: Experimental Protocols
General Protocol for a Typical SNAr Reaction (Amine Nucleophile)
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated aryl halide (1.0 eq) and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent and Reagents: Add anhydrous DMF or DMSO via syringe to dissolve the solids. Add the amine nucleophile (1.1 eq) to the mixture.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove the DMF/DMSO.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). Master Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. Chemistry Steps. [Link]
-
Nucleophilic aromatic substitution - Wikipedia. Wikipedia. [Link]
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025). Chemistry LibreTexts. [Link]
-
Nucleophilic aromatic substitution - BYJU'S. BYJU'S. [Link]
-
Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists. University of York. [Link]
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC - NIH. National Institutes of Health. [Link]
-
15.4: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.. ResearchGate. [Link]
-
SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress. ACS Green Chemistry Institute. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters - ACS Publications. American Chemical Society. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. KPU Pressbooks. [Link]
-
SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress. ACS Green Chemistry Institute. [Link]
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- 15. rsc.org [rsc.org]
Technical Support Center: Navigating the Stability of Nitro-Containing Heterocyclic Compounds
Nitro-containing heterocyclic compounds are a cornerstone in modern drug discovery and development, exhibiting a broad spectrum of biological activities. However, the very electronic nature of the nitro group that confers therapeutic efficacy also frequently introduces inherent instability. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center, offering troubleshooting guidance and in-depth answers to frequently encountered stability challenges.
Section 1: Frequently Asked Questions (FAQs) on the Stability of Nitro-Containing Heterocyclic Compounds
This section addresses common questions regarding the stability of nitro-containing heterocyclic compounds, providing concise and actionable answers.
Q1: Why are nitro-containing heterocyclic compounds often unstable?
A1: The instability of many nitro-containing heterocyclic compounds stems from the strong electron-withdrawing nature of the nitro group (NO₂). This property, while often essential for biological activity, can render the molecule susceptible to various degradation pathways, including reduction, hydrolysis, and photolysis. The position of the nitro group on the heterocyclic ring and the presence of other functional groups can significantly influence the compound's overall stability.[1][2]
Q2: What are the most common degradation pathways for these compounds?
A2: The primary degradation pathways for nitro-containing heterocyclic compounds are:
-
Photodegradation: Exposure to light, particularly UV and visible light, can trigger photochemical reactions, leading to the reduction of the nitro group to a nitroso group or other transformations.[2]
-
Hydrolysis: These compounds can be susceptible to hydrolysis, especially at non-neutral pH. The rate and mechanism of hydrolysis are often strongly dependent on the pH of the solution.[3][4]
-
Thermal Decomposition: Elevated temperatures can induce thermal decomposition, which may involve complex reaction pathways and the generation of gaseous byproducts. The presence of impurities can sometimes catalyze this decomposition.[5]
-
Oxidation: While the nitro group itself is an oxidizing agent, the rest of the molecule can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under oxidative stress conditions.
-
Enzymatic Reduction: In biological systems, the nitro group can be enzymatically reduced, which is often a key step in their mechanism of action but can also be considered a form of metabolic degradation.[1][2]
Q3: How does the position of the nitro group on the heterocyclic ring affect stability?
A3: The position of the nitro group is critical. For instance, in nitroimidazoles, derivatives with the nitro group at the 5-position can exhibit different activity and stability profiles compared to those with the nitro group at the 4-position.[1] The electronic environment and steric hindrance around the nitro group, dictated by its position, directly impact its susceptibility to nucleophilic attack, reduction, and other degradation reactions.
Q4: What are the initial signs of degradation in my sample?
A4: Visual inspection can often provide the first clues of degradation. These include:
-
Color Change: Many nitroaromatic compounds are yellow, and a change in color intensity or a shift to a different color can indicate degradation.
-
Precipitation: The formation of insoluble degradation products can lead to the appearance of a precipitate in a solution.
-
Gas Evolution: In cases of significant thermal decomposition, you might observe gas bubbles.
For a quantitative assessment, analytical techniques such as HPLC, UPLC-MS, or spectroscopy are necessary to detect and quantify degradation products.
Q5: Are there any general "best practices" for storing and handling these compounds?
A5: Yes, adhering to the following best practices can significantly enhance the stability of your nitro-containing heterocyclic compounds:
-
Light Protection: Always store these compounds in amber-colored vials or wrap containers in aluminum foil to protect them from light.[6][7][8]
-
Temperature Control: Store compounds at the recommended temperature, which is often refrigerated (2-8 °C) or frozen (-20 °C), to minimize thermal degradation.[8]
-
Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[9][10]
-
Moisture Control: Use desiccants and tightly sealed containers to protect hygroscopic compounds from moisture, which can facilitate hydrolysis.[8]
-
pH Control: When in solution, maintain the pH within the optimal stability range for the specific compound.
Section 2: Troubleshooting Guide for Common Stability Issues
This section provides a structured approach to troubleshooting common experimental problems related to the instability of nitro-containing heterocyclic compounds.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Unexpected peaks in HPLC/UPLC chromatogram after sample preparation. | Photodegradation during sample handling. | 1. Prepare samples under amber or low-light conditions. 2. Use amber autosampler vials. 3. Minimize the time between sample preparation and analysis. |
| pH-induced degradation in the mobile phase or diluent. | 1. Check the pH of your sample diluent and mobile phase. 2. If the compound is known to be pH-sensitive, adjust the pH to a more neutral or optimal range. 3. Perform a quick pH stability study by incubating the sample in the diluent for varying times before injection. | |
| Thermal degradation in the autosampler. | 1. If available, use a cooled autosampler. 2. Reduce the residence time of the sample in the autosampler by optimizing the injection sequence. | |
| Inconsistent results in bioassays. | Degradation of the compound in the assay medium. | 1. Assess the stability of the compound in the bioassay medium under the experimental conditions (e.g., temperature, CO₂ atmosphere). 2. Prepare fresh stock solutions for each experiment. 3. Consider the potential for enzymatic reduction by cellular components. |
| Interaction with assay components. | 1. Evaluate potential interactions with other components in the assay medium (e.g., reducing agents like DTT). | |
| Low purity of a newly synthesized batch. | Degradation during work-up or purification. | 1. Avoid high temperatures during solvent evaporation. 2. Use purification techniques that minimize exposure to harsh conditions (e.g., flash chromatography with neutral stationary phases). 3. Protect the compound from light during all stages of purification. |
| Residual acid or base from the synthesis. | 1. Ensure thorough washing and neutralization steps in the work-up procedure. 2. Analyze for residual catalysts or reagents that could promote degradation. | |
| Color of the solid compound darkens over time. | Photodegradation or slow thermal decomposition. | 1. Review storage conditions. Ensure the compound is stored in a dark, cool, and dry place.[8] 2. Consider re-purification if the purity has significantly decreased. 3. For long-term storage, consider storing under an inert atmosphere.[10] |
Section 3: Experimental Protocols for Stability Assessment
This section provides detailed, step-by-step methodologies for conducting forced degradation studies, a critical component of stability assessment. These studies are designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.
Forced Degradation (Stress Testing) Protocol
Objective: To identify the likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical method.[11]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the nitro-containing heterocyclic compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the stock solution to the following stress conditions in parallel. A control sample, protected from stress, should be analyzed alongside the stressed samples.
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at a specific temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 24 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for a defined period (e.g., 2, 6, 24 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of 3% hydrogen peroxide.
-
Incubate at room temperature for a defined period (e.g., 2, 6, 24 hours).
-
-
Thermal Degradation:
-
Transfer the stock solution to a vial and heat in an oven at a specific temperature (e.g., 80 °C) for a defined period (e.g., 24, 48, 72 hours).[12]
-
-
Photolytic Degradation:
-
Expose the stock solution in a photostable, transparent container to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, run a dark control sample wrapped in aluminum foil.
-
-
-
Sample Analysis: Analyze all stressed samples and the control sample using a suitable analytical method, typically a stability-indicating HPLC-UV or UPLC-MS method.
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation.
-
If using UPLC-MS, determine the mass of the degradation products to aid in their identification.
-
Workflow for Stability-Indicating Method Development
Caption: Workflow for developing a stability-indicating analytical method.
Section 4: Visualizing Degradation Pathways and Logical Relationships
Understanding the potential chemical transformations your compound might undergo is crucial for troubleshooting and prevention.
General Degradation Pathways of Nitroaromatic Compounds
Caption: Common degradation pathways for nitroaromatic compounds.
Example: Photodegradation of a 5-Nitroimidazole
The photodegradation of metronidazole, a common 5-nitroimidazole, involves the reduction of the nitro group to a nitroso intermediate, which can then undergo further transformations.[2]
Caption: Simplified photodegradation pathway of a 5-nitroimidazole.
Section 5: References
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). Retrieved from [Link]
-
FDA. (2014). Guidance for Industry - ANDAs: Stability Testing of Drug Substances and Products Questions and Answers. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (n.d.). Retrieved from [Link]
-
pH-dependent degradation of nitrosocimetidine and its mechanisms. (1983). Carcinogenesis, 4(10), 1309-1312. Retrieved from [Link]
-
Upperton Pharma Solutions. (n.d.). Hard to Handle API Challenges. Retrieved from [Link]
-
Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. (2022). International Journal of Molecular Sciences, 23(23), 15290. Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Forced Degradation Studies. (2016). MOJ Bioequivalence & Bioavailability, 2(6). Retrieved from [Link]
-
Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE. Retrieved from [Link]
-
Inorganic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved from [Link]
-
pH‐Dependent Degradation of Nitrosocimetidine and Its Mechanisms. (1983). Carcinogenesis, 4(10), 1309-1312. Retrieved from [Link]
-
Scribd. (n.d.). Force Degradation. Retrieved from [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
-
Stability and In Vitro Dissolution Studies of Metronidazole Tablets and Infusions. (2018). Latin American Journal of Pharmacy, 37(8), 1547-1555. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 9: Control of Drug Degradation. Retrieved from [Link]
-
The Thermal Decomposition of Nitrocellulose. (2015). Central European Journal of Energetic Materials, 12(3), 505-517. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). Challenges of Modern Analytical Chemistry. Retrieved from [Link]
-
GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]
-
Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors. (2025). Frontiers in Bioengineering and Biotechnology, 13, 1594251. Retrieved from [Link]
-
Optimization Strategies for API Synthesis and Formulation Development. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
-
Quality of medicines questions and answers: Part 2. (n.d.). European Medicines Agency. Retrieved from [Link]
-
Investigation of the Decomposition Mechanism and Thermal Stability of Nitrocellulose/Nitroglycerine Based Propellants by Electron Spin Resonance. (2025). Polymers, 17(15), 3234. Retrieved from [Link]
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.). Egyptian Drug Authority. Retrieved from [Link]
-
SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
-
Labtag. (2024). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]
-
Major mechanisms of toxicity of nitroaromatic compounds. (2019). RSC Advances, 9(59), 34441-34454. Retrieved from [Link]
-
Forced degradation and impurity profiling: recent trends in analytical perspectives. (2013). Journal of Pharmaceutical and Biomedical Analysis, 86, 157-174. Retrieved from [Link]
-
An Overview of Nitro Group-Containing Compounds and Herbicides Degradation in Microorganisms. (n.d.). Springer. Retrieved from [Link]
-
CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]
-
Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Forced Degradation Studies. (2016). SciSpace. Retrieved from [Link]
-
Strategies for Improving Peptide Stability and Delivery. (n.d.). MDPI. Retrieved from [Link]
-
AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. (2023). International Journal of Novel Research and Development, 8(12). Retrieved from [Link]
-
How Does Temperature Affect Nitrocellulose?. (2025). YouTube. Retrieved from [Link]
-
log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. The points are determined experimentally and the lines were calculated from (2).. (n.d.). ResearchGate. Retrieved from [Link]
-
Analytical Chemistry Current Issue. (n.d.). ACS Publications. Retrieved from [Link]
-
Available Guidance and Best Practices for Conducting Forced Degradation Studies. (2006). Pharmaceutical Technology, 30(4), 48-64. Retrieved from [Link]
-
Effect of pH on the ozonolysis degradation of p-nitrophenol in aquatic environment and the synergistic effect of hydroxy radical. (2024). Environmental Science and Pollution Research, 31(23), 34699-34710. Retrieved from [Link]
-
Thermal Stability Characteristics of Nitroaromatic Compounds.. (1986). DTIC. Retrieved from [Link]
-
How To Protect Light Sensitive Products. (n.d.). LFA Tablet Presses. Retrieved from [Link]
-
Molecular mechanisms of photosensitization induced by drugs XIV: Two different behaviours in the photo- chemistry and photosensi. (n.d.). ResearchGate. Retrieved from [Link]
-
Studies on photodegradation process of psychotropic drugs: a review. (2018). Environmental Science and Pollution Research, 25(3), 2031-2053. Retrieved from [Link]
-
Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. (n.d.). MDPI. Retrieved from [Link]
-
Developing optimised formulations with minimal drug substance. (2021). Manufacturing Chemist. Retrieved from [Link]
Sources
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- 2. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH-dependent degradation of nitrosocimetidine and its mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH‐Dependent Degradation of Nitrosocimetidine and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
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- 10. books.rsc.org [books.rsc.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Overcoming Solubility Challenges with 8-Nitroquinolin-2-amine in Experimental Assays
From the desk of a Senior Application Scientist:
Welcome, researchers. 8-Nitroquinolin-2-amine and its structural analogs are promising molecules in various fields, including medicinal chemistry and materials science.[1] However, their utility in the lab is often hampered by a significant, yet surmountable, challenge: poor aqueous solubility. Precipitation of your test compound can invalidate results, clog equipment, and cause immense frustration.
This guide is designed to move beyond simple solvent suggestions. It provides a systematic, cause-and-effect framework for understanding and overcoming the solubility issues associated with this compound. We will explore the physicochemical drivers of its behavior and provide validated, step-by-step protocols to ensure your compound remains in solution, allowing you to focus on generating reliable and reproducible data.
Part 1: Understanding the 'Why' — The Physicochemical Behavior of this compound
The solubility of this compound is governed by the interplay of its three key structural features:
-
Quinoline Core: This bicyclic aromatic system is inherently rigid, planar, and hydrophobic, driving the molecule's low affinity for water.
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, it can modify the electronic properties of the quinoline ring.[2]
-
Amine Group (-NH₂): This is the most critical feature for solubility manipulation. The lone pair of electrons on the nitrogen atom makes it a weak base (a proton acceptor).[3]
The presence of the basic amine group means the compound's overall charge state is highly dependent on the pH of the surrounding medium. In acidic conditions, the amine group can become protonated (-NH₃⁺), forming a salt. This charged species is significantly more polar and, therefore, more soluble in aqueous solutions.[3] This principle is the cornerstone of our primary strategy for enhancing its solubility.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with this compound.
FAQ 1: My this compound powder won't dissolve in my aqueous assay buffer. What is the first and most critical step?
Your first step should always be to prepare a concentrated stock solution in a suitable organic solvent. Direct dissolution in aqueous media will almost certainly fail. Dimethyl sulfoxide (DMSO) is the industry-standard choice due to its powerful solubilizing capabilities for a vast range of organic molecules and its miscibility with water.[4][5]
FAQ 2: I successfully made a 10 mM stock in 100% DMSO, but the compound precipitates the moment I dilute it into my cell culture medium or buffer. How do I prevent this?
This is the most common failure point. The transition from a 100% organic environment to a >99% aqueous one is drastic. Precipitation occurs because the aqueous medium cannot accommodate the high concentration of the hydrophobic compound.
Causality: When you add the DMSO stock to the buffer, microscopic zones of high drug concentration form before they can disperse. If this local concentration exceeds the aqueous solubility limit, the compound crashes out of solution.
Solutions:
-
Improve Mixing Dynamics: Add the DMSO stock dropwise into the vortexing or rapidly stirring assay buffer. Never add the buffer to the DMSO stock.
-
Serial Dilutions: Perform an intermediate dilution. For example, dilute your 10 mM stock to 1 mM in your aqueous buffer (a 1:10 dilution), which may be more stable. Then, perform the final dilution from this 1 mM intermediate.
-
Limit Final Concentration: Be realistic about the compound's solubility limit. If it precipitates at 10 µM, you cannot test it at that concentration without formulation changes. Test a lower concentration (e.g., 1 µM) to see if it remains soluble.
FAQ 3: Is DMSO the only option for a stock solution? What about other solvents?
While DMSO is the preferred starting point, other solvents can be considered, each with specific advantages and disadvantages.
| Solvent | Typical Stock Conc. | Pros | Cons / Assay Compatibility |
| DMSO | 10-50 mM | Excellent solubilizing power; miscible with water.[4] | Can be toxic to cells (>0.5-1%); may interfere with some assays. |
| DMF | 10-50 mM | Strong solvent, similar to DMSO.[1] | Higher cell toxicity than DMSO; can degrade some plastics. |
| Ethanol (EtOH) | 1-10 mM | Less toxic to cells than DMSO/DMF; volatile. | Weaker solvent; may not achieve high stock concentrations. |
FAQ 4: Can I leverage pH to keep my compound in solution?
Absolutely. As discussed, acidifying the solution protonates the 2-amine group, dramatically increasing aqueous solubility.[3][6] This is a highly effective strategy, particularly for biochemical assays that do not involve live cells.
Mechanism: this compound (Weakly Soluble) + H⁺ ⇌ [8-Nitroquinolin-2-aminium]⁺ (Highly Soluble Salt)
For cell-based assays, this method is more complex as you must ensure the final pH of your culture medium remains within a physiological range (typically 7.2-7.4) to avoid stressing or killing the cells. See Protocol 2 for a detailed methodology.
FAQ 5: My compound still precipitates at my desired working concentration even with optimized dilution. What are my remaining options?
If standard methods fail, you may need to consider more advanced formulation approaches, though these require careful validation to ensure the additives do not interfere with your assay.
-
Co-solvents: The use of co-solvents in the final assay medium, such as polyethylene glycol (PEG-400) or propylene glycol, can increase the solubilizing capacity of the aqueous buffer.
-
Check Compound Purity: Impurities are a frequent cause of poor solubility. Ensure you are using a high-purity batch of the compound.
-
Re-evaluate Concentration: The most straightforward solution is often to accept the compound's intrinsic solubility limit and adjust your experimental design to use a lower, soluble concentration. Any data gathered from an assay with visible precipitate is unreliable.
Part 3: Experimental Protocols & Workflows
Protocol 1: Preparation of a Standard High-Concentration Stock Solution in DMSO
This protocol is the mandatory first step for solubilizing this compound.
-
Preparation: Weigh out the desired amount of this compound powder in a sterile, appropriate-sized tube (e.g., a 1.5 mL microcentrifuge tube).
-
Solvent Addition: Add the calculated volume of 100% anhydrous, sterile-filtered DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If dissolution is slow, sonication in a water bath for 5-10 minutes can be applied.
-
Visual Inspection: Ensure the solution is completely clear with no visible particulates. If particulates remain, the concentration may be too high for a DMSO stock.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a pH-Adjusted Acidic Stock Solution
This protocol is designed to create a water-soluble salt of the compound, ideal for biochemical assays.
-
Initial Suspension: Weigh out the this compound powder and suspend it in a small volume of sterile, deionized water. It will not dissolve.
-
Acidification: While stirring, add 1 M HCl dropwise. The suspension should clarify as the compound protonates and dissolves.
-
pH Check: Monitor the pH with a calibrated pH meter or pH paper. Aim for a final pH between 2 and 4 to ensure complete protonation.
-
Final Volume Adjustment: Once the compound is fully dissolved, add water to reach the final desired concentration.
-
Validation: Before use in an assay, perform a buffer compatibility test. Dilute a small amount of the acidic stock into your final assay buffer and check that the pH remains within the acceptable range for your experiment and that no precipitation occurs.
Troubleshooting Workflow for Compound Precipitation
This decision tree provides a logical path to diagnose and solve solubility issues.
Sources
Technical Support Center: Scaling Up the Synthesis of 8-Nitroquinolin-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 8-Nitroquinolin-2-amine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) that address the specific challenges encountered when transitioning this synthesis from the bench to a larger scale. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Overview of Synthetic Strategies
The synthesis of this compound typically proceeds from a common intermediate, 2-chloro-8-nitroquinoline . The critical transformation is the installation of the C2-amino group. Two primary, industrially relevant methodologies are employed for this C-N bond formation:
-
Route A: Nucleophilic Aromatic Substitution (SNAr): A classical and cost-effective method that leverages the electron-deficient nature of the quinoline ring, which is further activated by the C8-nitro group. This reaction typically involves treating 2-chloro-8-nitroquinoline with an ammonia source under elevated temperature and pressure.
-
Route B: Palladium-Catalyzed Buchwald-Hartwig Amination: A modern, versatile cross-coupling reaction that offers milder conditions and broader substrate scope.[1][2] This method uses a palladium catalyst with a specialized phosphine ligand to couple 2-chloro-8-nitroquinoline with an ammonia equivalent.
The choice between these routes depends on factors such as available equipment (high-pressure reactors for SNAr), cost of goods (catalyst and ligand costs for Buchwald-Hartwig), and the sensitivity of other functional groups on the substrate.
Caption: Overall synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
General & Safety
Q1: What are the primary safety hazards when scaling up this synthesis? A1: The primary hazards are:
-
Thermal Runaway: The amination step, particularly the SNAr route, can be highly exothermic. On a large scale, inefficient heat dissipation can lead to a dangerous increase in temperature and pressure. A thorough process safety review, including reaction calorimetry, is essential before scale-up.
-
High-Pressure Operations: The SNAr method often requires a sealed, pressure-rated reactor. Strict adherence to equipment pressure limits and standard operating procedures for high-pressure work is critical.
-
Corrosive Reagents: The synthesis of the 2-chloro-8-nitroquinoline precursor may involve reagents like phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water.
-
Reagent Handling: Ammonia is a corrosive and toxic gas/solution. All transfers and reactions should be conducted in a well-ventilated area or a closed system.
Q2: Which synthetic route is preferable for a first scale-up campaign? A2: For initial scale-up, the SNAr route is often preferred due to its lower cost (no expensive catalyst/ligand) and simpler product isolation (no palladium contamination to remove). However, this is only feasible if the necessary high-pressure reactor is available and the substrate can tolerate the harsh conditions (high temperature). If the starting material is complex or sensitive, the milder conditions of the Buchwald-Hartwig amination may justify the higher cost and more complex process development.
Synthesis & Optimization
Q3: In the SNAr amination, my reaction is stalling and gives low conversion even after prolonged heating. What is the issue? A3: Several factors could be at play:
-
Insufficient Temperature/Pressure: The SNAr reaction on this electron-deficient system has a significant activation energy. Ensure your internal reaction temperature is meeting the target. On scale, this can be challenging due to heat transfer limitations. Also, ensure the pressure is maintained, as this keeps the ammonia concentration in the solution high.
-
Water Content: While often run in aqueous ammonia, excessive water can sometimes hinder the reaction. Experiment with the concentration of the ammonia solution.
-
Mass Transfer Limitation: On a larger scale, inefficient mixing can lead to poor contact between the organic substrate (dissolved in a co-solvent) and the aqueous ammonia phase. Ensure your agitation is sufficient to create a fine emulsion.
Q4: I am attempting the Buchwald-Hartwig amination, but the primary byproduct is hydrodehalogenation (replacement of -Cl with -H). How can I prevent this? A4: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings. It arises from competing pathways like β-hydride elimination from the amide intermediate or reductive elimination from a palladium-hydride species.[1][3] To minimize it:
-
Ligand Choice: Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are specifically designed to promote the desired C-N reductive elimination over competing pathways.[4] Ensure you are using a state-of-the-art ligand suitable for amination.
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used. The base's strength and stoichiometry can influence the relative rates of the desired reaction and side reactions.
-
Solvent Purity: Ensure your solvent is anhydrous. Water can react with the catalyst and base, leading to undesired pathways.
Q5: During the workup, my product is difficult to extract and I'm experiencing emulsion issues. What's the cause? A5: this compound is an amphoteric molecule with a basic amino group and a weakly acidic character due to the quinoline nitrogen. This can lead to complex partitioning behavior and emulsions.
-
pH Control: During the aqueous wash, carefully control the pH. Basifying the aqueous layer (e.g., with Na₂CO₃ or a mild NaOH solution to pH 9-10) will ensure the amino group is deprotonated, making the product less water-soluble and easier to extract into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Brine Wash: After the initial extraction, washing the combined organic layers with a saturated NaCl solution (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: Sometimes, insoluble inorganic salts or polymeric byproducts can stabilize emulsions. Filtering the entire mixture through a pad of Celite® before separating the layers can be effective.
Troubleshooting Guide: From Lab to Plant
This guide provides a structured approach to resolving common issues encountered during the scale-up process.
Caption: Decision tree for troubleshooting common scale-up issues.
Experimental Protocols
Disclaimer: These protocols are intended as a starting point for process development by qualified personnel. All reactions, especially those under pressure and at scale, must be preceded by a thorough safety and risk assessment.
Protocol 1: SNAr Amination (Pressure Reaction)
This protocol describes the amination of 2-chloro-8-nitroquinoline using aqueous ammonia.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 100g SM) | Notes |
| 2-Chloro-8-nitroquinoline | 1.0 | 208.6 | 100.0 g (0.48 mol) | Ensure >98% purity. |
| Aqueous Ammonia (28-30%) | ~20 | 17.03 (as NH₃) | ~800 mL | Large excess drives reaction. |
| 1,4-Dioxane (Co-solvent) | - | 88.11 | 400 mL | Aids solubility of starting material. |
Step-by-Step Procedure:
-
Reactor Setup: Charge a 2L stainless steel high-pressure reactor equipped with a mechanical stirrer, thermocouple, and pressure gauge with 2-chloro-8-nitroquinoline (100.0 g) and 1,4-dioxane (400 mL).
-
Reagent Addition: Seal the reactor and add the aqueous ammonia solution (~800 mL).
-
Reaction: Begin stirring and heat the reactor to an internal temperature of 150-160 °C. The pressure will rise to approximately 10-15 bar. Maintain these conditions for 12-24 hours.
-
In-Process Control (IPC): Monitor the reaction progress by taking aliquots (after cooling and depressurizing) and analyzing via HPLC or TLC (e.g., 50% Ethyl Acetate/Hexane).
-
-
Work-up: Cool the reactor to room temperature (<25 °C). Once cool, carefully vent the excess pressure.
-
Isolation: Transfer the reaction mixture to a separation funnel. The product often precipitates upon cooling. Filter the solid, wash with cold water, and then a small amount of cold ethanol to remove residual dioxane.
-
Purification: The crude solid can be recrystallized from ethanol or an ethanol/water mixture to yield this compound as a yellow-to-orange solid. Expected yield: 75-85%.
Protocol 2: Buchwald-Hartwig Amination
This protocol uses an ammonia surrogate and a palladium catalyst system.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 10g SM) | Notes |
| 2-Chloro-8-nitroquinoline | 1.0 | 208.6 | 10.0 g (47.9 mmol) | Ensure >98% purity. |
| Benzophenone Imine | 1.2 | 181.23 | 9.7 g (53.5 mmol) | Ammonia equivalent. |
| Pd₂(dba)₃ | 0.01 (1 mol%) | 915.7 | 440 mg | Palladium source. |
| XPhos | 0.025 (2.5 mol%) | 476.6 | 570 mg | Ligand. |
| Sodium tert-butoxide | 1.5 | 96.1 | 6.9 g (71.9 mmol) | Base. |
| Toluene, Anhydrous | - | 92.14 | 200 mL | Solvent. |
Step-by-Step Procedure:
-
Inert Atmosphere: To a dry, three-necked flask equipped with a condenser and magnetic stirrer, add 2-chloro-8-nitroquinoline (10.0 g), Pd₂(dba)₃ (440 mg), XPhos (570 mg), and sodium tert-butoxide (6.9 g).
-
Solvent/Reagent Addition: Evacuate and backfill the flask with Argon or Nitrogen (repeat 3x). Add anhydrous toluene (200 mL) followed by benzophenone imine (9.7 g) via syringe.
-
Reaction: Heat the mixture to 100-110 °C under the inert atmosphere for 4-8 hours.
-
IPC: Monitor by TLC/HPLC for the consumption of the starting material and formation of the imine-adduct intermediate.
-
-
Hydrolysis Work-up: Cool the reaction to room temperature. Add 100 mL of 2M HCl and stir vigorously for 2 hours to hydrolyze the imine.
-
Isolation: Separate the layers. Neutralize the aqueous layer with 2M NaOH until pH ~9-10. The product will precipitate.
-
Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. Recrystallization from ethanol can be performed if needed. Expected yield: 80-90%.
References
-
Betti, C., et al. (2021). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry. [Link]
-
Taszarek, S., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 26(7), 1836. [Link]
- CN102675201B. (2012).
-
Singh, P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3043–3057. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Mótyán, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1785–1791. [Link]
- CN102675201A. (2012).
- Chemia. (2012).
-
Ukrainets, I. V., et al. (2012). Approach to the synthesis of 8-nitroquinoline-2-carboxylic acid in high yield. Chemistry of Heterocyclic Compounds, 48, 1084–1091. [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2021). Buchwald-Hartwig Amination. [Link]
-
Mohammadi, M., et al. (2017). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. International Journal of Pharmaceutical and Phytopharmacological Research, 7(5), 1-5. [Link]
-
Xu, L., et al. (2011). 8-Nitroquinoline. ResearchGate. [Link]
- EP0858998A1. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline.
-
The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. [Link]
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
PubChem. (n.d.). 2-Chloroquinolin-8-amine. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(15), 4983. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Aminoquinoline Isomers and Their Derivatives
Authored by a Senior Application Scientist
The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and neuroprotective effects.[3][4] The biological function of these molecules is profoundly influenced by the substitution pattern on the quinoline ring. This guide provides an in-depth comparative analysis of 2-aminoquinoline isomers and their derivatives, focusing on how subtle structural modifications dictate their therapeutic potential and mechanism of action. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide the experimental frameworks necessary to validate these activities.
Anticancer Activity: Targeting Cellular Proliferation
Derivatives of the 2-aminoquinoline scaffold have emerged as a significant class of compounds with potent antiproliferative activity against a range of human cancer cell lines.[2][3][5] The mechanism of action is often tied to the inhibition of critical signaling pathways that are dysregulated in cancer, such as those involving protein kinases.[6][7][8]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of aminoquinoline derivatives is highly dependent on the position of the amino group and the nature of other substituents. While 4-aminoquinolines like chloroquine have been extensively studied, 2-aminoquinoline derivatives present a distinct SAR profile.[1] Research indicates that substitutions at the 2-position can lead to potent kinase inhibitors. For example, modifications to the 2-amino group have been shown to yield selective inhibitors of Cyclin-Dependent Kinase 4 (Cdk4), a key regulator of the cell cycle whose inhibition can lead to cell cycle arrest in tumor cells.[9]
Furthermore, the addition of specific moieties can target key cancer-related pathways. Derivatives of 2-aminoquinoline have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently overactive in many cancers.[10][11] Inhibition of this pathway disrupts downstream signaling through Akt and mTOR, ultimately inducing apoptosis and halting cell proliferation.[10][11]
Comparative Anticancer Potency
The efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. A lower IC50 value indicates a more potent compound. The table below summarizes the cytotoxic activity of representative 2-aminoquinoline derivatives against various cancer cell lines.
| Compound Class | Specific Derivative Example | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 2-Morpholino-4-anilinoquinolines | Compound 3d | HepG2 (Liver) | 8.50 | G0/G1 Cell Cycle Arrest | [12] |
| Compound 3c | HepG2 (Liver) | 11.42 | G0/G1 Cell Cycle Arrest | [12] | |
| 2-Amino-pyrano[3,2-c]quinolines | Compound I | MCF-7 (Breast) | 0.071 (EGFR) / 0.031 (HER-2) | Dual EGFR/HER-2 Inhibition | [5] |
| Compound II | Multiple Lines | 1.20 (GI50) | EGFR/BRAFV600E Inhibition | [5] | |
| 2-Substituted-4-amino-6-halogenquinolines | 2-Arylvinyl Substituted | H-460, HT-29, HepG2 | Good to Excellent | Antiproliferative | [2] |
Note: IC50 values represent the concentration for 50% inhibition of cell growth or enzyme activity. GI50 is the concentration for 50% inhibition of cell growth. Data is sourced from the indicated references.
Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and proliferation. Its hyperactivation is a hallmark of many cancers. Certain 2-aminoquinoline derivatives have been specifically designed to target and inhibit this pathway, representing a key strategy in modern cancer therapy.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminoquinoline derivatives.[10]
Antimicrobial Activity: Combating Pathogenic Microbes
Quinoline derivatives have historically been a cornerstone of antimicrobial therapy. This activity is not uniform across all isomers; the specific structure, including the position of the amino group, is critical for efficacy against both Gram-positive and Gram-negative bacteria.[13][14]
Structure-Activity Relationship (SAR) Insights
The antimicrobial action of quinolones often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are required for DNA replication and repair.[15] For 2-aminoquinoline derivatives, studies have shown that specific substitutions can yield compounds with potent and broad-spectrum antimicrobial activity. For example, certain novel 2-aminoquinoline derivatives have demonstrated excellent activity, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.[13] The overall lipophilicity and electronic properties of the molecule, dictated by its isomeric form and substituents, play a crucial role in its ability to penetrate the bacterial cell wall and interact with its target.
Comparative Antimicrobial Potency
The standard metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[16][17]
| Compound Class | Specific Derivative Example | Target Microorganism | MIC (µmol/mL) | Reference |
| Novel 2-Aminoquinolines | Compound 10 | Staphylococcus aureus | 1 - 5 | [13] |
| Compound 11 | Staphylococcus aureus | 1 - 5 | [13] | |
| Compound 12 | Staphylococcus aureus | 1 - 5 | [13] | |
| 8-Aminoquinoline-Cu Complex | Compound 5 | P. shigelloides | 256 (µg/mL) | [4] |
| Standard Drug | Ciprofloxacin | S. aureus / E. coli | 1 - 3 | [13][18] |
Note: A lower MIC value indicates greater antimicrobial potency. Values are sourced from the indicated references. Direct comparison requires attention to units (µmol/mL vs µg/mL).
Neuroprotective and Other Activities
Beyond cancer and infectious diseases, aminoquinolines have shown potential in other therapeutic areas.
-
Neuroprotection: Certain 6-aminoquinoxaline derivatives, which are structural isomers of aminoquinolines, have demonstrated significant neuroprotective effects in models of Parkinson's disease.[19][20] These compounds can protect dopaminergic neurons from oxidative stress-mediated insults and other degenerative processes.[19] While this data is for a related quinoxaline scaffold, it highlights the potential of amino-substituted N-heterocycles in neurodegenerative disease research.
-
Antiprotozoal Activity: Aminoquinolines are famous for their role as antimalarials (e.g., 4-aminoquinoline chloroquine).[21][22] Studies on 2- and 3-aminoquinoline derivatives have also revealed remarkable activity against parasites like Trypanosoma cruzi and Leishmania mexicana.[23] Their mode of action is thought to involve interaction with hemin, which generates oxidative stress within the parasite.[23]
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated protocols are essential. The following sections detail the methodologies for assessing the anticancer and antimicrobial activities discussed in this guide.
Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[24] Its principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[25][26] The amount of formazan produced is directly proportional to the number of viable cells.[27]
Caption: Standard experimental workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[28] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aminoquinoline isomers in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plate for a desired exposure time, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.[27]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[25] This step must be performed in a sterile environment to avoid contamination.
-
Formazan Formation: Return the plate to the incubator for 3 to 4 hours.[27][28] During this time, viable cells with active mitochondrial enzymes will convert the MTT into purple formazan crystals.[25]
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, to dissolve the formazan crystals.[25][29] Agitate the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[25]
-
Data Acquisition: Measure the absorbance of the purple solution using a microplate spectrophotometer at a wavelength between 500 and 600 nm (typically 570 nm).[25]
-
Analysis: Subtract the background absorbance of the blank wells. Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC50 value.[30]
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][31] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the 2-aminoquinoline isomer in a suitable solvent (e.g., DMSO). Create a series of twofold serial dilutions of the compound in a 96-well microplate using a sterile liquid growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 or 100 µL.
-
Inoculum Preparation: Grow the bacterial strain to be tested overnight on an appropriate agar plate. Select several colonies and suspend them in saline or broth to match the turbidity of a 0.5 McFarland standard. This standard corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microplate containing the compound dilutions. This will bring the final volume to 100 or 200 µL and halve the drug concentration in each well.
-
Controls: Include several control wells:
-
Growth Control: Wells containing only broth and the bacterial inoculum (no compound).
-
Sterility Control: Wells containing only sterile broth (no bacteria or compound).
-
Positive Control: Wells containing a known antibiotic to ensure the bacteria are susceptible.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the 2-aminoquinoline derivative at which there is no visible growth.[16][17][31] A microplate reader can also be used to measure absorbance for a more quantitative result.
Conclusion
The biological activity of quinoline-based compounds is exquisitely sensitive to their isomeric structure. This guide demonstrates that 2-aminoquinoline derivatives are a versatile and potent class of molecules with significant therapeutic potential, particularly in oncology and infectious diseases. The position and nature of substituents on the 2-aminoquinoline core are critical determinants of their mechanism of action and efficacy, whether it be through the inhibition of cancer-specific signaling pathways like PI3K/Akt/mTOR or the disruption of essential bacterial enzymes. The comparative data and detailed experimental protocols provided herein offer a robust framework for researchers and drug development professionals to guide the rational design and evaluation of novel 2-aminoquinoline-based therapeutic agents.
References
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. Available at: [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
- Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
- Scribd. (n.d.). MTT Assay Protocol for Lab Use. Scribd. Available at: [Link]
- Antimicrobial Susceptibility Test methods ; Definition and Types. (2024, December 23). YouTube. Available at: [Link]
- World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]
- Wikipedia. (n.d.). Antibiotic sensitivity testing. Wikipedia. Available at: [Link]
- INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. Available at: [Link]
- Osorio-Llanes, E., et al. (2022). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 27(1), 238-246. Available at: [Link]
- ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. ResearchGate. Available at: [Link]
- Abonia, R., et al. (2012). Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. Bioorganic & Medicinal Chemistry, 20(8), 2659-2667. Available at: [Link]
- Ma, F. F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food, 2(1), e12039. Available at: [Link]
- Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529. Available at: [Link]
- ResearchGate. (n.d.). Representative biologically active 2-aminoquinolines. ResearchGate. Available at: [Link]
- El-Sayed, N. N. E., et al. (2024). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Chemistry & Biodiversity. Available at: [Link]
- McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205. Available at: [Link]
- Dittmann, A., et al. (2006). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Tumor Models in Cancer Research (pp. 433-450). Humana Press. Available at: [Link]
- Yang, R., et al. (2022). Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters, 72, 128877. Available at: [Link]
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The Quinoline Scaffold: A Privileged Structure in Oncology Drug Discovery - A Comparative Analysis
The quinoline ring, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, lauded as a "privileged scaffold" for its recurring presence in a multitude of biologically active compounds.[1][2] Its structural versatility and ability to interact with various biological targets have made it a fertile ground for the development of novel therapeutics, particularly in the realm of oncology.[1][3] This guide provides an in-depth technical comparison of the anti-cancer properties of various quinoline derivatives, with a specific focus on the structural nuances that dictate their efficacy and mechanism of action in cancer cells. While direct experimental data on 8-nitroquinolin-2-amine remains limited in publicly accessible literature, this guide will leverage data from closely related and other key quinoline derivatives to provide a comprehensive comparative analysis for researchers, scientists, and drug development professionals.
The Critical Role of Substitution: How Molecular Modifications Dictate Anticancer Activity
The anticancer potential of the quinoline scaffold is profoundly influenced by the nature and position of its substituents.[2] The addition of different functional groups can dramatically alter a compound's physicochemical properties, such as its lipophilicity, electron distribution, and hydrogen bonding capacity, which in turn governs its interaction with biological targets. This structure-activity relationship (SAR) is a central theme in the development of quinoline-based anticancer agents.[3]
Comparative Analysis of Key Quinoline Derivatives in Cancer Cells
To illustrate the impact of substitution on anticancer activity, this section will compare several classes of quinoline derivatives for which significant experimental data is available.
The Potent Cytotoxicity of Nitro-Substituted 8-Hydroxyquinolines: The Case of Nitroxoline
8-Hydroxyquinoline derivatives have been extensively studied for their anticancer properties, which are often linked to their metal-chelating abilities.[4] Among these, the nitro-substituted analogue, 8-hydroxy-5-nitroquinoline (Nitroxoline), has demonstrated remarkable cytotoxicity across a range of cancer cell lines.[4]
A comparative study of clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and its analogues revealed that Nitroxoline was the most potent cytotoxic agent, with IC50 values 5-10 fold lower than other congeners.[4] This enhanced activity is associated with an increase in reactive oxygen species (ROS) generation, a mechanism that can trigger cancer cell death.[4]
Table 1: Comparative Cytotoxicity (IC50) of 8-Hydroxyquinoline Derivatives
| Compound | Raji (Lymphoma) | HL-60 (Leukemia) | Panc-1 (Pancreatic) | A2780 (Ovarian) |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | 0.438 µM | ~0.5 µM | ~1.5 µM | ~1.0 µM |
| 8-Hydroxyquinoline | 1.96 µM | - | - | - |
| Clioquinol | 2.53 µM | ~3.0 µM | ~5.0 µM | ~4.0 µM |
| 5,7-Diiodo-8-hydroxyquinoline | 5.86 µM | >10 µM | >10 µM | >10 µM |
Data synthesized from Jiang et al., Cancer Letters, 2011.[4]
The potent activity of Nitroxoline underscores the significant impact of the nitro group at the 5-position in concert with the hydroxyl group at the 8-position. This suggests that an 8-nitro substitution, as in the case of the titular this compound, could also confer significant biological activity, warranting further investigation.
The Promise of 2-Substituted Quinolines in Selective Cancer Cell Targeting
Research into 2-substituted quinolines has revealed derivatives with compelling and selective anticancer properties. A study on a series of 2-arylquinolines and their tetrahydro-analogues demonstrated that the 2-arylquinoline derivatives displayed a better activity profile against several cancer cell lines compared to their saturated counterparts.[5]
Notably, certain 2-arylquinolines exhibited significant cytotoxicity against prostate (PC3) and cervical (HeLa) cancer cell lines, while showing much lower toxicity towards normal human dermis fibroblasts, indicating a desirable selectivity index.[5]
Table 2: Cytotoxicity (IC50) of Selected 2-Arylquinoline Derivatives
| Compound | HeLa (Cervical) | PC3 (Prostate) | Non-tumor Fibroblasts | Selectivity Index (SI) |
| 6-Bromo-2-(3,4-methylenedioxyphenyl)quinoline | 8.3 µM | - | >300 µM | >36 |
| 6-Chloro-2-(3,4-methylenedioxyphenyl)quinoline | - | 31.37 µM | >300 µM | >9.5 |
| Doxorubicin (Reference) | ~1.0 µM | ~1.0 µM | ~1.0 µM | ~1 |
Data adapted from Kouznetsov et al., New Journal of Chemistry, 2021.[5]
The data suggests that the presence of an aryl group at the 2-position of the quinoline ring is a key determinant of selective anticancer activity. This highlights the potential of exploring various substitutions at this position in combination with other functional groups, such as the nitro and amino groups of this compound.
4-Aminoquinolines: Potent Inhibitors of Breast Cancer Cell Proliferation
The 4-aminoquinoline scaffold is another critical pharmacophore in the design of anticancer agents.[6][7] Derivatives of 4-aminoquinoline have shown significant cytotoxicity against human breast cancer cell lines, with some compounds demonstrating greater potency than the well-known antimalarial drug chloroquine, which also possesses anticancer properties.[6]
Table 3: Growth Inhibitory (GI50) Values of 4-Aminoquinoline Derivatives in Breast Cancer Cells
| Compound | MDA-MB-468 | MCF-7 |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 8.73 µM | >10.0 µM |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | 11.47 µM | 11.52 µM |
| Chloroquine (Reference) | ~43.65 µM | 20.72 µM |
Data extracted from Solomon et al., Bioorganic & Medicinal Chemistry, 2007.[6][8]
The enhanced cytotoxicity of these 4-aminoquinoline derivatives, particularly against the MDA-MB-468 cell line, underscores the importance of the 4-amino group and the nature of its substitution for anticancer activity.
Mechanistic Insights: How Quinoline Derivatives Induce Cancer Cell Death
Quinoline derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways.[1][3] Understanding these mechanisms is crucial for the rational design of more effective and selective anticancer drugs.
Induction of Apoptosis and Autophagy
A novel synthetic quinoline derivative, DFIQ, has been shown to induce both apoptosis and autophagy in non-small cell lung cancer (NSCLC) cells.[9] DFIQ treatment led to the cleavage of apoptotic proteins, DNA damage, and the accumulation of reactive oxygen species (ROS).[9] Furthermore, it induced autophagy, a cellular self-degradation process that can also lead to cell death.[9]
Cell Cycle Arrest
Many quinoline derivatives have been found to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For instance, certain novel quinoline derivatives have been shown to induce cell cycle arrest at the G2/M phase in breast cancer cells, a mechanism often associated with the inhibition of tubulin polymerization.
Experimental Protocols for Evaluating Anticancer Activity
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key experiments used to evaluate the anticancer activity of quinoline derivatives.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivative (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Flow Cytometry for Cell Cycle Analysis
Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment: Treat cancer cells with the quinoline derivative at its IC50 concentration for a specific duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to generate a histogram showing the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Interpretation: Compare the cell cycle distribution of treated cells with that of untreated control cells to identify any cell cycle arrest.
Conclusion and Future Directions
The quinoline scaffold is undeniably a privileged structure in the landscape of anticancer drug discovery. The evidence strongly suggests that the anticancer activity of quinoline derivatives is intricately linked to their substitution patterns. While a direct comparison involving this compound is currently hampered by a lack of specific data, the potent cytotoxicity of other nitro- and amino-substituted quinolines provides a strong rationale for its investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogues. A systematic exploration of its cytotoxicity against a panel of cancer cell lines, elucidation of its mechanism of action, and assessment of its selectivity will be crucial in determining its potential as a novel anticancer agent. The insights gained from such studies will not only shed light on this specific compound but also contribute to the broader understanding of the structure-activity relationships that govern the anticancer properties of the versatile quinoline scaffold.
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The 8-Nitroquinoline Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring system is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Among its many derivatives, the 8-nitroquinoline scaffold has emerged as a particularly promising pharmacophore, demonstrating significant potential in the development of novel anticancer, antimicrobial, and antiparasitic drugs. The introduction of a nitro group at the 8-position of the quinoline ring profoundly influences the molecule's electronic properties and biological activity, often serving as a key anchor for therapeutic efficacy.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 8-nitroquinoline analogs. We will delve into the intricate connections between chemical structure and biological function, offering a comparative overview supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.
Unraveling the Structure-Activity Relationship: Key Insights
The biological activity of 8-nitroquinoline analogs is intricately linked to the nature and position of various substituents on the quinoline core. These modifications can dramatically alter the compound's potency, selectivity, and mechanism of action.
Anticancer Activity: A Tale of Substituents and Selectivity
Numerous studies have highlighted the potent cytotoxic effects of 8-nitroquinoline derivatives against a range of cancer cell lines. A key player in this arena is 8-hydroxy-5-nitroquinoline (Nitroxoline) , a well-established antimicrobial agent that has been repurposed for its anticancer properties.[1][2]
The SAR for anticancer activity can be summarized as follows:
-
The Nitro Group is Crucial: The presence of the nitro group is often essential for potent anticancer activity. For instance, the removal of the nitro group from active 8-nitroquinolin-2(1H)-one derivatives leads to a loss of antileishmanial activity, suggesting a similar critical role in anticancer effects.[3] The nitro group's electron-withdrawing nature is believed to be key to the molecule's mechanism of action, which can involve the generation of reactive oxygen species (ROS) and the chelation of metal ions vital for cancer cell proliferation.[2]
-
Hydroxyl Group at C8: The presence of a hydroxyl group at the 8-position, as seen in nitroxoline, often enhances cytotoxicity. This group can participate in metal chelation, a mechanism implicated in the anticancer activity of many quinoline derivatives.[4]
-
Substitution at Other Positions: Modifications at other positions on the quinoline ring can fine-tune the activity and selectivity of the analogs. For example, introducing an electron-withdrawing group at position 6 of the 8-nitroquinolin-2(1H)-one scaffold led to a potent antitrypanosomal hit compound, indicating that similar strategies could be employed to optimize anticancer agents.[3]
To illustrate the impact of these structural modifications, the following table summarizes the in vitro anticancer activity of representative 8-nitroquinoline analogs and related quinoline derivatives.
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 8-hydroxy-5-nitroquinoline (Nitroxoline) | Raji (lymphoma) | Cytotoxicity | 5-10 fold lower than other congeners | [1][2] |
| 2-Styryl-4-quinoline carboxylic acid derivative | H1975 (Lung) | Cytotoxicity | 0.21 | [5] |
| Ursolic acid-quinoline derivative | MDA-MB-231 (Breast) | Cytotoxicity | 0.61±0.07 | [5] |
| Ursolic acid-quinoline derivative | HeLa (Cervical) | Cytotoxicity | 0.36±0.05 | [5] |
| 4,7-Disubstituted quinoline derivative | SF-295 (CNS) | Cytotoxicity | 0.314-4.65 µg/cm³ | [5] |
Antimicrobial and Antiparasitic Activities: A Broad Spectrum of Action
8-Nitroquinoline analogs have demonstrated significant promise as broad-spectrum anti-infective agents. Their activity extends to bacteria, fungi, and various parasites.
Nitroxoline, for instance, is a urinary antiseptic that exhibits activity against a wide range of microorganisms.[6] The antimicrobial SAR of 8-hydroxyquinoline derivatives, including nitroxoline, reveals that:
-
Halogenation: Halogenated 8-hydroxyquinolines, such as 7-bromo-8-hydroxyquinoline and clioquinol, show high antigrowth activity against Gram-negative bacteria.[6][7]
-
Nitro Group: Nitroxoline (8-hydroxy-5-nitroquinoline) exhibits strong antibacterial activity against specific strains like Aeromonas hydrophila and selectively inhibits the growth of Pseudomonas aeruginosa.[6][7]
In the realm of antiparasitic agents, 8-nitroquinoline derivatives have shown potent activity against kinetoplastids like Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species.[3][8] The mechanism of action is often linked to the parasitic nitroreductases (NTRs) which bioactivate the nitro compounds into cytotoxic metabolites.[3][9] This selective activation in parasites, as these enzymes are absent in mammalian cells, provides a therapeutic window.
The following table presents the Minimum Inhibitory Concentration (MIC) and IC50 values of representative 8-nitroquinoline analogs against various microbes and parasites.
| Compound/Derivative | Microorganism/Parasite | MIC/IC50 (µM) | Reference |
| 8-hydroxyquinoline (parent compound) | Gram-positive bacteria, fungi | 3.44–13.78 | [6][7] |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | Aeromonas hydrophila | 5.26 | [6][7] |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | Pseudomonas aeruginosa | 84.14 | [6][7] |
| Cloxyquin | Listeria monocytogenes | 5.57 | [6][7] |
| Cloxyquin | Plesiomonas shigelloides | 11.14 | [6][7] |
| Nitroxoline | Trypanosoma cruzi (epimastigote) | 3.00 ± 0.44 | [8] |
| Nitroxoline | Trypanosoma cruzi (amastigote) | 1.24 ± 0.23 | [8] |
| 6-bromo-8-nitroquinolin-2(1H)-one | Trypanosoma brucei brucei | 0.012 | [3] |
| 6-bromo-8-nitroquinolin-2(1H)-one | Trypanosoma cruzi | 0.5 | [3] |
Experimental Protocols: A Guide to Evaluation
To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are paramount. The following sections provide detailed methodologies for assessing the anticancer and antimicrobial activities of 8-nitroquinoline analogs.
In Vitro Anticancer Activity Screening (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[10]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro. The broth microdilution method is a commonly used technique.[11][12]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a density of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing the Structure-Activity Landscape
To better understand the relationships between chemical structure and biological activity, we can use diagrams to represent key concepts and workflows.
Caption: Key structural features of 8-nitroquinoline analogs influencing anticancer activity.
Caption: Experimental workflow for the MTT assay to determine cytotoxicity.
Conclusion and Future Directions
The 8-nitroquinoline scaffold represents a highly versatile and privileged structure in medicinal chemistry. The structure-activity relationships discussed in this guide highlight the critical role of the nitro group and the significant influence of substituents at various positions on the quinoline ring in dictating anticancer, antimicrobial, and antiparasitic activities. The provided experimental protocols offer a framework for the systematic evaluation of new analogs.
Future research in this area should focus on the synthesis of novel 8-nitroquinoline derivatives with diverse substitution patterns to further probe the SAR and optimize for potency and selectivity. A deeper understanding of the molecular mechanisms of action, including the identification of specific cellular targets, will be crucial for the rational design of next-generation therapeutic agents based on this remarkable scaffold.
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Jiang, H., Taggart, J. E., Zhang, X., Ben-Shushan, G., & L. A. Loeb. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed. [Link]
- Dassonville-Klimpt, A., et al. (2020). New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi. ACS Medicinal Chemistry Letters, 11(4), 547-553.
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Cherdtrakulkiat, R., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PMC. [Link]
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A Comparative Guide to Validating the Mechanism of Action of 8-Nitroquinolin-2-amine
For researchers and drug development professionals, the elucidation of a novel compound's mechanism of action (MoA) is a critical step that bridges its chemical structure to its biological function. This guide provides a comprehensive, technically-grounded framework for the validation of the hypothesized MoA of 8-Nitroquinolin-2-amine, a novel small molecule.
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Specifically, derivatives of 2-aminoquinoline and 8-nitroquinoline have been investigated as potent inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1][2][3][4] Based on this structural precedent, we hypothesize that This compound functions as a kinase inhibitor, with a potential primary target being the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis.[3][4][5][6][7]
This guide will outline a rigorous, multi-phase experimental workflow to test this hypothesis. To provide a robust benchmark, we will compare the hypothetical experimental outcomes for this compound against Dasatinib , a well-characterized, FDA-approved multi-kinase inhibitor known to target BCR-ABL and the SRC family of kinases, among others.[8][9][10] This comparative approach ensures that our validation process is grounded in the context of established kinase inhibitor profiles.
Phase 1: Broad-Spectrum Kinase Profiling for Target Identification and Selectivity
Expertise & Experience: Before focusing on a specific target, it is imperative to conduct a broad screen of the human kinome. This initial step serves two primary purposes: to identify the most potent kinase targets of our novel compound and to assess its selectivity profile.[11][][13] A highly selective compound is often desirable to minimize off-target effects, which can lead to toxicity.[14] Conversely, a multi-targeted profile, like that of Dasatinib, can be therapeutically advantageous in certain contexts.[8][9] We will utilize a radiometric kinase assay, the gold standard for its sensitivity and reliability, to determine the inhibitory activity of this compound across a large panel of kinases.[11][13]
Experimental Protocol: Broad-Spectrum Radiometric Kinase Assay (e.g., HotSpot™ Platform)
-
Compound Preparation: Prepare stock solutions of this compound and Dasatinib in 100% DMSO. For the initial screen, a final assay concentration of 1 µM is typical.
-
Assay Plate Preparation: In a 96-well or 384-well plate, add the required reaction buffer, the specific kinase to be tested, and the substrate (protein or peptide).
-
Initiation of Reaction: Add a mixture of unlabeled ATP and radiolabeled [γ-³³P]-ATP to initiate the kinase reaction. The ATP concentration should be at or near the Km for each specific kinase to ensure physiological relevance.[15]
-
Compound Addition: Add the test compounds (this compound or Dasatinib) or DMSO as a vehicle control to the appropriate wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60-120 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Capture: Terminate the reaction and capture the phosphorylated substrate on a filter membrane.
-
Washing: Wash the filter membrane to remove unreacted [γ-³³P]-ATP.
-
Detection: Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the DMSO control.
Data Presentation: Comparative Kinase Inhibition Profile
| Kinase Target | This compound (% Inhibition @ 1µM) | Dasatinib (% Inhibition @ 1µM) |
| VEGFR-2 | 95% | 75% |
| PDGFRβ | 70% | 85% |
| c-Kit | 65% | 92% |
| BCR-ABL | 15% | 98% |
| SRC | 25% | 99% |
| EGFR | 10% | 30% |
| CDK4 | 5% | 12% |
| PI3Kα | 2% | 8% |
This table presents hypothetical data illustrating how this compound shows high potency and selectivity for VEGFR-2, while Dasatinib exhibits its known potent inhibition of BCR-ABL and SRC.
Visualization: Kinase Profiling Workflow
Caption: Workflow for broad-spectrum kinase profiling.
Phase 2: Biochemical Validation of Target Potency (IC₅₀ Determination)
Expertise & Experience: Following the identification of VEGFR-2 as a putative primary target, the next logical step is to quantify the compound's potency through dose-response studies.[16] This involves generating an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%), which is a critical parameter for ranking compound efficacy.[11] We will employ a non-radioactive, high-throughput assay format, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which measures the phosphorylation of a substrate by detecting the proximity of two fluorescently labeled molecules.[17][18]
Experimental Protocol: VEGFR-2 TR-FRET Kinase Assay
-
Compound Dilution: Prepare a serial dilution of this compound and Dasatinib in DMSO, typically in a 10-point, 3-fold dilution series starting from 100 µM.
-
Reagent Preparation: Prepare the reaction buffer containing recombinant human VEGFR-2 kinase and a biotinylated peptide substrate.
-
Kinase Reaction: In a 384-well plate, add the kinase/substrate mixture to wells containing the serially diluted compounds or DMSO control.
-
Initiation: Add ATP to each well to start the reaction. Incubate at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding a detection solution containing a Europium-labeled anti-phosphotyrosine antibody (donor fluorophore) and Streptavidin-Allophycocyanin (acceptor fluorophore).
-
Incubation: Incubate for an additional 60 minutes to allow for antibody and streptavidin binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for Europium and 665 nm for APC).
-
Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: Comparative Biochemical Potency
| Compound | Target Kinase | Biochemical IC₅₀ (nM) |
| This compound | VEGFR-2 | 15 |
| Dasatinib | VEGFR-2 | 150 |
| Dasatinib | BCR-ABL | 1 |
This hypothetical data reinforces the finding from Phase 1, showing a potent IC₅₀ value for this compound against VEGFR-2.
Visualization: TR-FRET Assay Principle
Caption: Principle of a TR-FRET kinase inhibition assay.
Phase 3: Cellular Target Engagement and Downstream Signaling Analysis
Expertise & Experience: Demonstrating that a compound inhibits a purified enzyme in a test tube is not sufficient. It is crucial to confirm that the compound can enter a living cell, bind to its intended target, and modulate the downstream signaling pathway.[19][20] Western blotting is the benchmark technique for analyzing changes in protein phosphorylation, providing direct evidence of target modulation in a cellular context.[21]
Experimental Protocol: Western Blot for Phospho-VEGFR-2 and Downstream Effectors
-
Cell Culture and Treatment: Culture human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR-2. Starve the cells overnight and then pre-treat with various concentrations of this compound or Dasatinib for 2 hours.
-
Stimulation: Stimulate the cells with VEGF-A (50 ng/mL) for 10 minutes to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Wash the cells with ice-old PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate overnight with primary antibodies against Phospho-VEGFR-2 (Tyr1175), total VEGFR-2, Phospho-Akt (Ser473), total Akt, Phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to their respective total protein levels.
Data Presentation: Expected Western Blot Results
A representative Western blot would show that in VEGF-stimulated HUVECs, treatment with this compound leads to a dose-dependent decrease in the phosphorylation of VEGFR-2, Akt, and ERK, while the total protein levels remain unchanged. Dasatinib would show a similar, though perhaps less potent, effect on this specific pathway.
Visualization: VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway.
Phase 4: Cellular Phenotypic Assays
Trustworthiness: The final, and arguably most important, phase of MoA validation is to connect target engagement with a relevant cellular phenotype.[20] Since VEGFR-2 is a primary driver of endothelial cell proliferation and migration during angiogenesis, a potent inhibitor should block these processes.[7][21]
Experimental Protocol: Endothelial Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed HUVECs in a 96-well plate in complete medium and allow them to attach overnight.
-
Treatment: Replace the medium with a low-serum medium containing serial dilutions of this compound or Dasatinib.
-
Incubation: Incubate the cells for 72 hours.
-
Lysis and Detection: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the signal against inhibitor concentration to determine the IC₅₀ for cell proliferation.
Data Presentation: Comparative Phenotypic Effects
| Compound | Assay | Cell Line | Phenotypic IC₅₀ (nM) |
| This compound | Proliferation | HUVEC | 50 |
| Dasatinib | Proliferation | HUVEC | 450 |
| This compound | Migration | HUVEC | 80 |
| Dasatinib | Migration | HUVEC | 600 |
This hypothetical data demonstrates a clear link between the biochemical potency of this compound against VEGFR-2 and its ability to inhibit key endothelial cell functions.
Synthesis and Conclusion
This guide outlines a logical and self-validating workflow for elucidating the mechanism of action of a novel compound, this compound. By progressing from broad kinome screening to specific biochemical and cellular assays, we can systematically build a case for its MoA.
-
Phase 1 would hypothetically identify VEGFR-2 as a primary, selective target.
-
Phase 2 would confirm this with a potent biochemical IC₅₀ value, superior to that of the comparator, Dasatinib, for this specific kinase.
-
Phase 3 would provide evidence of on-target activity in a relevant cellular system, showing dose-dependent inhibition of VEGFR-2 phosphorylation and its downstream signaling cascade.
-
Phase 4 would link this molecular mechanism to a functional cellular outcome, demonstrating potent inhibition of endothelial cell proliferation and migration.
Collectively, these results would provide strong, multi-faceted evidence supporting the hypothesis that this compound acts as a potent and selective VEGFR-2 inhibitor. This comparative and systematic approach is fundamental to the rigorous standards of modern drug discovery and provides a clear path forward for the preclinical development of this promising compound.
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Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (n.d.). Dovepress. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
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Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Drug Index | Pediatric Oncall. [Link]
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Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. (2011). BMC Cancer. [Link]
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In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. [Link]
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2-Aminoquinazoline inhibitors of cyclin-dependent kinases. (2005). Bioorganic & Medicinal Chemistry Letters. [Link]
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How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]
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Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Pharmaron. [Link]
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Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. (2013). Molecular & Cellular Proteomics. [Link]
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VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. (n.d.). BPS Bioscience. [Link]
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Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2011). Cancer Letters. [Link]
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A Comparative Analysis of 8-Hydroxyquinoline and Its Nitro-Derivative: Unraveling the Impact of Functional Group Substitution on Biological Activity
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," forming the backbone of numerous therapeutic agents.[1][2] Among its derivatives, 8-hydroxyquinoline (8HQ) has garnered significant attention for its wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[3][4][5][6][7] A key determinant of the biological profile of 8HQ derivatives is the nature of the substituent on the quinoline ring. This guide provides a comparative analysis of 8-hydroxyquinoline and its nitro-substituted counterpart, focusing on how the presence of a hydroxyl group versus a nitro group at key positions influences their biological activity. For the purpose of this comparison, we will primarily focus on 8-hydroxy-5-nitroquinoline (Nitroxoline), a well-studied nitro-derivative of 8HQ, to draw meaningful comparisons based on available experimental data.
Core Mechanisms of Action: A Tale of Two Functional Groups
The biological activity of 8-hydroxyquinoline is intrinsically linked to its potent metal-chelating ability.[3][4] The hydroxyl group at the 8th position, in conjunction with the nitrogen atom in the quinoline ring, forms a bidentate chelate with various di- and trivalent metal ions, such as Cu²⁺, Zn²⁺, and Fe³⁺.[3][8] This chelation disrupts the homeostasis of these essential metal ions, which are crucial for the survival and proliferation of pathogenic microorganisms and cancer cells.[9] Furthermore, 8HQ and some of its derivatives can act as ionophores, transporting metal ions across biological membranes and leading to cellular toxicity.[3][4]
The introduction of a nitro group, as seen in nitroxoline (8-hydroxy-5-nitroquinoline), modulates this activity. While retaining the metal-chelating properties of the 8-hydroxyquinoline scaffold, the nitro group can influence the electronic properties of the molecule, potentially enhancing its biological efficacy in certain contexts.[10][11][12]
Caption: Comparative mechanisms of 8-hydroxyquinoline and its nitro-derivative.
Comparative Biological Activity: Antimicrobial and Anticancer Effects
The substitution of a nitro group significantly impacts the biological potency of the 8-hydroxyquinoline scaffold.
Antimicrobial Activity
8-Hydroxyquinoline itself exhibits potent antimicrobial activity against a broad range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][13][14] The antimicrobial action is largely attributed to its metal-chelating properties, which deprive microbes of essential metal ions.[1][9]
Nitroxoline (8-hydroxy-5-nitroquinoline) is a clinically used antimicrobial agent for urinary tract infections.[11][15] Studies have shown that it possesses strong antibacterial activity, and in some cases, it exhibits a more potent or selective activity profile compared to the parent 8HQ.[16] For instance, nitroxoline has demonstrated significant activity against A. hydrophila and selectively inhibits the growth of P. aeruginosa.[16]
| Compound | Organism | MIC (µM) | Reference |
| 8-Hydroxyquinoline | Gram-positive bacteria | 3.44 - 13.78 | [16] |
| Nitroxoline | A. hydrophila | 5.26 | [16] |
| Nitroxoline | P. aeruginosa | 84.14 | [16] |
| Cloxyquin (5-chloro-8HQ) | L. monocytogenes | 5.57 | [16] |
| Cloxyquin (5-chloro-8HQ) | P. shigelloides | 11.14 | [16] |
Anticancer Activity
Both 8-hydroxyquinoline and its derivatives have been investigated for their anticancer properties.[4][5][7] The anticancer effects are often linked to their ability to chelate copper and zinc ions and to induce apoptosis in cancer cells.[4][9]
A direct comparative study revealed that nitroxoline (8-hydroxy-5-nitroquinoline) is significantly more cytotoxic against human cancer cell lines than the parent 8-hydroxyquinoline and its halogenated derivatives like clioquinol.[10][11][12] The IC50 of nitroxoline was found to be 5-10 fold lower than other tested congeners.[10][11] A key mechanistic difference highlighted in these studies is that unlike clioquinol, nitroxoline does not act as a zinc ionophore.[10][11] Its cytotoxicity is enhanced by copper and is associated with an increase in reactive oxygen species (ROS).[10][11]
| Compound | Cell Line (Cancer Type) | IC50 (nM) | Reference |
| Nitroxoline (NQ) | Raji (B cell lymphoma) | 438 | [10] |
| 8-Hydroxyquinoline (8HQ) | Raji (B cell lymphoma) | >10,000 | [10] |
| Clioquinol (CQ) | Raji (B cell lymphoma) | 2,750 | [10] |
| 5,7-Diiodo-8-hydroxyquinoline (IIQ) | Raji (B cell lymphoma) | ~6,000 | [10] |
Experimental Protocols for Activity Assessment
The following are standardized protocols for evaluating the antimicrobial and anticancer activities of quinoline derivatives.
Antimicrobial Susceptibility Testing: Agar Dilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Methodology:
-
Preparation of Compound Stock Solution: Dissolve the test compound (e.g., 8-hydroxyquinoline, nitroxoline) in a suitable solvent (e.g., DMSO) to a high concentration.
-
Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar for bacteria) containing serial twofold dilutions of the test compound. A control plate with no compound is also prepared.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate the surface of each agar plate with the prepared microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Caption: Standard experimental workflows for activity assessment.
Conclusion
The substitution of a nitro group onto the 8-hydroxyquinoline scaffold, as exemplified by nitroxoline, can significantly enhance its biological activity, particularly its anticancer effects. While both 8-hydroxyquinoline and its nitro-derivative owe their activity to metal chelation, the nitro group appears to modulate this property, leading to a more potent cytotoxic profile, likely through the increased generation of reactive oxygen species and a different interaction with metal ions like zinc. This comparative analysis underscores the importance of functional group modification in drug design and highlights the potential of nitro-substituted 8-hydroxyquinolines as promising therapeutic candidates.
References
- 8-Hydroxyquinoline Citrate: A Technical Guide to its Mechanism of Action - Benchchem. (n.d.).
- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191–1203.
- Abdel-Wahab, B. F., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules (Basel, Switzerland), 25(18), 4253.
- ChemicalBook. (2024). What is the mechanism of action of 8-Hydroxyquinoline.
- LookChem. (n.d.). 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation.
- Abdel-Wahab, B. F., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4253.
- Abdel-Wahab, B. F., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed.
- Mol-Instincts. (n.d.). 8-Nitroquinoline 607-35-2 wiki.
- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- ResearchGate. (n.d.). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives.
- Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11–17.
- MDPI. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.
- Kamal, A., et al. (2018). Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach. Bioorganic & medicinal chemistry letters, 28(15), 2580–2586.
- Sci-Hub. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
- ResearchGate. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
- BOC Sciences. (n.d.). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications.
- PubChem. (n.d.). 8-Nitroquinoline.
- Solubility of Things. (n.d.). 8-Nitroquinoline.
- ResearchGate. (n.d.). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.
- ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
- MDPI. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity.
- ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.
- Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
- bepls. (2022). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents.
- El-Gazzar, A. A., et al. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. BMC chemistry, 14(1), 1.
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A Spectroscopic Journey: Unraveling the Molecular Evolution of 8-Nitroquinolin-2-amine from its Precursors
For researchers and professionals in the field of drug discovery and synthetic chemistry, a thorough understanding of a molecule's structural evolution is paramount. Spectroscopic analysis provides an empirical narrative of this transformation, offering insights into the electronic and structural changes that occur during a chemical reaction. This guide presents a detailed spectroscopic comparison of the potent chemical intermediate, 8-nitroquinolin-2-amine, with its key precursors, 2-chloro-8-nitroquinoline and 2-aminoquinoline. By examining the shifts in UV-Vis, FT-IR, and NMR spectra, we can elucidate the causal relationships between chemical modifications and their spectroscopic signatures, providing a robust framework for reaction monitoring and product characterization.
The synthesis of this compound typically proceeds via the nucleophilic aromatic substitution of 2-chloro-8-nitroquinoline. This guide will therefore focus on the spectroscopic transformations observed during this key synthetic step. We will also draw comparisons with 2-aminoquinoline to highlight the influence of the nitro group on the quinoline core.
The Synthetic Pathway: A Visual Representation
The conversion of 2-chloro-8-nitroquinoline to this compound is a foundational reaction in the synthesis of various biologically active molecules. The workflow illustrates the transformation from a chloro-substituted precursor to the final amino-functionalized product.
Caption: Synthetic route from 2-chloro-8-nitroquinoline to this compound.
Comparative Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of this compound and its precursors. This data provides a quantitative basis for understanding the structural changes occurring during the synthesis.
Table 1: UV-Visible Spectroscopy Data
| Compound | λmax (nm) | Solvent | Observations |
| 2-Aminoquinoline | ~245, ~330 | Ethanol | Exhibits typical π → π* transitions of the quinoline ring. The amino group causes a slight bathochromic shift. |
| 8-Nitroquinoline | 216, 300 | Not Specified | The nitro group acts as a strong chromophore, leading to distinct π → π* and n → π* transitions.[1] |
| 2-Chloro-8-nitroquinoline | Predicted | - | Expected to have absorption bands similar to 8-nitroquinoline, with potential minor shifts due to the chloro substituent. |
| This compound | Predicted | - | A significant bathochromic (red) shift is anticipated due to the introduction of the electron-donating amino group, which extends conjugation with the nitro-substituted quinoline system. |
Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Compound | N-H Stretch | C=N Stretch | C-N Stretch (Aromatic) | N=O Stretch (Asymmetric) | N=O Stretch (Symmetric) | C-Cl Stretch |
| 2-Aminoquinoline | 3400-3250 (two bands) | ~1620 | 1335-1250 | - | - | - |
| 8-Nitroquinoline | - | ~1600 | - | ~1550-1475 | ~1360-1290 | - |
| 2-Chloro-8-nitroquinoline | - | ~1600 | - | ~1550-1475 | ~1360-1290 | ~800-600 |
| This compound | 3400-3250 (two bands) | ~1620 | 1335-1250 | ~1550-1475 | ~1360-1290 | - |
Table 3: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Position | 2-Aminoquinoline | 8-Nitroquinoline | 2-Chloro-8-nitroquinoline (Predicted) | This compound (Predicted) |
| H3 | ~6.7 | ~7.5 | ~7.6 | ~6.8 |
| H4 | ~7.8 | ~8.9 | ~8.2 | ~7.9 |
| H5 | ~7.5 | ~8.2 | ~8.3 | ~8.1 |
| H6 | ~7.2 | ~7.6 | ~7.7 | ~7.4 |
| H7 | ~7.6 | ~7.9 | ~8.0 | ~7.8 |
| NH₂ | ~4.7 (broad) | - | - | ~5.0 (broad) |
Table 4: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Position | 2-Aminoquinoline | 8-Nitroquinoline | 2-Chloro-8-nitroquinoline (Predicted) | This compound (Predicted) |
| C2 | ~157 | ~151 | ~152 | ~158 |
| C3 | ~109 | ~122 | ~123 | ~108 |
| C4 | ~138 | ~136 | ~137 | ~139 |
| C4a | ~128 | ~129 | ~129 | ~127 |
| C5 | ~129 | ~130 | ~130 | ~128 |
| C6 | ~122 | ~126 | ~127 | ~124 |
| C7 | ~129 | ~122 | ~123 | ~121 |
| C8 | ~126 | ~149 | ~149 | ~147 |
| C8a | ~148 | ~143 | ~143 | ~149 |
In-Depth Spectroscopic Analysis and Interpretation
UV-Visible Spectroscopy: Tracking Electronic Transitions
The electronic transitions within the quinoline ring system are sensitive to substituent effects.
-
2-Aminoquinoline vs. 8-Nitroquinoline : 2-Aminoquinoline, with its electron-donating amino group (-NH₂), exhibits absorption maxima at approximately 245 nm and 330 nm. In contrast, 8-nitroquinoline shows peaks at 216 nm and 300 nm, characteristic of the π → π* and n → π* transitions influenced by the strongly electron-withdrawing nitro group (-NO₂)[1].
-
2-Chloro-8-nitroquinoline : The introduction of a chloro group is expected to have a minor effect on the UV-Vis spectrum compared to the dominant nitro group. The spectrum will likely resemble that of 8-nitroquinoline.
-
This compound : The key transformation to this compound introduces an amino group at the C2 position. This powerful electron-donating group in conjugation with the electron-withdrawing nitro group at C8 will significantly extend the π-conjugated system. This "push-pull" electronic effect is predicted to cause a substantial bathochromic (red) shift in the absorption maximum compared to its precursors. This shift is a strong indicator of successful amination.
FT-IR Spectroscopy: A Vibrational Fingerprint of Functional Group Transformation
FT-IR spectroscopy provides definitive evidence for the conversion of functional groups.
-
Disappearance of the C-Cl Bond : The spectrum of 2-chloro-8-nitroquinoline will exhibit a characteristic C-Cl stretching vibration, typically in the 800-600 cm⁻¹ region. Upon successful substitution with an amino group, this peak will be absent in the spectrum of this compound.
-
Appearance of N-H Stretches : The most telling sign of the formation of this compound is the appearance of two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region. Primary amines (R-NH₂) show two bands corresponding to asymmetric and symmetric stretching modes[2]. This is a clear diagnostic feature that is absent in both 8-nitroquinoline and 2-chloro-8-nitroquinoline.
-
Persistent Nitro Group Vibrations : Throughout the transformation from 8-nitroquinoline and 2-chloro-8-nitroquinoline to the final product, the strong asymmetric and symmetric stretching vibrations of the nitro group will remain prominent in the regions of ~1550-1475 cm⁻¹ and ~1360-1290 cm⁻¹, respectively.
The logical progression of these spectral changes is visualized in the workflow below.
Caption: FT-IR spectral changes during amination.
NMR Spectroscopy: Mapping the Proton and Carbon Environment
NMR spectroscopy offers a detailed map of the chemical environment of each proton and carbon atom, providing irrefutable evidence of the substitution pattern.
-
¹H NMR Analysis :
-
Upfield Shift of H3 : In 2-chloro-8-nitroquinoline, the proton at the C3 position is deshielded by the adjacent electron-withdrawing chloro group. Upon substitution with the electron-donating amino group, a significant upfield shift (to a lower ppm value) of the H3 signal is expected in the spectrum of this compound.
-
Appearance of a Broad NH₂ Signal : A broad singlet corresponding to the two protons of the primary amine will appear, typically in the range of 4-5 ppm. This peak can be confirmed by D₂O exchange, which will cause the signal to disappear.
-
-
¹³C NMR Analysis :
-
Downfield Shift of C2 : The carbon atom at the C2 position, directly bonded to the electronegative chlorine in the precursor, will experience a significant downfield shift upon substitution with the more electron-donating amino group.
-
Upfield Shift of C3 : Conversely, the C3 carbon will exhibit an upfield shift due to the electron-donating resonance effect of the newly introduced amino group.
-
Experimental Protocols
To ensure the reproducibility and validity of these spectroscopic comparisons, the following standardized protocols should be employed.
Synthesis of this compound from 2-Chloro-8-nitroquinoline
This protocol is a generalized representation and may require optimization.
-
Reaction Setup : In a sealed pressure vessel, dissolve 2-chloro-8-nitroquinoline (1 equivalent) in a suitable solvent such as ethanol or dioxane.
-
Amination : Add an excess of an ammonia source (e.g., a saturated solution of ammonia in ethanol or aqueous ammonia) (typically 5-10 equivalents).
-
Heating : Heat the reaction mixture at a temperature between 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up : After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification : The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.
Spectroscopic Characterization Workflow
-
Sample Preparation :
-
UV-Vis : Prepare dilute solutions (e.g., 10⁻⁵ M) of the precursors and the final product in a spectroscopic grade solvent (e.g., ethanol or acetonitrile).
-
FT-IR : Prepare KBr pellets of the solid samples or analyze as a thin film on a salt plate.
-
NMR : Dissolve an appropriate amount of each compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
-
Data Acquisition :
-
UV-Vis : Record the absorption spectra over a range of 200-800 nm.
-
FT-IR : Acquire the spectra in the range of 4000-400 cm⁻¹.
-
NMR : Obtain ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher).
-
-
Data Analysis :
-
Identify the λmax values from the UV-Vis spectra.
-
Assign the characteristic vibrational frequencies in the FT-IR spectra to their respective functional groups.
-
Determine the chemical shifts, coupling constants, and integration of the signals in the NMR spectra and assign them to the corresponding nuclei.
-
Caption: Workflow for spectroscopic analysis.
Conclusion
This guide provides a comprehensive framework for the spectroscopic comparison of this compound with its precursors. By understanding the expected shifts and changes in UV-Vis, FT-IR, and NMR spectra, researchers can confidently monitor the synthesis, confirm the identity of the final product, and gain deeper insights into the structure-property relationships of these important chemical entities. The provided protocols and interpretive guidance serve as a valuable resource for professionals in drug development and chemical synthesis, ensuring the integrity and reliability of their scientific endeavors.
References
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Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]
-
Glowacki, E. D., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 26(6), 1733. [Link]
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Xu, L., et al. (2011). 8-Nitroquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(4), o957. [Link]
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Kozlov, A. I., et al. (2018). Approach to the synthesis of 8-nitroquinoline-2-carboxylic acid in high yield. Russian Journal of Organic Chemistry, 54(1), 133-138. [Link]
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Santos, G. F., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. Journal of the Brazilian Chemical Society, 28(9), 1735-1745. [Link]
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Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
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Analyze Test. (2021). Different type of amines in FT-IR spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of 8-HQ and synthesized M(II) complexes. Retrieved from [Link]
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SpectraBase. (n.d.). 8-Nitroquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
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ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline.... Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors.... Retrieved from [Link]
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ResearchGate. (2013). (PDF) Synthesis and Characterization of some Mixed Ligand Complexes.... Retrieved from [Link]
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Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline.... Retrieved from [Link]
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PubChem. (n.d.). 8-Aminoquinoline. Retrieved from [Link]
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MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes.... Retrieved from [Link]
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ResearchGate. (n.d.). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Retrieved from [Link]
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SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]
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-
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A Researcher's Guide to 8-Nitroquinolines: Bridging the Divide Between In Vitro Promise and In Vivo Reality
The 8-nitroquinoline scaffold is a cornerstone in medicinal chemistry, serving as a precursor for a multitude of compounds with demonstrated therapeutic potential.[1] Derivatives, most notably Nitroxoline (8-hydroxy-5-nitroquinoline), have garnered significant attention for their potent anticancer, antimicrobial, and antiparasitic properties.[2][3] However, the journey from a promising result in a petri dish to a successful outcome in a living organism is fraught with challenges. This guide provides a critical comparison of the in vitro and in vivo efficacy of 8-nitroquinoline compounds, synthesizing experimental data to offer a realistic perspective for researchers and drug development professionals. We will delve into the mechanistic underpinnings of their activity, the practicalities of experimental design, and the crucial factors that govern the often-unpredictable transition from benchtop to preclinical models.
Part 1: The Potent World of In Vitro Efficacy
In vitro assays are the initial proving ground for any new compound, offering a controlled environment to assess direct effects on cells and pathogens. For 8-nitroquinoline derivatives, these tests have revealed remarkable potency across several therapeutic areas.
Anticancer Activity: A Story of Oxidative Stress
The anticancer potential of 8-nitroquinolines has been extensively studied, with 8-hydroxy-5-nitroquinoline (Nitroxoline) emerging as a lead candidate. It consistently demonstrates superior cytotoxicity against human cancer cell lines compared to other 8-hydroxyquinoline analogues like clioquinol.[2][4]
Mechanism of Action: Unlike some of its structural relatives, Nitroxoline's anticancer effect is not dependent on zinc ionophore activity.[2] Instead, its primary mechanism involves the generation of intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[2][4] This effect is significantly potentiated by the presence of copper, a metal often found at elevated levels in cancerous tissues.[2] This copper-dependent ROS generation represents a potentially selective mechanism for targeting tumor cells.
Caption: Proposed in vitro anticancer mechanism of Nitroxoline.
Quantitative Data Summary: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, showcasing the superior potency of Nitroxoline.
| Compound | Cell Line | IC₅₀ (nM) | Key Finding | Reference |
| Nitroxoline (NQ) | Raji (B-cell lymphoma) | 438 | Most toxic among analogues tested | [2] |
| Clioquinol | Raji (B-cell lymphoma) | ~2,000 - 4,000 | 5-10 fold less potent than NQ | [2] |
| 5,7-Diiodo-8-hydroxyquinoline | Raji (B-cell lymphoma) | ~6,000 | Least toxic among analogues tested | [2] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for determining the IC₅₀ of a compound against an adherent cancer cell line.
-
Cell Seeding: Plate cancer cells (e.g., PC-3 prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare a stock solution of the 8-nitroquinoline compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours. The duration is critical and should be consistent.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Antimicrobial and Antiparasitic Efficacy
8-nitroquinoline derivatives exhibit a broad spectrum of activity against bacteria, fungi, and protozoan parasites.[5][6][7] Nitroxoline, for instance, is approved in several European countries for treating urinary tract infections.[3][8]
Recent studies have highlighted its potent in vitro activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound was found to be more than twice as potent as the current standard-of-care drug, benznidazole.[3] The mechanism involves inducing hallmarks of programmed cell death in the parasite, including mitochondrial membrane depolarization and ATP depletion.[3][9] This suggests a mode of action that could minimize inflammation in the host.[9]
Part 2: The Complexities of In Vivo Assessment
Translating potent in vitro results into in vivo efficacy is a significant hurdle in drug development.[10] A compound that effectively kills cancer cells in a dish may fail in an animal model due to a host of complex physiological factors. Publicly available in vivo data for many specific 8-nitroquinoline compounds is less extensive than in vitro data, underscoring the difficulty and expense of these studies.
Challenges in Translation: Pharmacokinetics and Toxicity
The primary reason for the in vitro-in vivo disconnect is pharmacokinetics (PK)—what the body does to the drug.[11] Poor absorption, rapid metabolism, inefficient distribution to the target tissue, or rapid excretion can prevent the compound from reaching a therapeutic concentration at the site of action.
Furthermore, in vivo studies are essential for uncovering systemic toxicities not apparent in cell culture. 8-nitroquinoline itself is considered moderately toxic and can cause methemoglobinemia.[1] Animal studies have also flagged potential genotoxic effects.[1] While newer derivatives are being designed for lower toxicity, these potential liabilities must be carefully evaluated.[12]
Caption: Key factors contributing to the in vitro-in vivo efficacy gap.
Experimental Protocol: In Vivo Antitumor Efficacy (Xenograft Mouse Model)
This protocol provides a framework for assessing the efficacy of an 8-nitroquinoline compound in a tumor xenograft model, a foundational preclinical study.[11] The choice of every parameter is a deliberate step to create a robust, reproducible, and ethically sound experiment.
-
Animal Model Selection: Use immunodeficient mice (e.g., Athymic Nude or NSG mice), typically 6-8 weeks old. This is critical to prevent rejection of the implanted human tumor cells.
-
Acclimatization: House the animals for at least one week before the study begins to allow them to adapt to the new environment, reducing stress-related variables.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million PC-3 cells in Matrigel) into the flank of each mouse. Matrigel provides a supportive matrix for tumor growth.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. This step is crucial to prevent bias in the results.
-
Dosing Formulation & Administration: Prepare the 8-nitroquinoline compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 for oral gavage). The choice of vehicle and route of administration (e.g., oral, intraperitoneal) should be informed by prior solubility and preliminary PK studies.
-
Treatment Schedule: Administer the compound according to a defined schedule (e.g., once daily for 21 days). A vehicle-only group serves as the negative control, and a clinically relevant drug (e.g., docetaxel) can be used as a positive control.
-
Efficacy & Tolerability Monitoring: Continue to measure tumor volume throughout the study. Also, monitor animal body weight and clinical signs of toxicity (e.g., changes in posture, fur, activity) to assess tolerability.
-
Endpoint & Analysis: The study endpoint is typically reached when tumors in the control group reach a maximum ethical size. At the endpoint, euthanize the animals, excise the tumors, and weigh them. The primary efficacy metric is Tumor Growth Inhibition (TGI).
Caption: Workflow for a typical in vivo xenograft efficacy study.
Part 3: Metabolic Activation - A Double-Edged Sword
For some quinoline classes, particularly the 8-aminoquinolines known for their antimalarial activity, metabolism is not a barrier but a requirement.[13] The parent compound is often a prodrug that requires bioactivation by host enzymes, typically Cytochrome P450s (like CYP2D6), into a pharmacologically active metabolite.[14] This active form then exerts the therapeutic effect.
This metabolic activation adds another layer of complexity to the in vitro-in vivo correlation. A standard in vitro cell-based assay may show low potency because the necessary metabolic enzymes are absent. Conversely, high metabolic activity in vivo could lead to rapid clearance or the formation of toxic byproducts. Understanding a compound's metabolic fate is therefore non-negotiable for predicting its in vivo performance.
Conclusion and Future Directions
The study of 8-nitroquinoline compounds provides a classic illustration of the core challenges in drug discovery. The compelling and potent activity observed in in vitro systems, particularly for derivatives like Nitroxoline, establishes a strong foundation for their therapeutic potential. However, this is only the first step.
For researchers in this field, the path forward must be paved with a deep understanding of pharmacokinetics and metabolism. Future work should focus on:
-
Early ADME Screening: Integrating in vitro absorption, distribution, metabolism, and excretion assays early in the discovery process to select for compounds with favorable drug-like properties.[11]
-
Structure-Activity-Relationship (SAR) for PK Properties: Systematically modifying the 8-nitroquinoline scaffold not just to improve potency, but to enhance bioavailability and metabolic stability.
-
Advanced In Vitro Models: Utilizing more complex in vitro systems, such as 3D spheroids or organ-on-a-chip models, which can better mimic the physiological environment and provide a more predictive bridge to in vivo studies.[15]
While the gap between in vitro and in vivo results can be daunting, it is not insurmountable. By embracing a holistic approach that balances the search for potency with a rigorous evaluation of pharmacokinetics and safety, the remarkable promise of 8-nitroquinoline compounds can be successfully translated into the effective therapies of tomorrow.
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Benchmarking 8-Nitroquinolin-2-amine: A Comparative Guide for Novel Kinase Inhibitors
Introduction: The Critical Role of Benchmarking in Kinase Inhibitor Discovery
The landscape of targeted cancer therapy is dominated by kinase inhibitors, underscoring the critical role of protein kinases in cellular signaling pathways that govern cell proliferation, survival, and differentiation.[1] The dysregulation of these signaling cascades is a hallmark of numerous cancers, making kinases a prime target for therapeutic intervention.[1][2] The development of novel kinase inhibitors, such as the investigational compound 8-Nitroquinolin-2-amine, requires rigorous evaluation to ascertain their potency, selectivity, and potential clinical utility. This is achieved through a systematic process of benchmarking against established, well-characterized kinase inhibitors.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark this compound against known kinase inhibitors. While public data on the specific kinase inhibitory profile of this compound is not yet available, this document outlines the essential experimental workflows, comparative analyses, and data interpretation required for a thorough evaluation. The quinoline scaffold, a core structure in this compound, is a privileged motif in medicinal chemistry and is present in numerous compounds targeting key signaling pathways in cancer.[3] For instance, derivatives of 8-hydroxyquinoline and 5-anilinoquinazoline-8-nitro have been explored as potential kinase inhibitors, providing a strong rationale for investigating the potential of this compound in this domain.[4][5][6][7]
We will detail the methodologies for a head-to-head comparison with established inhibitors, focusing on in vitro kinase activity, cell-based viability and cytotoxicity, and the interrogation of downstream signaling pathways. This guide is designed to be a practical resource, providing not only the "how" but also the "why" behind experimental choices, ensuring scientific integrity and fostering a deeper understanding of the compound's potential.
Comparative Framework: Selecting the Right Benchmarks
The selection of appropriate benchmark inhibitors is crucial for a meaningful comparative analysis. The choice should be guided by the suspected or desired target class of the novel compound. Given the broad therapeutic application of kinase inhibitors, we will consider a multi-faceted approach by selecting a pan-kinase inhibitor and a more targeted inhibitor for comparison.
-
Staurosporine: A potent, non-selective ATP-competitive kinase inhibitor.[8] It serves as a valuable positive control in kinase assays to ensure the assay is performing correctly and to provide a benchmark for broad kinase inhibition.
-
Sorafenib: A multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR and PDGFR, as well as Raf kinases.[9] Its established clinical relevance and multi-targeted profile make it an excellent comparator for assessing the potential therapeutic window of a new compound.
The comparative analysis will focus on determining the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.[9] Lower IC50 values are indicative of higher potency.
Table 1: Illustrative Comparative Kinase Inhibitory Potency (IC50, nM)
| Kinase Target | This compound | Staurosporine | Sorafenib |
| Kinase A | Experimental Data | 5 | - |
| Kinase B | Experimental Data | 10 | - |
| VEGFR-2 | Experimental Data | - | 90 |
| PDGFR-β | Experimental Data | - | 57 |
| c-KIT | Experimental Data | - | 68 |
| B-Raf | Experimental Data | 20 | 22 |
| c-Raf | Experimental Data | 15 | 6 |
Note: IC50 values for Staurosporine and Sorafenib are representative values from the literature and can vary based on assay conditions.[8][9] Assays for a direct comparison must be performed under identical conditions.
Experimental Workflows and Protocols
A robust benchmarking study employs a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more biologically relevant context.
Workflow for Benchmarking a Novel Kinase Inhibitor
Caption: Tiered experimental workflow for benchmarking novel kinase inhibitors.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in the reaction after a kinase has phosphorylated its substrate.[10] A decrease in kinase activity due to inhibition results in a higher ATP concentration and a stronger luminescent signal. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.[8][10]
Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound, Staurosporine, and Sorafenib in 100% DMSO.
-
Create a 10-point, 1:3 serial dilution of each compound in DMSO.[8]
-
Prepare a "no inhibitor" control using only DMSO.
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO control to each well.
-
Add 2.5 µL of the kinase of interest to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The optimal concentrations of kinase, substrate, and ATP should be empirically determined.[8] For comparing inhibitors, it is recommended to use an ATP concentration close to the Km for each kinase.[11]
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12][13] It is based on the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in living cells.[14]
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound and the benchmark inhibitors for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Table 2: Illustrative Comparative Cell Viability Data (GI50, µM)
| Cell Line | This compound | Staurosporine | Sorafenib |
| Cancer Cell Line A (e.g., A549 - Lung Carcinoma) | Experimental Data | Experimental Data | Experimental Data |
| Cancer Cell Line B (e.g., MCF-7 - Breast Cancer) | Experimental Data | Experimental Data | Experimental Data |
| Normal Cell Line (e.g., HDF - Human Dermal Fibroblasts) | Experimental Data | Experimental Data | Experimental Data |
Western Blot Analysis for Downstream Signaling
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of downstream targets of a kinase, providing mechanistic insight into the inhibitor's action.[15]
Protocol: Western Blot for Phosphorylated Proteins
-
Cell Lysis:
-
Treat cells with the inhibitors at various concentrations for a defined period.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[15]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against the total protein (e.g., total ERK).
-
Signaling Pathway Visualization
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors like Sorafenib.
Interpreting the Data and Future Directions
The collective data from these assays will provide a comprehensive profile of this compound's activity. A successful candidate will ideally demonstrate high potency against the target kinase(s) in biochemical assays, translate this potency to growth inhibition in relevant cancer cell lines, and show a clear mechanism of action through the inhibition of downstream signaling. Furthermore, a favorable therapeutic window would be indicated by significantly lower cytotoxicity in normal cell lines compared to cancer cell lines.
The results of this initial benchmarking will guide further studies, including broader kinase profiling to assess selectivity across the kinome, in vivo efficacy studies in animal models, and absorption, distribution, metabolism, and excretion (ADME) studies to evaluate its drug-like properties.
References
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- MTT assay and its use in cell viability and prolifer
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-Nitroquinolin-2-amine
This document provides a detailed protocol for the safe handling and disposal of 8-nitroquinolin-2-amine. As a nitroaromatic amine, this compound presents specific chemical hazards that necessitate rigorous adherence to safety procedures. This guide is intended for trained laboratory personnel in research and drug development. Its purpose is to supplement, not replace, the specific guidance found in the manufacturer's Safety Data Sheet (SDS) and your institution's chemical hygiene plan.
Hazard Profile and Core Safety Principles
This compound belongs to two chemical classes of concern: nitroaromatic compounds and aromatic amines. This combination dictates its hazard profile.
-
Toxicity: Like many nitroaromatic compounds and aromatic amines, it is presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] Long-term exposure to related compounds is associated with potential mutagenic or carcinogenic effects.[2][4][5]
-
Reactivity: Nitroaromatic compounds can be reactive and may pose an explosion hazard under specific conditions, particularly when mixed with strong oxidizing or reducing agents.[6] It is also incompatible with strong acids and bases.[4]
-
Environmental Hazard: This class of compound is often toxic to aquatic life, requiring containment and preventing release into the environment.[7][8]
The foundational principle for managing this waste is containment and transfer . All waste streams, including pure compounds, solutions, and contaminated materials, must be collected for disposal by a licensed hazardous waste handler, typically coordinated through your institution's Environmental Health & Safety (EHS) office.[7][9][10] Never attempt to dispose of this compound down the drain or in regular trash.[9][11]
Required Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling this compound in any form. The primary routes of exposure are inhalation, skin contact, and eye contact.
| Scenario | Minimum Required PPE |
| Handling Solid Compound (e.g., weighing, preparing solutions) | Chemical Splash Goggles, Lab Coat, Nitrile Gloves (double-gloving recommended), operation within a certified Chemical Fume Hood. |
| Handling Dilute Solutions | Safety Glasses with side shields (goggles preferred), Lab Coat, Nitrile Gloves. |
| Packaging Waste for Disposal | Chemical Splash Goggles, Lab Coat, Nitrile Gloves. |
This table summarizes minimum requirements. Always consult the specific SDS for the compound you are using.
Step-by-Step Waste Collection and Disposal Protocol
This protocol covers the lifecycle of the waste from its generation at the bench to its preparation for EHS pickup.
-
Select a Compatible Container: Use a clean, sealable container made of a material compatible with the waste. For solids and contaminated labware, a high-density polyethylene (HDPE) pail or a wide-mouth glass jar with a screw-top lid is appropriate.[9][12] For liquid waste (e.g., solutions in organic solvents), use a designated solvent waste container, ensuring compatibility.[12]
-
Affix a Hazardous Waste Label: Before adding any waste, label the container with an official Hazardous Waste tag provided by your EHS office.[13][14] Fill it out completely:
-
Write the words "Hazardous Waste."
-
List all chemical constituents by their full names (no formulas or abbreviations). Example: "this compound," "Methanol."
-
Estimate the percentage of each component.
-
Indicate the start date of waste accumulation.
-
-
Solid Waste:
-
Place any unused or expired this compound solid directly into the designated solid waste container.
-
Collect all disposables that have come into direct contact with the solid, such as contaminated weigh boats, gloves, and pipette tips, in the same container.[15]
-
Causality: Collecting all contaminated items as hazardous waste prevents the spread of contamination and ensures compliance with regulations that govern hazardous residues.
-
-
Liquid Waste:
-
If you have solutions of this compound, collect them in a designated liquid hazardous waste container.
-
Crucially, do not mix incompatible waste streams. Keep halogenated and non-halogenated solvent wastes separate if required by your institution. Never mix acidic waste with this amine-containing waste stream.[14]
-
Causality: Segregating incompatible wastes prevents dangerous chemical reactions, such as the release of toxic gas or excessive heat, within the waste container.[2][14]
-
-
Keep Closed: The waste container must be securely sealed at all times, except when you are actively adding waste.[9][13] This minimizes the release of vapors and prevents spills.
-
Store Safely: Store the container in a designated "Satellite Accumulation Area" (SAA) within your lab.[14] This area should be under the control of the lab personnel, away from drains, and in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Do Not Overfill: Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills during transport.[9]
The original container of this compound must be treated as hazardous waste. Given its hazard profile, it is often classified as an "acute" or "highly" hazardous waste.
-
Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone) that can dissolve the compound.[10]
-
Collect Rinsate: The first rinse, and often all three, must be collected and disposed of as liquid hazardous waste.[9][10]
-
Deface and Dispose: After triple-rinsing and air-drying, obliterate or remove the original label. The defaced, rinsed container can then typically be disposed of in the normal laboratory glass or solid waste stream, per your institution's policy.[9][10]
Emergency Spill Procedures
For small spills (a few milligrams) within a chemical fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Don Appropriate PPE: Wear the PPE listed for handling solids.
-
Contain and Absorb: Gently cover the spill with an absorbent material like vermiculite or a commercial spill pad. Avoid raising dust.
-
Collect Waste: Carefully scoop the contaminated absorbent material into your designated solid hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like methanol), then with soap and water. Place the cleaning materials into the hazardous waste container.
For any large spill, or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.[9][13]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for managing waste streams of this compound.
Caption: Decision workflow for segregating and handling different waste streams.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
